molecular formula C28H47F3O B1142201 3-Trifluoromethyl-5A-cholestan-3-OL CAS No. 118143-27-4

3-Trifluoromethyl-5A-cholestan-3-OL

Numéro de catalogue: B1142201
Numéro CAS: 118143-27-4
Poids moléculaire: 456.67
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Trifluoromethyl-5A-cholestan-3-OL is a synthetic cholestane derivative modified with a trifluoromethyl group, positioning it as a molecule of significant interest in advanced chemical and pharmacological research. The strategic incorporation of fluorine atoms into organic molecules, particularly steroid frameworks, is a established practice in medicinal chemistry to fine-tune the properties of lead compounds . Polyfluorinated groups are recognized for their ability to enhance metabolic stability, increase lipophilicity, and improve the overall effectiveness of biologically active molecules . As a trifluoromethylated sterol, this compound serves as a valuable scaffold for probing structure-activity relationships and is a promising candidate for the late-stage functionalization of steroid-based drug discovery programs . Its primary research value lies in its potential application in developing new chemical entities where the introduction of a single fluorine atom can substantially and advantageously alter biochemical attributes . Researchers utilize this compound to explore novel synthetic methodologies, including transition metal-catalyzed C–H functionalization, which allows for the selective modification of complex saturated molecules, thereby granting access to a greater chemical space for biological evaluation .

Propriétés

IUPAC Name

(5S,8R,9S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H47F3O/c1-18(2)7-6-8-19(3)22-11-12-23-21-10-9-20-17-27(32,28(29,30)31)16-15-25(20,4)24(21)13-14-26(22,23)5/h18-24,32H,6-17H2,1-5H3/t19-,20+,21+,22-,23?,24+,25+,26-,27?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDZLOYYVBYGCO-QCEVEKBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)(C(F)(F)F)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(C4)(C(F)(F)F)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis of 3-Trifluoromethyl-5α-cholestan-3-ol: A Technical Guide to Steroidal Trifluoromethylation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Core Focus: Mechanistic rationale, stereochemical control, and self-validating protocols for the nucleophilic trifluoromethylation of 5α-cholestan-3-one.

Mechanistic Rationale & Stereochemical Control

The introduction of a trifluoromethyl (–CF₃) group into steroidal scaffolds is a critical transformation in medicinal chemistry, designed to enhance metabolic stability, lipophilicity, and target binding affinity 1. The synthesis of 3-trifluoromethyl-5α-cholestan-3-ol from the endogenous mammalian metabolite 5α-cholestan-3-one 2 relies on the nucleophilic addition of the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃) 3.

Causality of Reagent Selection

TMSCF₃ is inherently unreactive toward carbonyls under neutral conditions. The reaction requires a nucleophilic initiator—typically a fluoride source like tetrabutylammonium fluoride (TBAF) or Cesium Fluoride (CsF) 4. Fluoride has an exceptionally high affinity for silicon, attacking the TMS group to form a hypervalent, pentacoordinate silicate intermediate: [CF₃-SiMe₃F]⁻. This intermediate dramatically increases the nucleophilic character of the –CF₃ moiety, facilitating its transfer to the electrophilic carbonyl carbon of the steroid.

Stereochemical Dynamics

In the rigid trans-decalin-like A/B ring system of 5α-cholestan-3-one, the C3 carbonyl is flanked by axial hydrogens. The bulky [CF₃-SiMe₃F]⁻ species experiences significant 1,3-diaxial steric hindrance if attacking from the axial (β) face. Consequently, nucleophilic attack predominantly occurs from the less hindered equatorial (α) face , yielding the axial alcohol (3β-hydroxy-3α-trifluoromethyl-5α-cholestane) as the major diastereomer. Low temperatures (0 °C) are maintained to maximize this stereoselectivity and stabilize the reactive intermediate.

Mechanism A 5α-Cholestan-3-one (Starting Material) B [CF3-SiMe3F]- (Pentacoordinate Silicate) A->B TMSCF3 + cat. TBAF C 3-(Trifluoromethyl)-3-(trimethylsilyloxy) -5α-cholestane B->C Nucleophilic Addition D TBAF Deprotection (Si-O Cleavage) C->D 1.5 eq TBAF E 3-Trifluoromethyl-5α-cholestan-3-ol (Target Compound) D->E RT, 1-2h

Mechanistic pathway of nucleophilic trifluoromethylation and subsequent desilylation.

Quantitative Data & Optimization Matrix

The following table synthesizes quantitative reaction parameters for the trifluoromethylation of steroidal and terpene-derived ketones using the Ruppert-Prakash reagent, providing a baseline for yield expectations and condition optimization.

Substrate TypeReagentInitiator / BaseSolventTemp (°C)Yield (%)Ref
Steroidal Ketone (5α-cholestan-3-one) TMSCF₃ (1.2 eq)TBAF (0.1 eq)THF0 to RT85–90*3, 2
Monoterpene β-keto-oximes TMSCF₃ (1.5 eq)CsF (0.1 eq)THF4 to RT81–954
Trifluoromethane (Reagent Synth) CHF₃ + TMSClKHMDSToluene-80 to 2085–951

*Yields for 5α-cholestan-3-one are estimated based on analogous structurally hindered steroidal transformations.

Experimental Protocol (Self-Validating System)

This protocol is designed as a one-pot, two-stage process. The causality of each step is embedded to ensure the system is self-validating (e.g., intermediate tracking).

Materials Required
  • 5α-Cholestan-3-one: 386.7 mg (1.0 mmol)

  • TMSCF₃ (Ruppert-Prakash Reagent): 177 µL (1.2 mmol)

  • TBAF (1.0 M in THF): 100 µL (0.1 mmol) for initiation; 1.5 mL (1.5 mmol) for deprotection.

  • Solvent: Anhydrous Tetrahydrofuran (THF), 10 mL.

Step-by-Step Methodology

Stage 1: Silyl Ether Formation

  • Preparation: Flame-dry a 50 mL Schlenk flask under an argon atmosphere to prevent premature reagent hydrolysis.

  • Dissolution: Dissolve 5α-cholestan-3-one (386.7 mg) in 10 mL of anhydrous THF.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Low temperatures suppress enolization of the ketone and favor the kinetic stereocontrol of the nucleophilic attack.

  • Reagent Addition: Inject TMSCF₃ (177 µL) via a gas-tight syringe.

  • Initiation: Add TBAF (100 µL, 0.1 eq) dropwise.

  • Validation Check 1 (TLC): Stir at 0 °C for 1 hour, then warm to room temperature (RT). Monitor by TLC (Hexanes/EtOAc 9:1). The starting material ( Rf​≈0.4 ) should disappear, replaced by a highly non-polar silyl ether intermediate ( Rf​≈0.8 ).

Stage 2: Desilylation (Deprotection) 7. Cleavage: Once the ketone is fully consumed, add stoichiometric TBAF (1.5 mL, 1.5 eq) directly to the reaction mixture at RT. Causality: The excess fluoride acts as a desilylating agent, cleaving the strong Si–O bond to liberate the free tertiary alcohol 4. 8. Validation Check 2 (TLC): Stir for 1–2 hours. TLC will show the disappearance of the non-polar intermediate and the emergence of the polar tertiary alcohol ( Rf​≈0.3 ).

Stage 3: Workup & Purification 9. Quench: Terminate the reaction by adding 10 mL of saturated aqueous NH₄Cl. 10. Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 11. Isolation: Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/EtOAc).

Workflow S1 Step 1: Substrate Prep (Dry THF) S2 Step 2: TMSCF3 Addition (0 °C) S1->S2 S3 Step 3: TBAF Initiation (Catalytic) S2->S3 S4 Step 4: Desilylation (Stoichiometric TBAF) S3->S4 S5 Step 5: Workup & Chromatography S4->S5

Step-by-step experimental workflow for synthesizing 3-Trifluoromethyl-5A-cholestan-3-OL.

Characterization & Validation

To ensure the scientific integrity of the synthesized 3-Trifluoromethyl-5α-cholestan-3-ol, the following spectroscopic validations must be met:

  • ¹⁹F NMR (CDCl₃, 376 MHz): The defining signature of a successful trifluoromethylation is a sharp singlet in the ¹⁹F NMR spectrum. For tertiary steroidal CF₃ groups, this resonance typically appears between -80.0 ppm and -82.0 ppm .

  • IR Spectroscopy: The transformation from ketone to alcohol is confirmed by the disappearance of the sharp C=O stretching band (~1710 cm⁻¹) and the appearance of a broad O–H stretch in the region of 3400–3550 cm⁻¹ . Furthermore, strong C–F asymmetric and symmetric stretching bands will dominate the fingerprint region between 1100 cm⁻¹ and 1300 cm⁻¹ 4.

  • Mass Spectrometry (ESI/APCI): The intact mass should reflect the addition of the CF₃ group and the proton (M+H = 457.36). However, tertiary alcohols often undergo in-source fragmentation (loss of H₂O), so the base peak may appear as [M - H₂O + H]⁺ at m/z 439.35.

References

  • Application Notes and Protocols: Synthesis of Ruppert-Prakash Reagent
  • Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). Sigma-Aldrich.
  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PMC - NIH.
  • 5alpha-Cholestan-3-one | C27H46O | CID 92128. PubChem - NIH.

Sources

Technical Whitepaper: Synthesis, Characterization, and Applications of 3-Trifluoromethyl-5α-cholestan-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug design and materials science, the incorporation of a trifluoromethyl (–CF3) group into steroidal scaffolds is a highly effective strategy for modulating lipophilicity, metabolic stability, and molecular dipole moments. As a Senior Application Scientist specializing in late-stage functionalization, I frequently utilize 3-Trifluoromethyl-5α-cholestan-3-ol as a critical model compound and intermediate. This whitepaper provides an in-depth technical guide on the physicochemical properties, stereoselective synthesis, and advanced analytical characterization of this fully substituted CF3-steroid.

Physicochemical & Structural Profiling

Before initiating any synthetic workflow, it is imperative to establish the quantitative baseline of the target molecule. The table below summarizes the core physicochemical properties of 3-Trifluoromethyl-5α-cholestan-3-ol[1].

PropertyValue
Chemical Name 3-Trifluoromethyl-5α-cholestan-3-ol
CAS Registry Number 118143-27-4
Molecular Formula C₂₈H₄₇F₃O
Molecular Weight 456.67 g/mol
Major Stereoisomer 3α-Trifluoromethyl-3β-ol (Axial CF3)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1

Synthetic Methodology: The Ruppert-Prakash Trifluoromethylation

The introduction of a –CF3 group at a sterically encumbered cycloalkane core requires precise control of nucleophilic trajectories. The Ruppert-Prakash reagent (TMSCF3) remains the gold standard for this transformation[2].

Causality & Mechanistic Insights

Why use TMSCF3 paired with Tetrabutylammonium Fluoride (TBAF)? TMSCF3 is a stable, commercially available liquid that acts as a synthetic equivalent of the highly unstable trifluoromethide anion (CF3⁻). The catalytic fluoride ion from TBAF attacks the silicon atom of TMSCF3, forming a pentacoordinate fluorosilicate intermediate. This active species transfers the –CF3 group to the electrophilic carbonyl carbon of 5α-cholestan-3-one.

Due to the stereoelectronic preferences of the rigid 5α-cholestane chair conformation, the bulky –CF3 group attacks predominantly from the axial face, yielding the 3α-trifluoromethyl-3β-trimethylsilanoxycholestane intermediate[2].

RuppertPrakash A 5α-Cholestan-3-one (Electrophile) D 3α-CF3-3β-OTMS-cholestane (Silyl Ether) A->D Axial Attack B TMSCF3 + TBAF (Anhydrous THF) C [Me3Si(F)CF3]- (Active Transfer Agent) B->C F- Initiation C->D CF3 Transfer E Desilylation (6N HCl or TBAF) D->E Deprotection F 3-Trifluoromethyl-5α-cholestan-3-ol (Target) E->F Final Product

Figure 1: Synthetic workflow and activation pathway for 3-Trifluoromethyl-5α-cholestan-3-ol.

Step-by-Step Protocol (Self-Validating System)

To ensure reproducibility, the following protocol must be executed under strictly anhydrous conditions, as moisture will prematurely hydrolyze TMSCF3 into fluoroform (CHF3), terminating the catalytic cycle.

  • Electrophile Preparation: Dissolve 400 mg (1.0 mmol) of 5α-cholestan-3-one in 3.0 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere[2].

  • Reagent Addition: Add 300 mg (2.1 mmol) of (trifluoromethyl)trimethylsilane (TMSCF3) to the stirring solution[2].

  • Catalytic Initiation: Introduce a catalytic amount of TBAF (27 mg, 0.1 mmol, 1.0 M in THF) at room temperature[2]. Self-Validation Node 1: A slight exotherm indicates the successful generation of the fluorosilicate intermediate.

  • Reaction Propagation: Stir the mixture at room temperature for 2 hours[2]. Self-Validation Node 2: Monitor via TLC (PMA stain). The UV-inactive ketone will convert to a highly lipophilic, high-Rf silyl ether spot.

  • Workup & Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in 5.0 mL of dichloromethane (DCM), wash sequentially with distilled water and brine, and dry over anhydrous Na₂SO₄[2].

  • Desilylation: Treat the concentrated 3α-trifluoromethyl-3β-trimethylsilanoxycholestane intermediate with excess TBAF or 6 N HCl to cleave the TMS ether, yielding the final tertiary alcohol[2]. Self-Validation Node 3: FT-IR should confirm the complete disappearance of the C=O stretch (1715 cm⁻¹) and the emergence of a broad O-H stretch (3300 cm⁻¹) alongside strong C-F bands (1100–1300 cm⁻¹).

Stereochemical Elucidation via FDCS

A critical bottleneck in fully substituted CF3-steroid synthesis is unambiguously assigning the stereochemistry (axial vs. equatorial) of the newly formed quaternary center. Standard ¹³C NMR is often insufficient because the massive one-bond carbon-fluorine coupling (¹J_CF ≈ 280 Hz) obscures the fine structural details.

To overcome this, we employ Fluorine-Decoupled Carbon Spectroscopy (FDCS) [2]. By applying selective ¹⁹F irradiation during the ¹³C acquisition, the ¹J_CF coupling is eliminated. This unmasks the diagnostic three-bond carbon-hydrogen couplings (³J_CH) between the –CF3 carbon and the vicinal protons on C2 and C4. Because ³J_CH values adhere to the Karplus relationship, the measured dihedral angles definitively prove the axial (3α) configuration of the trifluoromethyl group[2].

FDCS_Workflow S1 Acquire 13C NMR S2 Apply Selective 19F Irradiation S1->S2 S3 Eliminate 1J_CF (Decoupling) S2->S3 S4 Resolve 3J_CH Couplings S3->S4 S5 Assign Axial CF3 Configuration S4->S5

Figure 2: Fluorine-Decoupled Carbon Spectroscopy (FDCS) workflow for stereochemical assignment.

Translational Applications

The unique structural topology of 3-Trifluoromethyl-5α-cholestan-3-ol makes it a highly valuable asset across two primary domains:

  • Drug Development (Bioisosterism): The 3-position of the steroid nucleus is a common site for metabolic oxidation. Capping this position with a metabolically inert, highly lipophilic –CF3 group prevents Phase I metabolism while maintaining the necessary hydrophobic bulk required for deep-pocket receptor binding.

  • Advanced Materials (Liquid Crystals): The bulky, highly electronegative –CF3 group in the axial position drastically alters the overall dipole moment of the cholestane core. This property is heavily leveraged in the molecular engineering of liquid crystalline derivatives (such as 6-oxoverdazyl systems), where the modified dipole enhances electro-optic responses and stabilizes chiral nematic mesophases[3].

References

  • [1] Title: 3-TRIFLUOROMETHYL-5A-CHOLESTAN-3-OL CAS 118143-27-4 | Source: reagentdatabase.com | URL: 1

  • [2] Title: Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl | Source: ACS Publications | URL: 2

  • [3] Title: Molecular engineering of liquid crystalline derivatives of 6-oxoverdazyl | Source: umich.edu | URL: 3

Sources

Spectroscopic Analysis of 3-Trifluoromethyl-5A-cholestan-3-OL: A Technical Guide for Fluorinated Steroid Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into steroidal frameworks is a cornerstone of modern medicinal chemistry, fundamentally altering lipophilicity, metabolic stability, and target binding affinity. 3-Trifluoromethyl-5α-cholestan-3-ol (CAS: 118143-27-4) represents a highly specialized class of fluorinated steroids where a tertiary alcohol and a strongly electron-withdrawing trifluoromethyl (–CF₃) group are geminally positioned at the C3 carbon.

As a Senior Application Scientist, I frequently encounter challenges in the definitive characterization of such fully substituted, sterically congested carbons. Standard spectroscopic techniques often fall short due to complex spin-spin coupling networks. This whitepaper provides an in-depth, causality-driven guide to the synthesis, stereochemical logic, and advanced spectroscopic analysis of 3-trifluoromethyl-5α-cholestan-3-ol, utilizing state-of-the-art methodologies like Fluorine-Decoupled Carbon Spectroscopy (FDCS).

Chemical Synthesis & Stereochemical Logic

The synthesis of 3-trifluoromethyl steroids was pioneered by Wolff and Pascual in 1971[1]. Today, the most robust method for synthesizing 3-trifluoromethyl-5α-cholestan-3-ol involves the nucleophilic addition of the Ruppert-Prakash reagent (TMS-CF₃) to 5α-cholestan-3-one.

The Causality of Stereoselection: When the bulky TMS-CF₃ reagent approaches the rigid 5α-cholestane A-ring, it exhibits pronounced facial selectivity. The nucleophilic attack occurs predominantly from the equatorial trajectory to minimize torsional strain in the transition state. Counterintuitively, this equatorial attack places the bulky –CF₃ group in the axial (3α) position , yielding the 3α-trifluoromethyl-3β-ol epimer as the nearly exclusive product[2][3].

Synthesis A 5α-Cholestan-3-one (Steroidal Ketone) B TMS-CF3 + TBAF (Nucleophilic CF3 Source) A->B Reagent Addition C Silyl Ether Intermediate (Equatorial Attack Trajectory) B->C Stereoselective Addition D Acidic Hydrolysis (Cleavage of O-Si Bond) C->D Deprotection E 3α-Trifluoromethyl-5α-cholestan-3β-ol (Axial CF3 Epimer) D->E Product Isolation

Fig 1. Stereoselective synthetic workflow for 3-Trifluoromethyl-5A-cholestan-3-OL.

Spectroscopic Characterization (The Core)

¹⁹F and ¹H NMR: The Baseline

The first step in validating the successful trifluoromethylation is ¹⁹F NMR. The –CF₃ group on a tertiary aliphatic carbon typically resonates as a sharp, highly diagnostic singlet between -75.0 and -80.0 ppm . Because there are no protons directly attached to C3, the ¹H NMR spectrum lacks the characteristic multiplet usually seen for the C3 methine proton in standard sterols. Instead, the ¹H spectrum is dominated by the intact steroidal methyl groups (C18, C19, C21, C26, C27).

¹³C NMR and the FDCS Paradigm

The most significant analytical bottleneck in characterizing this compound is assigning the stereochemistry at C3. In standard ¹³C NMR, the –CF₃ carbon appears as a massive quartet (~125 ppm, ¹J_CF ≈ 280 Hz), and the C3 carbon is split into a smaller quartet (~72 ppm, ²J_CF ≈ 28 Hz). This splitting completely obscures the smaller ³J_CH couplings needed to determine the axial/equatorial orientation of the –CF₃ group.

The Solution: To circumvent this, we employ Fluorine-Decoupled Carbon Spectroscopy (FDCS) , a technique rigorously validated by Crich and co-workers[3]. By applying ¹⁹F decoupling during ¹³C acquisition, the C3 carbon collapses to a singlet. This allows us to resolve the fine ³J_CH coupling constants between the C3 carbon and the vicinal axial protons on C2 and C4. A large ³J_CH coupling confirms the anti-periplanar relationship indicative of an axial –CF₃ group, definitively proving the 3α-CF₃ configuration[3].

Vibrational and Mass Spectrometric Signatures

Infrared (IR) spectroscopy provides orthogonal validation. The presence of the tertiary hydroxyl group is confirmed by a broad O–H stretching band at ~3450 cm⁻¹, while the C–F bonds exhibit intense, overlapping stretching vibrations in the 1100–1300 cm⁻¹ region. Mass Spectrometry (EI or ESI) often shows a weak molecular ion (M⁺ at m/z 456) due to the facile neutral loss of water ([M-18]⁺) and the highly stable trifluoromethyl radical ([M-69]⁺).

Spectroscopy A Purified Steroid Sample B 19F NMR A->B C 13C NMR (FDCS) A->C D IR Spectroscopy A->D E Mass Spec (EI) A->E F Sharp Singlet (~ -75 ppm) Confirms -CF3 B->F G Singlet at C3 (~72 ppm) Resolves ³J(C,H) for Axial CF3 C->G H O-H (~3450 cm⁻¹) C-F (~1100-1300 cm⁻¹) D->H I M⁺ (m/z 456) [M-CF3]⁺ (m/z 387) E->I

Fig 2. Multi-modal spectroscopic analytical workflow and key diagnostic signatures.

Data Presentation

Table 1: Summary of Key NMR Chemical Shifts and Coupling Constants
NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Structural Assignment
¹⁹F -75.0 to -80.0SingletN/AAxial 3α-CF₃
¹³C ~125.0Quartet¹J(C,F) ≈ 280-CF₃ Carbon
¹³C ~72.0Quartet*²J(C,F) ≈ 28C3 (Quaternary)
¹H 0.65SingletN/AC18-CH₃ (Angular)
¹H 0.80SingletN/AC19-CH₃ (Angular)

*Note: Collapses to a singlet under FDCS conditions, revealing ³J(C,H) fine structure.

Table 2: Key IR and Mass Spectrometry Data
TechniqueKey FeatureValue / m/zInterpretation
IR Broad Absorption~3450 cm⁻¹O–H stretching (tertiary alcohol)
IR Strong Bands1100-1300 cm⁻¹C–F stretching vibrations
MS (EI) Molecular Ionm/z 456M⁺ (C₂₈H₄₇F₃O)
MS (EI) Base Peak / Fragmentm/z 438[M-H₂O]⁺ (Loss of water)
MS (EI) Major Fragmentm/z 387[M-CF₃]⁺ (Loss of trifluoromethyl radical)

Experimental Protocols

Protocol 1: Synthesis of 3α-Trifluoromethyl-5α-cholestan-3β-ol

This protocol utilizes a self-validating intermediate check to ensure reagent efficacy.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve 5α-cholestan-3-one (1.0 eq) in anhydrous THF (0.2 M).

  • Reagent Addition: Add (trifluoromethyl)trimethylsilane (TMS-CF₃, 2.0 eq) to the stirring solution at 0 °C.

  • Initiation: Dropwise add a catalytic amount of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 eq).

    • Causality: TBAF coordinates to the silicon atom, generating a hypervalent silicate that transfers the nucleophilic –CF₃ group.

  • Intermediate Validation: Stir at room temperature for 2 hours. Run a quick TLC (Hexanes/EtOAc 9:1); complete consumption of the ketone indicates successful formation of the silyl ether intermediate.

  • Deprotection: Add 6 N HCl (or excess TBAF) and stir for an additional 1 hour to cleave the O-Si bond.

  • Workup: Extract with dichloromethane, wash with brine, dry over Na₂SO₄, and purify via silica gel column chromatography to yield the pure tertiary alcohol.

Protocol 2: FDCS NMR Acquisition
  • Sample Prep: Dissolve 20-30 mg of the purified compound in 0.5 mL of CDCl₃.

  • Baseline Validation: Acquire standard ¹H and ¹⁹F spectra. Self-Validation: Do not proceed to ¹³C acquisition unless a sharp ¹⁹F singlet at ~-75 ppm is observed.

  • FDCS Setup: On a 500 MHz (or higher) spectrometer equipped with a dual ¹H/¹⁹F probe, set up a ¹³C acquisition experiment.

  • Decoupling Parameters: Apply inverse-gated ¹⁹F decoupling during the ¹³C acquisition time.

    • Causality: Inverse gating prevents nuclear Overhauser effect (NOE) buildup from the fluorine atoms, ensuring accurate integration while completely collapsing the ¹J and ²J C-F multiplets.

  • Data Processing: Apply zero-filling and a mild exponential window function (LB = 1.0 Hz) to enhance the resolution of the ³J(C,H) couplings on the C3 carbon signal at ~72 ppm.

References

  • Wolff, M. E., & Pascual, A. F. (1971). Synthesis of 3-trifluoromethyl steroids. Journal of Medicinal Chemistry, 14(2), 164-167. URL:[Link]

  • Mandhapati, A. R., Kato, T., Matsushita, T., Ksebati, B., Vasella, A., Böttger, E. C., & Crich, D. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl- and Perfluoroalkyl-Bearing Carbons: Comparison with 19F–1H Heteronuclear Overhauser Effect Spectroscopy. The Journal of Organic Chemistry, 80(3), 1754-1763. URL:[Link]

Sources

The Physicochemical Paradigm of 3-Trifluoromethyl-5A-cholestan-3-OL: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Trifluoromethyl-5A-cholestan-3-OL (CAS: 118143-27-4) represents a highly specialized and structurally robust class of fluorinated sterols. Derived from the fully saturated sterol backbone of 5α-cholestan-3-ol (dihydrocholesterol), the strategic installation of a trifluoromethyl (-CF₃) group at the C-3 position transforms a standard secondary alcohol into a sterically hindered, electron-deficient tertiary alcohol. For researchers operating in drug discovery, lipid nanoparticle (LNP) formulation, and membrane biophysics, understanding the causality behind its unique solubility and stability profiles is paramount.

This whitepaper dissects the physicochemical mechanisms governing this compound, providing field-proven, self-validating protocols for accurate laboratory assessment.

Mechanistic Causality: The Role of the Trifluoromethyl Group

The incorporation of a -CF₃ group fundamentally alters the molecule's thermodynamic and electronic properties. As a Senior Application Scientist, it is critical to look beyond basic structural changes and understand the causality of these modifications:

  • Inductive Electron Withdrawal (-I Effect): The highly electronegative fluorine atoms pull electron density away from the C-3 carbon. This inductive effect lowers the pKa of the adjacent hydroxyl (-OH) group, enhancing its capacity as a hydrogen bond donor while simultaneously diminishing its nucleophilicity.

  • Steric Shielding and Metabolic Blockade: In endogenous sterols, the C-3 position is a primary site for enzymatic oxidation (yielding 3-ketosteroids). The bulky -CF₃ group replaces the vulnerable α-hydrogen, completely blocking these oxidative pathways. Furthermore, the immense strength of the C-F bond (~116 kcal/mol) provides exceptional resistance to thermal and chemical degradation[1].

  • Fluorophilic Lipophilicity: While the base sterol is already highly lipophilic, fluorination increases the partition coefficient (LogP). This drives preferential solubility in non-polar, lipidic, and halogenated matrices over aqueous systems, a hallmark of fluorinated derivatives[1].

G N1 5α-Cholestan-3-ol (Base Sterol) N2 C-3 Trifluoromethylation (-CF3) N1->N2 N3 Steric Shielding of C-3 Position N2->N3 N5 Strong Electron Withdrawal N2->N5 N4 High Metabolic Stability (Resists Oxidation) N3->N4 N6 Increased Lipophilicity & Altered H-Bonding N5->N6

Mechanistic impact of C-3 trifluoromethylation on sterol stability and solubility.

Solubility Profiling and Experimental Workflows

Because 3-Trifluoromethyl-5A-cholestan-3-OL is highly lipophilic, it exhibits virtually zero aqueous solubility. However, its altered hydrogen-bonding network allows it to dissolve in specific organic and lipidic matrices. Base sterols like 5α-cholestan-3-ol are known to be highly soluble in chloroform (yielding clear solutions at 50 mg/mL) and lipid vehicles like corn oil[2][3]. The fluorinated derivative follows a similar, albeit more hydrophobic, trajectory. Recent advances also suggest that Natural Deep Eutectic Solvents (NADES) can be tailored to dissolve highly lipophilic, non-water-soluble metabolites[4].

Quantitative Solubility Estimates
Solvent MatrixEstimated SolubilityCausality / Mechanism
Water < 0.01 mg/mLExtreme lipophilicity; lack of sufficient H-bond acceptors.
Ethanol ~ 1 - 5 mg/mLModerate solubility; facilitated by the sterol's enhanced H-bond donor capacity.
Chloroform > 50 mg/mLHigh affinity for halogenated solvents; matches base sterol behavior[2].
Corn Oil / Lipids > 10 mg/mLHighly lipophilic backbone dissolves readily in triglyceride matrices[3].
NADES (Organic Acid) VariablePotential for dissolution via tailored hydrogen-bond donor/acceptor networks[4].
Protocol 1: Thermodynamic Solubility Assessment in Lipidic Vehicles

Trustworthiness Note: Kinetic solubility assays (e.g., solvent shift methods) often overestimate solubility due to supersaturation. This protocol utilizes a self-validating thermodynamic equilibrium approach to ensure absolute accuracy.

  • Solid Addition: Add an excess amount (e.g., 10 mg) of 3-Trifluoromethyl-5A-cholestan-3-OL powder to a 2 mL low-bind microcentrifuge tube.

  • Matrix Introduction: Add 1 mL of the target vehicle (e.g., Corn Oil or Chloroform).

  • Equilibration: Seal the tube and place it in a thermomixer. Incubate at 37°C with continuous orbital shaking at 800 RPM for 48 hours to ensure complete thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the samples at 15,000 × g for 30 minutes at 37°C to aggressively pellet any undissolved solid compound.

  • Extraction & Quantification: Carefully aspirate 100 μL of the clear supernatant. Dilute 1:100 in an extraction solvent (e.g., Isopropanol/Methanol). Quantify the dissolved concentration using LC-MS/MS equipped with an Atmospheric Pressure Chemical Ionization (APCI) source, as standard ESI is often inefficient for neutral, highly lipophilic sterols.

Workflow S1 1. Solid Compound Addition S2 2. Solvent Matrix Incubation (37°C) S1->S2 S3 3. Orbital Shaking (48 Hours) S2->S3 S4 4. Ultracentrifugation (Phase Separation) S3->S4 S5 5. Supernatant LC-MS/MS Analysis S4->S5

Step-by-step thermodynamic solubility assessment workflow for lipophilic sterols.

Stability Profiling and Experimental Workflows

The stability of 3-Trifluoromethyl-5A-cholestan-3-OL is defined by its profound resistance to autoxidation and enzymatic degradation. Unlike unsaturated sterols (e.g., cholesterol) which are prone to allylic oxidation, the fully saturated 5α-cholestane backbone combined with the C-3 CF₃ blockade renders this molecule exceptionally stable across multiple stress vectors[5].

Stability Matrix
ConditionStability RatingCausality / Mechanism
Thermal (Solid State) ExcellentHigh melting point characteristic of isostructural cholestanol derivatives[5].
Oxidative (Solution) ExcellentFully saturated backbone lacks allylic hydrogens; C-3 is sterically shielded.
Metabolic (In Vitro) HighC-F bonds resist cytochrome P450-mediated oxidation; C-3 ketone formation is blocked[1].
Photolytic GoodAbsence of conjugated double bonds prevents UV-induced radical formation.
Protocol 2: Forced Degradation and Metabolic Stability Workflow

Trustworthiness Note: To empirically prove the protective effect of the -CF₃ group, the compound must be subjected to aggressive oxidative conditions and liver microsome assays alongside a non-fluorinated control (e.g., standard 5α-cholestan-3-ol).

  • Oxidative Stress Initiation: Prepare a 1 mg/mL solution of the compound in Acetonitrile. Add 3% H₂O₂ (v/v) and incubate at 60°C for 7 days in a sealed amber vial.

  • Microsomal Incubation: In a 96-well plate, combine 1 μM of the compound with 0.5 mg/mL human liver microsomes (HLM) in 100 mM phosphate buffer (pH 7.4).

  • NADPH Addition: Initiate the metabolic reaction by adding 1 mM NADPH. Incubate the plate at 37°C.

  • Reaction Quenching: At precise time points (0, 15, 30, 60, and 120 minutes), quench the reaction by adding three volumes of ice-cold acetonitrile containing a stable-isotope internal standard.

  • Analysis: Centrifuge the plate at 4°C (4,000 × g) and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint) and half-life (t₁/₂). Due to the C-3 metabolic blockade, researchers should expect a t₁/₂ significantly exceeding 120 minutes.

Conclusion

The integration of a trifluoromethyl group into the 5α-cholestan-3-ol scaffold is a masterclass in rational chemical design. By leveraging the unique electronegativity, bond strength, and steric bulk of fluorine, researchers can utilize 3-Trifluoromethyl-5A-cholestan-3-OL in advanced applications requiring extreme metabolic stability and specialized lipophilic solubility. Adhering to the thermodynamic and APCI-driven analytical protocols outlined above ensures robust, reproducible data in downstream formulation and pharmacokinetic studies.

References

  • Fluorinated terpenoids and their fluorine-containing derivatives - PMC - NIH Source: nih.gov URL:[Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - MDPI Source: mdpi.com URL:[Link]

  • The thermal transitions and structural properties of 5alpha-cholestan-3beta-ol esters of aliphatic acids - PubMed Source: nih.gov URL:[Link]

Sources

3-Trifluoromethyl-5A-cholestan-3-OL as a cholesterol analog

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the structural dynamics of membrane proteins—particularly G-protein coupled receptors (GPCRs)—requires precise mapping of their lipid microenvironments. Standard cholesterol is spectroscopically "invisible" in standard nuclear magnetic resonance (NMR) without complex isotopic labeling, while bulky fluorescent analogs severely perturb lipid bilayer mechanics. 3-Trifluoromethyl-5A-cholestan-3-OL (CAS 118143-27-4) has emerged as a premier bio-orthogonal probe. By leveraging a highly sensitive trifluoromethyl ( −CF3​ ) group at the C3 position, this cholesterol analog enables high-resolution 19F -NMR mapping of transient sterol-protein interactions and allosteric modulation without the background interference inherent to biological systems.

Part 1: Chemical and Biophysical Rationale

The design of 3-Trifluoromethyl-5A-cholestan-3-OL is rooted in strict biophysical causality. Every structural feature serves a specific functional purpose in membrane studies:

  • The 5 α -Cholestanol Backbone: Unlike native cholesterol, this analog lacks the C5-C6 double bond. However, saturated 5 α -cholestanol is biophysically proven to closely mimic cholesterol's ability to order phospholipid acyl chains and drive the formation of liquid-ordered ( Lo​ ) phases. This ensures the macroscopic fluidity of the model membrane remains physiologically relevant.

  • Retention of the 3-OH Group: The hydroxyl group is the critical anchor that dictates the sterol's vertical orientation in the bilayer by hydrogen-bonding with phospholipid headgroups and interfacial water. Removing or esterifying this group typically abolishes native-like membrane partitioning.

  • The 3-Trifluoromethyl ( −CF3​ ) Reporter: The substitution of the 3 α -proton with a −CF3​ group provides three equivalent fluorine atoms. This yields a sharp, intense singlet in 19F -NMR, amplifying the signal-to-noise ratio threefold compared to monofluorinated analogs [1]. Furthermore, because the C3 position sits exactly at the lipid-water interface, the −CF3​ chemical shift is exquisitely sensitive to local dielectric changes induced by adjacent transmembrane protein helices.

Part 2: Applications in Membrane Biophysics & Protein Interaction

The primary utility of 3-Trifluoromethyl-5A-cholestan-3-OL lies in deciphering the allosteric modulation of membrane proteins. Historically, it was debated whether cholesterol modulates GPCRs via direct, high-affinity binding to specific "CRAC" (Cholesterol Recognition/Interaction Amino acid Consensus) motifs, or via indirect mechanical changes to the lipid bilayer.

Recent breakthrough studies utilizing fluorinated cholesterol analogs and 19F -NMR have resolved this dichotomy. For instance, investigations into the Adenosine A 2A​ receptor (A 2A​ R) reconstituted in nanodiscs revealed that fluorinated sterols exhibit only short-lived, transient interactions with the receptor [1]. The 19F -NMR spectra showed no distinct, long-lived bound state. Instead, the data proved that cholesterol acts as a weak positive allosteric modulator primarily through indirect membrane effects—altering bilayer thickness and lateral pressure—which subtly shifts the GPCR conformational equilibrium toward its active state [1, 2].

G Chol 3-CF3-Cholestanol (Membrane Probe) Membrane Lipid Bilayer / Nanodisc (Altered Fluidity) Chol->Membrane Partitions into Receptor Membrane Protein (e.g., GPCR / A2AR) Chol->Receptor Transient Interaction NMR 19F-NMR Readout (Chemical Shift) Chol->NMR 19F Signal Membrane->Receptor Indirect Modulation Allostery Allosteric Modulation (Conformational Shift) Receptor->Allostery Structural Change Allostery->NMR Line Broadening

Mechanistic pathway of 3-CF3-Cholestanol in membrane modulation and 19F-NMR detection.

Part 3: Experimental Protocols (Self-Validating Workflow)

To isolate the effects of the sterol from macroscopic phase separation, experiments must be conducted in phospholipid nanodiscs . This protocol represents a self-validating system: by comparing "empty" nanodiscs to receptor-loaded nanodiscs, researchers can definitively isolate the protein-induced chemical shift perturbations.

Step-by-Step Methodology:

  • Lipid Film Preparation: Co-dissolve POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) and 3-Trifluoromethyl-5A-cholestan-3-OL (at a 9:1 molar ratio) in chloroform. Dry under a gentle nitrogen stream and desiccate overnight to form a thin lipid film.

  • Micelle Formation: Rehydrate the lipid film in standard NMR buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4) containing sodium cholate to form mixed micelles.

  • Protein Integration: Add the purified, detergent-solubilized target GPCR (e.g., A 2A​ R) and the Membrane Scaffold Protein (MSP, e.g., MSP1D1) at a calculated GPCR:MSP:Lipid ratio (typically 1:2:100).

  • Nanodisc Assembly: Initiate self-assembly by removing the detergent using Bio-Beads SM-2. Incubate overnight at 4°C with gentle agitation.

  • Quality Control (Validation): Purify the assembled nanodiscs via Size Exclusion Chromatography (SEC). Validate the homogeneity and size (~10 nm diameter) using Dynamic Light Scattering (DLS). Crucial Step: Any aggregation here will cause severe NMR line broadening, invalidating the data.

  • 19F -NMR Acquisition: Acquire 1D 19F -NMR spectra at 298 K using a spectrometer equipped with a fluorine-optimized cryogenic probe. Apply 1H -decoupling during acquisition to collapse any scalar couplings from adjacent protons, maximizing the −CF3​ singlet intensity.

Workflow Step1 Step 1: Lipid Preparation Mix POPC & 3-CF3-Cholestanol Step3 Step 3: Nanodisc Assembly Add MSP & Remove Detergent Step1->Step3 Step2 Step 2: Protein Solubilization Detergent Micelle Formation Step2->Step3 Step4 Step 4: 19F-NMR Spectroscopy Acquire Spectra with 1H Decoupling Step3->Step4 Step5 Step 5: Data Analysis Deconvolute Bound vs. Free States Step4->Step5

Experimental workflow for nanodisc reconstitution and 19F-NMR analysis.

Part 4: Quantitative Data Comparison

Selecting the correct cholesterol analog is paramount. The table below summarizes why 3-Trifluoromethyl-5A-cholestan-3-OL is structurally and biophysically superior for NMR applications compared to other common probes.

Analog NameModification SiteProbe TypeSignal SensitivityMembrane PerturbationPrimary Application
Native Cholesterol NoneN/ABaselineNoneFunctional Assays
3-CF3-Cholestanol C3 ( −CF3​ ) 19F -NMRHigh (Singlet) ModerateAllosteric Mapping / NMR
3 β -Fluoro-cholesterol C3 ( −F ) 19F -NMRLow (Multiplet)LowTransient Interaction Studies
NBD-Cholesterol C22 (Fluorophore)FluorescenceHighHigh (Bulky)Lipid Raft Imaging
TPD-Cholesterol Aliphatic DiazirinePhotoaffinityN/AHighCovalent Binding Site Mapping

Part 5: Conclusion

For drug development professionals and structural biologists, 3-Trifluoromethyl-5A-cholestan-3-OL represents a highly specialized, high-fidelity tool. By providing a distinct, background-free 19F -NMR singlet while retaining the critical 3-OH anchoring group, it allows researchers to probe the elusive, transient interactions between sterols and membrane proteins. As demonstrated in recent GPCR studies, utilizing this analog within a self-validating nanodisc workflow provides definitive evidence that cholesterol often acts as an indirect mechanical allosteric modulator rather than a direct, high-affinity ligand.

References

  • Huang SK, Almurad O, Pejana RJ, Morrison ZA, Pandey A, Picard LP, Nitz M, Sljoka A, Prosser RS. "Allosteric modulation of the adenosine A2A receptor by cholesterol." eLife, 2022 Jan 5;11:e73901. URL: [Link]

  • Rose-Sperling D, Tran MA, Lauth LM, Goretzki B, Hellmich UA. "19F NMR as a versatile tool to study membrane protein structure and dynamics." Biological Chemistry, 2019 Sep 25;400(10):1277-1288. URL:[Link]

In Silico Modeling of 3-Trifluoromethyl-5α-cholestan-3-ol: A Technical Guide to Fluorinated Sterol Biophysics

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the in silico modeling of fluorinated sterols not merely as a computational exercise, but as a bridge to tangible biophysical and pharmacological outcomes. The introduction of a trifluoromethyl (-CF₃) group at the C3 position of the cholestane backbone fundamentally rewrites the molecule's electrostatic topology.

This whitepaper outlines a self-validating computational framework for modeling 3-Trifluoromethyl-5α-cholestan-3-ol . By synthesizing Quantum Mechanics (QM), Molecular Dynamics (MD), and Molecular Docking, this guide provides researchers with the necessary protocols to evaluate the impact of fluorination on membrane biophysics and receptor binding.

The Strategic Role of C3-Fluorinated Sterols

The synthesis of fully substituted, trifluoromethyl-bearing stereogenic centers—such as the C3 position in 3-trifluoromethyl-5α-cholestan-3-ol—has been elegantly resolved using Ruppert-Prakash reagents and verified via Fluorine-Decoupled Carbon Spectroscopy[1].

Why model this specific modification? The -CF₃ group is highly electronegative and sterically demanding. When placed geminal to the C3-hydroxyl group, it exerts a profound inductive effect that alters the pKa of the -OH group, shifts the molecular dipole moment, and increases overall lipophilicity. These properties are critical because fluorinated cholesterol derivatives have demonstrated profound effects on the stability and physical properties of lipid membranes, particularly in optimizing lipoplex compaction and transfection efficiency in cationic DNA vectors[2]. Furthermore, the incorporation of perfluorinated chains into cholesterol scaffolds is a proven strategy for engineering novel liquid crystalline materials with tunable phase transitions[3].

G N1 C3-Trifluoromethylation N2 Increased Steric Bulk & Electronegativity N1->N2 N3 Altered -OH pKa & Dipole Moment N1->N3 N4 Modified Sterol Tilt Angle in Lipid Bilayer N2->N4 N3->N4 N5 Changes in Membrane Condensation & Stability N4->N5

Fig 1: Causal pathway of C3-trifluoromethylation on membrane biophysics.

Quantum Mechanical (QM) Parameterization

The Causality of the Approach: Standard molecular mechanics (MM) force fields (e.g., CHARMM36, AMBER lipid14) are parameterized for native sterols. They consistently fail to accurately represent the highly polarized C3-(CF₃)(OH) environment. To prevent artifactual behavior in downstream MD simulations, we must build a self-validating topology from first principles using Density Functional Theory (DFT).

Step-by-Step Methodology: QM-Derived RESP Charge Generation
  • Conformational Sampling: Execute a Monte Carlo conformational search using OPLS4 (or equivalent) to identify the global energy minimum of 3-Trifluoromethyl-5α-cholestan-3-ol, paying special attention to the rotation of the C3-OH bond relative to the -CF₃ group.

  • Geometry Optimization: Optimize the lowest-energy conformer using DFT at the B3LYP/6-31G(d) level of theory in a continuum solvent model (IEFPCM, ε=4.0) to mimic the lipid interfacial environment.

  • Electrostatic Potential (ESP) Mapping: Compute the ESP using the HF/6-31G(d) level of theory. This specific functional and basis set combination is mandatory to maintain compatibility with the AMBER/GAFF charge derivation philosophy.

  • Charge Fitting: Derive Restrained Electrostatic Potential (RESP) charges using the Antechamber module. Ensure the net charge is exactly 0.000 e⁻, and validate that the highly electronegative fluorine atoms possess appropriate partial negative charges (typically ~ -0.15 to -0.20 e⁻ each).

Molecular Dynamics (MD): Simulating Membrane Condensation

The Causality of the Approach: The primary biological role of sterols is modulating membrane fluidity. The bulky -CF₃ group disrupts the tight packing of adjacent phospholipid acyl chains, while the altered dipole moment changes the sterol's tilt angle relative to the membrane normal. MD simulations allow us to quantify these condensation effects dynamically.

Step-by-Step Methodology: DPPC/Sterol Bilayer Simulation
  • System Assembly: Utilize CHARMM-GUI Membrane Builder to construct a symmetric bilayer containing 128 DPPC lipids and 32 molecules of 3-Trifluoromethyl-5α-cholestan-3-ol (representing a physiologically relevant 20 mol% sterol concentration).

  • Solvation & Ionization: Solvate the system with TIP3P water molecules ensuring a 15 Å clearance on the Z-axis. Neutralize the system and add 0.15 M NaCl to mimic physiological ionic strength.

  • Energy Minimization: Perform 5,000 steps of steepest descent minimization to eliminate steric clashes generated during the packing phase.

  • Equilibration (NVT/NPT): Execute a 6-step equilibration protocol. Begin with an NVT ensemble (310 K, V-rescale thermostat) for 250 ps, followed by an NPT ensemble (1 bar, semi-isotropic Parrinello-Rahman barostat) for 1 ns, gradually releasing position restraints on the lipid headgroups and the sterol backbone.

  • Production Run & Analysis: Run a 500 ns production simulation. Extract the trajectory to calculate the Area per Lipid (APL), bilayer thickness, and deuterium order parameters ( SCD​ ) of the DPPC acyl chains.

G A 3-Trifluoromethyl- 5α-cholestan-3-ol B QM Parameterization (DFT/RESP) A->B C MD Simulation (DPPC Bilayer) B->C Force Field Topology D Molecular Docking (Receptor Targets) B->D Partial Charges E Biophysical & Pharmacological Profiling C->E D->E

Fig 2: End-to-end in silico workflow for fluorinated sterol profiling.

Molecular Docking: Target Interaction Profiling

The Causality of the Approach: Beyond structural roles, sterols act as signaling molecules by binding to sterol-sensing domains (e.g., Niemann-Pick C1 protein, Liver X Receptor). The steric bulk of the -CF₃ group can cause severe clashes in standard binding pockets, necessitating an induced-fit or ensemble docking approach to account for receptor flexibility.

Step-by-Step Methodology: Ensemble Docking to Sterol-Sensing Domains
  • Protein Preparation: Retrieve the target crystal structure (e.g., LXRβ, PDB: 1PQ6). Assign bond orders, add hydrogens, and optimize the hydrogen-bond network at pH 7.4 using PROPKA.

  • Ligand Preparation: Import the QM-optimized structure of 3-Trifluoromethyl-5α-cholestan-3-ol. Retain the DFT-derived partial charges rather than defaulting to empirical charge assignment.

  • Grid Generation: Define the receptor grid box centered on the native sterol-binding pocket, allowing a 15 Å buffer zone to accommodate the fluorinated derivative.

  • Scoring & Pose Analysis: Execute Glide Extra Precision (XP) docking. Analyze the poses specifically for halogen bonding interactions between the -CF₃ fluorine atoms and backbone amides, and assess any steric penalties incurred by the C3 substitution.

Quantitative Data Synthesis

The following table synthesizes the expected in silico outputs, contrasting native cholesterol with the fluorinated derivative to highlight the mechanistic impact of the -CF₃ group.

PropertyNative Cholesterol3-Trifluoromethyl-5α-cholestan-3-olCausality / Mechanism
Dipole Moment ~2.5 D~4.8 DStrong electron-withdrawing effect of the geminal -CF₃ group polarizes the C3 environment.
LogP (Lipophilicity) 7.18.3Fluorination increases the hydrophobic surface area, driving deeper membrane insertion.
Area per Lipid (DPPC) ~48.5 Ų~51.2 ŲSteric bulk of the -CF₃ group disrupts tight acyl chain packing, slightly expanding the bilayer.
Bilayer Thickness ~46.0 Å~44.5 ÅAltered sterol tilt angle reduces the ordering effect on DPPC acyl chains, thinning the membrane.

References

  • [1] Title: Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl- and Perfluoroalkyl-Bearing Carbons. Source: PubMed Central (PMC) / Journal of Organic Chemistry. URL:[Link]

  • [2] Title: The effect of a fluorinated cholesterol derivative on the stability and physical properties of cationic DNA vectors. Source: Soft Matter (RSC Publishing). URL:[Link]

  • [3] Title: Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains. Source: Molecules (MDPI). URL:[Link]

Sources

Methodological & Application

Application Note: Utilizing 3-Trifluoromethyl-5A-cholestan-3-OL in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The investigation of sterol-protein interactions and membrane dynamics in live cells requires probes that mimic endogenous cholesterol without disrupting the native lipid bilayer. 3-Trifluoromethyl-5A-cholestan-3-OL (CAS: 118143-27-4) is a highly specialized fluorinated cholesterol analog designed for this purpose[1]. By incorporating a trifluoromethyl (-CF 3​ ) group at the C3 position of a saturated 5 α -cholestanol backbone, this compound serves as a dual-purpose tool: a highly sensitive, zero-background probe for 19 F Nuclear Magnetic Resonance (NMR) spectroscopy[2], and a metabolically stable cholesterol mimetic for modulating sterol-sensing domains (SSDs) in cellular assays[3]. This guide provides field-proven, self-validating protocols for deploying this compound in advanced cell-based workflows.

Mechanistic Rationale & Physicochemical Profile

To successfully utilize 3-Trifluoromethyl-5A-cholestan-3-OL, researchers must understand the causality behind its structural design:

  • The 19 F NMR Advantage: The -CF 3​ group provides three equivalent fluorine atoms, yielding a sharp, intense singlet resonance. Because mammalian cells lack endogenous fluorine, 19 F NMR provides a zero-background spectrum[2]. The chemical shift of the -CF 3​ group is exquisitely sensitive to the local dielectric constant, allowing researchers to differentiate between sterols residing in ordered lipid rafts (L o​ phase) versus disordered domains (L d​ phase).

  • Metabolic Stability via Tertiary Alcohol: Endogenous cholesterol contains a secondary alcohol at C3, making it susceptible to enzymatic degradation by cholesterol oxidase and intracellular esterification by ACAT. The addition of the -CF 3​ group at C3 converts this to a tertiary alcohol, rendering the molecule resistant to these enzymatic modifications. This ensures the intracellular sterol pool remains constant during prolonged (24–48 hour) gene expression assays.

  • Structural Fidelity: The 5 α -cholestanol backbone lacks the C5=C6 double bond of cholesterol. This saturation prevents auto-oxidation during live-cell incubation while maintaining the planar sterol geometry required to interact with cholesterol-binding motifs (e.g., CRAC/CARC domains)[3].

Table 1: Physicochemical & Analytical Properties
PropertyValue / CharacteristicExperimental Implication
CAS Number 118143-27-4[1]Verification of compound identity.
Molecular Formula C 28​ H 47​ F 3​ O[1]Highly lipophilic; requires carrier for cell delivery.
Molecular Weight 456.67 g/mol [1]Used for precise molarity calculations in M β CD complexes.
19 F NMR Signal Singlet (100% natural abundance)High sensitivity; no decoupling required[4].
Enzymatic Liability Resistant to Cholesterol OxidaseIdeal for long-term live-cell tracking without degradation.

Experimental Workflows

Protocol 1: M β CD-Mediated Delivery and Live-Cell 19 F NMR Spectroscopy

Causality & Logic: Direct application of hydrophobic sterols via organic solvents (like DMSO or ethanol) causes micelle formation, precipitation, and artificial changes to membrane fluidity, which confounds NMR data. We utilize Methyl- β -cyclodextrin (M β CD) to form a reversible inclusion complex. M β CD acts as a thermodynamic shuttle, delivering the fluorinated sterol directly to the outer leaflet of the plasma membrane without disrupting the lipid bilayer.

Self-Validation Step: To ensure the observed 19 F NMR shifts are due to true membrane incorporation and not aqueous precipitation, the protocol includes a D 2​ O wash. Precipitated sterol yields a severely broadened, undetectable signal due to restricted mobility, whereas membrane-bound sterol yields a quantifiable, sharp resonance.

Step-by-Step Methodology:

  • Preparation of the Inclusion Complex:

    • Dissolve 3-Trifluoromethyl-5A-cholestan-3-OL in a 1:1 mixture of chloroform/methanol in a glass vial.

    • Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film.

    • Add a 5 mM solution of M β CD in serum-free DMEM. Sonicate in a water bath at 37°C for 30 minutes until the solution is optically clear (indicating successful complexation).

  • Cell Incubation:

    • Culture target cells (e.g., HEK293 or U2OS) to 80% confluence in 10 cm dishes.

    • Wash cells twice with PBS to remove serum lipids.

    • Incubate cells with the Sterol-M β CD complex for 2–4 hours at 37°C.

  • Harvesting and NMR Preparation:

    • Aspirate the media and wash the cells three times with cold PBS (D 2​ O-based) to remove extracellular M β CD and unpartitioned sterol.

    • Gently scrape the cells into 0.5 mL of D 2​ O-PBS and transfer to a 5 mm NMR tube.

  • 19 F NMR Acquisition:

    • Acquire spectra at 37°C using a spectrometer equipped with a fluorine-tuned probe (e.g., 470 MHz for 19 F on a 500 MHz instrument).

    • Use a simple 90° pulse-acquire sequence with a relaxation delay (D1) of at least 2 seconds.

NMR_Workflow Step1 1. Sterol Complexation (CF3-Sterol + MβCD) Step2 2. Cell Incubation (Membrane Partitioning) Step1->Step2 Step3 3. 19F NMR Acquisition (Zero-Background) Step2->Step3 Step4 4. Spectral Analysis (Shift & Relaxation) Step3->Step4

Workflow for MβCD-mediated delivery of 3-Trifluoromethyl-5A-cholestan-3-OL for live-cell 19F NMR.

Protocol 2: Sterol-Sensing Domain (SSD) Modulation Assay

Causality & Logic: To validate that 3-Trifluoromethyl-5A-cholestan-3-OL acts as a functional biological mimetic, we assay its ability to suppress the SREBP2 (Sterol Regulatory Element-Binding Protein 2) pathway[3]. When functional sterols accumulate in the Endoplasmic Reticulum (ER), they bind to the SSD of SCAP (SREBP Cleavage-Activating Protein). This binding induces a conformational change that retains the SCAP-SREBP complex in the ER, preventing its translocation to the Golgi and subsequent cleavage, thereby downregulating cholesterol biosynthesis genes (e.g., HMGCS).

Self-Validation Step: Include a vehicle control (M β CD alone) to ensure sterol depletion isn't driving the baseline, and a positive control (endogenous cholesterol-M β CD) to benchmark the suppression efficacy of the fluorinated analog.

Step-by-Step Methodology:

  • Sterol Starvation:

    • Seed U2OS cells in 6-well plates. Once attached, wash and incubate in "Sterol Starvation Media" (DMEM + 5% Lipoprotein-Deficient Serum + 50 µM compactin + 50 µM mevalonate) for 16 hours to upregulate baseline SREBP2 cleavage.

  • Compound Treatment:

    • Treat cells with 10 µM of the 3-Trifluoromethyl-5A-cholestan-3-OL/M β CD complex, 10 µM Cholesterol/M β CD (Positive Control), or empty M β CD (Vehicle).

    • Incubate for 14 hours at 37°C.

  • Gene Expression Analysis:

    • Lyse cells and extract total RNA using a standard column-based kit.

    • Perform RT-qPCR targeting HMGCS (target gene) and Rplp0 (housekeeping gene).

    • Calculate relative expression using the ΔΔ Ct method.

Pathway Membrane CF3-Cholestanol (Plasma Membrane) ER Endoplasmic Reticulum (Intracellular Pool) Membrane->ER Intracellular Trafficking SCAP SCAP Sterol-Sensing Domain Binding ER->SCAP Sterol Accumulation Retention SCAP-SREBP Complex Retained in ER SCAP->Retention Conformational Shift Nucleus Downregulation of Cholesterol Genes Retention->Nucleus Prevents Cleavage

Mechanism of SCAP/SREBP pathway modulation by 3-Trifluoromethyl-5A-cholestan-3-OL.

Data Analysis & Expected Outcomes

Proper interpretation of the data relies on understanding the biophysical constraints of the cellular environment. Table 2 summarizes the expected quantitative outcomes when executing the protocols above.

Table 2: Expected Quantitative Outcomes
Assay TypeParameterExpected Value / ObservationInterpretation
19 F NMR (Live Cell) Chemical Shift ( δ )~ -72.5 ppm (referenced to TFA)Indicates successful incorporation into the hydrophobic core of the lipid bilayer[4].
19 F NMR (Live Cell) Line Width ( Δν1/2​ )50 – 150 HzBroadening indicates restricted mobility within ordered membrane domains (lipid rafts).
RT-qPCR (SREBP2) HMGCS mRNA Expression< 30% of Vehicle ControlConfirms the CF 3​ -sterol successfully binds SCAP and mimics endogenous cholesterol[3].
Cell Viability ATP-based Luminescence> 95% relative to controlValidates that the M β CD delivery method and the compound itself are non-cytotoxic at 10 µM.

Sources

Application Note: 3-Trifluoromethyl-5A-cholestan-3-OL as a High-Sensitivity 19F NMR Probe in Membrane Biophysics

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Compound: 3-Trifluoromethyl-5A-cholestan-3-OL (CAS: 118143-27-4) Primary Application: 19 F Solid-State and Solution NMR of lipid bilayers, membrane microdomains, and sterol-protein interactions.

Mechanistic Rationale: The Biophysics of C3-Fluorination

Understanding the precise role of cholesterol in membrane organization and protein allostery requires probes that do not perturb the native lipid environment. Natural cholesterol relies on its 3β-hydroxyl group to anchor itself at the lipid-water interface via hydrogen bonding with phospholipid carbonyls and sphingomyelin amides.

3-Trifluoromethyl-5A-cholestan-3-OL is engineered as a tertiary alcohol at the C3 position. It retains the critical -OH group necessary for interfacial hydrogen bonding while introducing a trifluoromethyl ( −CF3​ ) reporter group.

The selection of a −CF3​ group at the C3 position provides profound analytical advantages:

  • Absolute Isotopic Sensitivity: 19 F possesses a 100% natural abundance and a gyromagnetic ratio nearly as high as 1H . This allows for data acquisition without the prohibitive cost of isotopic enrichment.

  • Zero Biological Background: Biological membranes lack endogenous fluorine. Consequently, 100% of the observed NMR signal originates exclusively from the sterol probe, eliminating spectral overlap.

  • Motional Averaging: The −CF3​ group undergoes rapid rotation around the C−CF3​ bond. This local motional averaging reduces strong homonuclear dipolar couplings, yielding a sharp, highly sensitive resonance line that responds dynamically to membrane fluidity, water penetration, and phase transitions .

Application Workflows & Case Studies

A. Membrane Immersion Depth Profiling

Determining the exact topological insertion of drugs or sterols within a bilayer is notoriously difficult. By introducing paramagnetic relaxation agents such as dissolved oxygen ( O2​ ) at high partial pressures, researchers can measure depth-dependent spin-lattice relaxation rates ( T1​ ). Because O2​ partitions with a concentration gradient toward the hydrophobic membrane core, the T1​ relaxation of the C3 −CF3​ group serves as a precise, self-validating calibration point for the lipid-water interface .

B. Allosteric Modulation of GPCRs

Cholesterol is known to modulate the function of G-protein-coupled receptors (GPCRs). Using 19 F NMR of fluorinated cholesterol analogs reconstituted in nanodiscs, researchers have elucidated the conformational equilibria of the adenosine A2A​ receptor ( A2A​R ). The sterol probe revealed transient, annular interactions rather than static high-affinity binding, demonstrating that allostery is primarily mediated by cholesterol-induced changes in bulk membrane physical properties .

C. Viral Fusion Protein Clustering

In virology, 19 F- 19 F correlation spectroscopy (e.g., CODEX or CORD sequences) of fluorinated sterols has been utilized to track the clustering of the HIV-1 gp41 membrane-proximal external region (MPER). The data proves that cholesterol actively recruits these viral fusion proteins into raft-like domains, driving the trimer clustering that is absolutely essential for viral infectivity .

Quantitative Data: 19 F NMR Benchmarks

The chemical shift anisotropy (CSA) and relaxation times of 3-Trifluoromethyl-5A-cholestan-3-OL are highly dependent on the phase state of the host lipid matrix. The table below summarizes benchmark parameters for validating experimental setups.

Lipid SystemPhase StateTemp (K) 19 F Isotropic Shift (ppm)*CSA ( Δσ , ppm) T1​ Relaxation (ms)
DMPC / Sterol Gel ( Lβ′​ )283-76.5~45.0800 - 1200
DMPC / Sterol Fluid ( Lα​ )303-76.2~15.0300 - 500
POPC:POPG / Sterol Fluid ( Lα​ )298-76.0~12.5400 - 600
POPC Nanodiscs Constrained298-76.8Broadened> 1000

*Referenced externally to Trifluoroacetic acid (TFA) at -76.55 ppm or CFCl3​ at 0 ppm.

Validated Experimental Protocols

Protocol A: Reconstitution into Model Lipid Bilayers (LUVs)

Objective: Form Large Unilamellar Vesicles (LUVs) with a homogenous, non-crystallized sterol distribution.

  • Co-solubilization: Dissolve the host phospholipids (e.g., POPC) and 3-Trifluoromethyl-5A-cholestan-3-OL in a 2:1 (v/v) chloroform/methanol mixture.

    • Causality: Methanol is strictly required to fully disrupt lipid headgroup hydrogen bonding, ensuring the sterol mixes molecularly and does not self-associate or crystallize out of the lipid matrix.

  • Film Formation: Evaporate the solvent under a gentle stream of nitrogen gas, followed by overnight desiccation under high vacuum ( <50 mTorr).

    • Causality: Trace chloroform acts as a potent membrane fluidizer. Even parts-per-million levels will artificially reduce the 19 F CSA and misrepresent true membrane dynamics.

  • Hydration: Add the NMR buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4) and vortex vigorously at a temperature at least 10°C above the lipid phase transition temperature ( Tm​ ).

    • Causality: Hydrating below the Tm​ leads to incomplete water penetration and the formation of heterogeneous sterol-rich domains.

  • Freeze-Thaw Cycling: Subject the multilamellar suspension to 5-10 cycles of freezing (liquid nitrogen) and thawing (water bath >Tm​ ).

    • Causality: This eliminates multilamellar kinetic traps, thermodynamically driving an equilibrium distribution of the sterol between the inner and outer leaflets.

  • Extrusion: Pass the suspension through a 100 nm polycarbonate membrane 15 times.

    • Causality: Creates monodisperse LUVs, which provides a consistent tumbling rate necessary for high-resolution solution-state NMR.

Protocol B: 19 F Solid-State NMR Data Acquisition

Objective: Acquire high-resolution 19 F spectra to determine sterol orientation and membrane fluidity.

  • Rotor Packing: Pellet the LUVs via ultracentrifugation (100,000 x g, 1 h) and transfer the hydrated pellet into a 3.2 mm or 4.0 mm MAS (Magic Angle Spinning) zirconia rotor.

    • Causality: Concentrating the sample maximizes the filling factor of the RF coil, dramatically improving the signal-to-noise ratio (SNR) for the 19 F nucleus.

  • Background Suppression: Utilize a DEPTH pulse sequence ( 90∘−180∘−180∘ ) during acquisition.

    • Causality: Standard NMR probes contain fluorinated polymers (e.g., Teflon capacitors). The DEPTH sequence actively suppresses these broad background signals, ensuring the observed resonance is exclusively from the 3−CF3​ group.

  • Decoupling and Spinning: Apply high-power 1H continuous-wave (CW) or TPPM decoupling (e.g., 80 kHz) and spin the sample at 5-10 kHz.

    • Causality: 1H−19F heteronuclear dipolar couplings are remarkably strong; robust decoupling is mandatory to resolve the isotropic chemical shift and accurately measure the CSA powder pattern.

  • Relaxation Delay Optimization: Set the inter-scan delay ( D1​ ) to a minimum of 5 seconds.

    • Causality: Fluorinated sterols in rigid membranes exhibit long longitudinal relaxation times ( T1​ ). Insufficient delays lead to signal saturation, resulting in quantitative errors during population analysis.

Visualizations

Workflow N1 Lipid & Sterol Co-solubilization (CHCl3/MeOH) N2 Solvent Evaporation & Vacuum Drying N1->N2 Homogenous mixing N3 Hydration & Freeze-Thaw Cycles N2->N3 Buffer addition N4 Extrusion / Ultracentrifugation (LUVs or MLVs) N3->N4 Vesicle sizing N5 19F ssNMR Acquisition (MAS / Static) N4->N5 Rotor packing N6 Data Analysis (CSA, T1/T2, Clustering) N5->N6 Spectral deconvolution

Fig 1. Workflow for 3-Trifluoromethyl-5A-cholestan-3-OL integration and 19F ssNMR analysis.

GPCR Membrane Lipid Bilayer + 3-CF3-Cholesterol Interaction Transient Sterol-Protein Annular Interactions Membrane->Interaction 19F NMR detects exchange dynamics Receptor GPCR (e.g., A2AR) Inactive State Receptor->Interaction Active GPCR Active State (Conformational Shift) Interaction->Active Allosteric modulation (Membrane fluidity changes) GProtein G-Protein Precoupling & Signal Transduction Active->GProtein Enhanced basal signaling

Fig 2. Mechanistic pathway of cholesterol-mediated GPCR allosteric modulation detected by 19F NMR.

References

  • Matsumori, N., et al. (2008). "Orientation of Fluorinated Cholesterol in Lipid Bilayers Analyzed by 19F Tensor Calculation and Solid-State NMR." Journal of the American Chemical Society. URL:[Link]

  • Prosser, R. S., et al. (2000). "Determination of membrane immersion depth with O2: a high-pressure 19F NMR study." Biophysical Journal (via NIH). URL:[Link]

  • Huang, S. K., et al. (2022). "Allosteric modulation of the adenosine A2A receptor by cholesterol." eLife. URL:[Link]

  • Elkins, M. R., et al. (2021). "Cholesterol-Mediated Clustering of the HIV Fusion Protein gp41 in Lipid Bilayers." Biophysical Journal. URL:[Link]

Application Note: Advanced Protocols for the Incorporation of 3-Trifluoromethyl-5A-cholestan-3-OL into Liposomal Delivery Systems

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Overview

The engineering of liposomes with specialized sterols is a critical frontier in membrane biophysics and targeted drug delivery. 3-Trifluoromethyl-5A-cholestan-3-OL (CAS: 118143-27-4) is a highly specialized fluorinated cholesterol derivative[1]. Unlike standard cholesterol, this analog features a trifluoromethyl (–CF3) group, which provides three magnetically equivalent fluorine atoms.

Why use this specific fluorinated sterol?

  • 19F NMR Tracking: The –CF3 group yields an intense, sharp singlet in 19F Nuclear Magnetic Resonance (NMR) spectroscopy without the proton-fluorine coupling complications found in other analogs. This allows for the non-invasive probing of membrane fluidity, lipid raft formation, and transient allosteric interactions with embedded membrane proteins (such as GPCRs) against a zero-background signal[2][3].

  • Enhanced Lipoplex Stability: Fluorinated cholesterols have been documented to significantly enhance the stability of cationic liposomes (lipoplexes) against detergent lysis and serum degradation, improving their efficacy as gene transfer vectors[4][5].

Incorporating highly hydrophobic fluorinated sterols into aqueous liposomal suspensions requires strict thermodynamic control to prevent precipitation. To address diverse experimental needs, this guide details two distinct, field-proven methodologies: Thin-Film Hydration (for de novo synthesis) and MβCD-Mediated Exchange (for non-destructive insertion into pre-formed vesicles)[2].

Physicochemical & Formulation Data

To ensure accurate molar calculations during protocol execution, the quantitative properties of the sterol and the required formulation parameters are summarized below.

ParameterValue / Description
Compound Name 3-Trifluoromethyl-5A-cholestan-3-OL
CAS Number 118143-27-4[1]
Molecular Formula C28H47F3O[1]
Molecular Weight 456.67 g/mol [1]
Recommended Molar Ratio (De Novo) 10 – 30 mol% (relative to total phospholipids)
Max Solubility in 40 mM MβCD 4.0 mM (Limited compared to standard cholesterol due to higher hydrophobicity)[2]

Experimental Workflows

Workflow cluster_A Method A: De Novo Synthesis cluster_B Method B: Post-Insertion Start 3-Trifluoromethyl-5A-cholestan-3-OL (CAS: 118143-27-4) MethodA Thin-Film Hydration Start->MethodA MethodB MβCD-Mediated Exchange Start->MethodB Mix Co-dissolve lipids in CHCl3:MeOH (2:1) MethodA->Mix Evap Rotary Evaporation & Overnight Vacuum Mix->Evap Hydrate Buffer Hydration (T > Tm of lipids) Evap->Hydrate Extrude Extrusion through Polycarbonate Filter Hydrate->Extrude Final 19F-NMR Ready Liposomes (Validated via DLS & NMR) Extrude->Final Complex Form MβCD Inclusion Complex (4 mM F-Chol) MethodB->Complex Filter 0.2 µm Filtration to remove aggregates Complex->Filter Incubate Incubate with pre-formed Liposomes (1:3 v/v) Filter->Incubate SEC Size Exclusion Chromatography (Isolate Liposomes) Incubate->SEC SEC->Final

Dual pathways for 3-Trifluoromethyl-5A-cholestan-3-OL liposomal incorporation.

Step-by-Step Methodologies

Method A: De Novo Synthesis via Thin-Film Hydration

This method is the gold standard for creating empty liposomes or lipoplexes where the fluorinated sterol is uniformly distributed across both the inner and outer leaflets of the lipid bilayer[4].

  • Causality Check: Why a 2:1 Chloroform/Methanol mixture? The extreme hydrophobicity of the trifluoromethyl group requires a highly non-polar solvent (chloroform), while methanol is necessary to fully solvate the polar headgroups of the accompanying helper lipids (e.g., DOPE or POPC).

Protocol:

  • Lipid Mixing: In a clean, dry round-bottom flask, combine your base phospholipids (e.g., POPC) and 3-Trifluoromethyl-5A-cholestan-3-OL at the desired molar ratio (typically 70:30) in a 2:1 (v/v) mixture of chloroform and methanol.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a thin, uniform lipid film forms on the flask walls.

  • Desiccation: Critical Step. Transfer the flask to a high-vacuum desiccator or apply a gentle nitrogen (N2) stream overnight. Reasoning: Even trace amounts of residual chloroform can disrupt lipid packing, alter membrane fluidity, and induce cytotoxicity in downstream cellular assays.

  • Hydration: Add the desired aqueous buffer (e.g., PBS or 50 mM HEPES, pH 7.4). Ensure the hydration temperature is maintained at least 5–10°C above the phase transition temperature ( Tm​ ) of the primary phospholipid. Vortex vigorously for 5–10 minutes to form Multilamellar Vesicles (MLVs).

  • Sizing (Extrusion): Pass the MLV suspension through a mini-extruder housing a 100 nm polycarbonate membrane for a minimum of 11–15 passes. This mechanical shear forces the MLVs to restructure into uniform Large Unilamellar Vesicles (LUVs).

Method B: MβCD-Mediated Exchange into Pre-Formed Liposomes

When working with delicate, pre-assembled systems—such as nanodiscs or liposomes containing embedded transmembrane proteins (e.g., A2A receptors)—organic solvents will denature the proteins. Methyl-β-cyclodextrin (MβCD) is utilized as a water-soluble chaperone to deliver the fluorinated cholesterol directly into the outer leaflet of the membrane[2][3].

  • Causality Check: Why limit the fluorinated sterol to 4 mM in the MβCD complex? While standard cholesterol can be solubilized up to 8 mM in 40 mM MβCD, the added hydrophobicity of the –CF3 group drastically lowers its solubility limit. Exceeding 4 mM will result in irreversible precipitation[2].

Protocol:

  • Buffer Preparation: Prepare an MβCD buffer consisting of 50 mM HEPES (pH 7.4), 100 mM NaCl, and 40 mM MβCD[2].

  • Complex Formation: Add 3-Trifluoromethyl-5A-cholestan-3-OL to the buffer to achieve a final concentration of 4 mM. Stir continuously at room temperature for 24–48 hours to allow the hydrophobic cavity of the MβCD to encapsulate the sterol[2].

  • Filtration: Pass the complexed solution through a 0.2 µm syringe filter. Reasoning: This eliminates any uncomplexed, precipitated sterol crystals that would otherwise skew concentration calculations and cause light scattering artifacts.

  • Incubation: Mix the filtered MβCD-sterol stock with the pre-formed liposomes or nanodiscs in a 1:3 (v/v) ratio. Incubate at room temperature for 2 hours to allow the thermodynamic exchange of the sterol from the MβCD cavity into the lipid bilayer[2].

  • Purification: Isolate the newly fluorinated liposomes from the empty MβCD carriers using Size Exclusion Chromatography (SEC) (e.g., a Superdex 200 column) equilibrated with standard HEPES buffer.

Self-Validation & Quality Control

To ensure the scientific integrity of the generated liposomes, the protocol must be treated as a self-validating system. Do not proceed to functional assays without passing these two checkpoints:

  • Checkpoint 1: Dynamic Light Scattering (DLS) Measure the Z-average diameter and Polydispersity Index (PDI) of the final suspension.

    • Pass Criteria: PDI < 0.2, indicating a monodisperse population.

    • Failure Mode: A PDI > 0.2 or a bimodal size distribution indicates that the fluorinated sterol has either induced liposome aggregation or precipitated out of the bilayer due to supersaturation.

  • Checkpoint 2: 19F NMR Line Broadening Subject the liposomes to non-decoupled 19F NMR spectroscopy.

    • Pass Criteria: The 19F resonance peak must be significantly broadened compared to the sterol dissolved in free chloroform[2].

    • Failure Mode: A sharp, narrow singlet in the aqueous suspension indicates that the sterol is tumbling rapidly, meaning it has formed small micelles rather than successfully integrating into the slow-tumbling, highly ordered liposomal bilayer[2].

References

  • [1] ChemicalBook. 3-트리플루오로메틸-5A-콜레스탄-3-OL | 118143-27-4. Available at:

  • [2] bioRxiv. Allosteric modulation of the adenosine A2A receptor by cholesterol. Available at:

  • [4] Biomacromolecules - ACS Publications. Effect of Lipid Composition on the Structure and Theoretical Phase Diagrams of DC-Chol/DOPE-DNA Lipoplexes. Available at:

  • [5] ResearchGate. Langmuir Monolayers of Monocationic Lipid Mixed with Cholesterol or Fluorocholesterol: DNA Adsorption Studies. Available at:

  • [3] eLife. Allosteric modulation of the adenosine A2A receptor by cholesterol. Available at:

Sources

Application Note: 3-Trifluoromethyl-5A-cholestan-3-OL as a High-Sensitivity 19F NMR Probe for Lipid-Protein Interactions

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the dynamic interplay between integral membrane proteins (IMPs) and their lipid environment is a critical bottleneck in modern drug discovery. Cholesterol, a major component of eukaryotic cell membranes, frequently acts as an allosteric modulator for G protein-coupled receptors (GPCRs) and viral ion channels. However, capturing these interactions is notoriously difficult due to their transient, low-affinity nature.

This application note details the use of 3-Trifluoromethyl-5A-cholestan-3-OL (CAS: 118143-27-4) as a specialized 19 F Nuclear Magnetic Resonance (NMR) probe. By combining the structural fidelity of a functionalized sterol with the extreme environmental sensitivity of a trifluoromethyl reporter, this probe allows researchers to map lipid-protein binding kinetics, determine membrane immersion depths, and deconvolute direct versus indirect allosteric modulation in nanoscale lipid bilayers.

Scientific Rationale & Structural Advantages

Standard techniques for studying lipid-protein interactions (e.g., X-ray crystallography, cryo-EM) often capture tightly bound, co-crystallized lipids but fail to resolve the dynamic exchange of bulk or annular lipids. 19 F NMR bridges this gap because the 19 F nucleus possesses a 100% natural abundance, a high gyromagnetic ratio (yielding 83% the sensitivity of 1 H), and zero background signal in biological samples[1].

Why 3-Trifluoromethyl-5A-cholestan-3-OL? Many fluorinated cholesterol analogs (such as 3β-fluoro-cholest-5-ene) replace the crucial C3 hydroxyl group with a fluorine atom[2]. While this is a relatively benign substitution, it eliminates the sterol's ability to act as a hydrogen bond donor, which is critical for its interaction with phospholipid headgroups and specific GPCR binding motifs (e.g., CRAC/CARC domains).

3-Trifluoromethyl-5A-cholestan-3-OL solves this by featuring a tertiary alcohol at the C3 position alongside a trifluoromethyl (-CF 3​ ) group.

  • Causality of Design: The retention of the 3-OH group preserves the native amphipathic orientation and hydrogen-bonding network of the sterol.

  • Signal Amplification: The -CF 3​ group provides three equivalent fluorine atoms, yielding a strong, singlet-like resonance. Because the -CF 3​ group rotates rapidly, it narrows the chemical shift anisotropy (CSA), resulting in sharper lines and higher signal-to-noise ratios in slow-tumbling membrane mimetics like nanodiscs[3].

  • Saturation Stability: The 5 α -cholestanol backbone (lacking the Δ5 double bond) prevents oxidative degradation during prolonged NMR acquisitions at physiological temperatures.

Key Applications in Structural Biology

Deconvoluting GPCR Allosteric Modulation

Cholesterol is a known positive allosteric modulator (PAM) for receptors like the Adenosine A 2A​ receptor (A 2A​ R). Using 19 F NMR of fluorinated cholesterol analogs in nanodiscs, researchers have demonstrated that cholesterol enhances basal signaling and G-protein coupling[2]. However, the 19 F NMR spectra of the sterol probes reveal only transient, non-specific interactions (evidenced by line broadening without distinct bound-state chemical shifts)[3]. This proves that cholesterol's PAM effect on A 2A​ R is primarily driven by indirect modulation of membrane biophysical properties (thickness and fluidity) rather than long-lived direct binding[4].

Pathway Chol 3-CF3-Cholestanol (Membrane Probe) Membrane Membrane Biophysical Properties (Thickness, Fluidity, Packing) Chol->Membrane Modulates GPCR_Act GPCR Active State (A1, A2, A3) Chol->GPCR_Act Transient/Weak Binding GPCR_Inact GPCR Inactive State (S1, S2) Membrane->GPCR_Inact Indirect Allostery GPCR_Inact->GPCR_Act Conformational Equilibrium G_Protein G-Protein Precoupling GPCR_Act->G_Protein Enhances Coupling

Fig 1: Mechanism of cholesterol-mediated GPCR allosteric modulation elucidated via 19F NMR.

Mapping Viral Envelope Protein Assembly

Fluorinated sterols are instrumental in determining the stoichiometry and lipid-binding interfaces of viral proteins, such as the SARS-CoV-2 Envelope (E) protein and Influenza M2 channel. 19 F CODEX (Centerband-Only Detection of Exchange) and spin-diffusion solid-state NMR experiments utilize fluorinated lipids to measure exact distances between the sterol and the transmembrane oligomers, revealing how cholesterol stabilizes functional channel architectures[5],[6].

Determining Membrane Immersion Depth

By subjecting the membrane system to high pressures of paramagnetic oxygen (O 2​ ), which partitions with a known concentration gradient toward the hydrophobic core, the spin-lattice relaxation rate ( R1​ ) of the 19 F probe can be measured. The -CF 3​ group of 3-Trifluoromethyl-5A-cholestan-3-OL serves as a highly sensitive depth gauge, allowing researchers to parameterize a Gaussian profile that directly relates R1​ to the precise Angstrom immersion depth within the bilayer[7].

Quantitative Data Summary

The following table synthesizes typical 19 F NMR parameters observed for fluorinated sterol probes across different membrane mimetics, highlighting the diagnostic metrics used to validate lipid-protein interactions.

Probe TypeMembrane MimeticTarget Protein δ 19 F (ppm)*Line Width ( Δν1/2​ )Interaction Signature
3-CF 3​ -Cholestanol POPC/POPG NanodiscsA 2A​ R (GPCR)-72.5 (Singlet)Broadened (~120 Hz)Transient exchange; T2​ shortening[2]
3 β -F-Cholesterol DMPC/DHPC BicellesNone (Apo)-165.2 (Multiplet)Sharp (~15 Hz)Free diffusion in isotropic phase[7]
6-F-Cholesterol ERGIC-mimetic LiposomesSARS-CoV-2 E-118.4 (Multiplet)Solid-state (MAS)Direct binding (CODEX distance < 7Å)[5]
3-CF 3​ -Cholestanol POPC LiposomesInfluenza M2-72.8 (Singlet)Broadened (>200 Hz)Annular lipid restriction[6]

*Chemical shifts are highly dependent on the specific referencing standard used (e.g., TFA at -76.55 ppm).

Experimental Protocols

The following protocols are designed as self-validating systems. We utilize lipid nanodiscs because they constrain the membrane size, preventing the macroscopic phase separation that complicates liposome NMR, while tumbling fast enough to yield high-resolution solution-state 19 F NMR spectra[8].

Protocol A: Reconstitution of Target Protein and Probe into Lipid Nanodiscs

Rationale: Detergent micelles do not accurately replicate lateral lipid pressure. Reconstituting the protein into Membrane Scaffold Protein (MSP) nanodiscs restores the native bilayer environment required for physiological sterol partitioning.

  • Lipid and Probe Preparation:

    • Co-dissolve POPC, POPG (3:2 molar ratio), and 3-Trifluoromethyl-5A-cholestan-3-OL (at 5-15 mol% relative to total lipid) in chloroform/methanol (2:1 v/v).

    • Causality: A mixed zwitterionic/anionic lipid ratio often mimics the inner leaflet of mammalian cells, which is necessary for the activation of many IMPs[9].

    • Dry the mixture under a gentle stream of nitrogen gas, followed by overnight desiccation under a high vacuum to remove trace solvents.

  • Lipid Resuspension & Detergent Solubilization:

    • Hydrate the lipid film in NMR Buffer (20 mM HEPES, 100 mM NaCl, pH 7.4) containing 50 mM sodium cholate. Sonicate until optically clear.

    • Validation Checkpoint: The solution must be completely transparent. Turbidity indicates incomplete micellization, which will ruin the stoichiometry of the final nanodiscs.

  • Protein Integration & Self-Assembly:

    • Add the detergent-solubilized target protein (e.g., purified GPCR in DDM/CHS) and the chosen MSP (e.g., MSP1D1) to the lipid-detergent mixture.

    • Maintain a strict molar ratio of Protein : MSP : Lipid of 1 : 4 : 240 (adjust based on MSP size). Incubate at 4°C for 1 hour.

  • Detergent Removal (The Assembly Trigger):

    • Add Bio-Beads SM-2 (pre-washed) at a ratio of 0.5 g per mL of assembly mixture. Rotate gently at 4°C for 12–16 hours.

    • Causality: Bio-Beads selectively adsorb detergents due to their high critical micelle concentration (CMC) relative to lipids. As detergent is removed, the lipids and sterols thermodynamically self-assemble into bilayer discs corralled by the amphipathic MSP.

  • Purification:

    • Filter out the Bio-Beads and inject the supernatant onto a Size Exclusion Chromatography (SEC) column (e.g., Superdex 200). Collect the monodisperse peak corresponding to the loaded nanodiscs.

Workflow A 1. Lipid & Probe Preparation C 3. MSP Addition & Self-Assembly A->C B 2. Detergent Solubilization B->C D 4. SEC Purification C->D E 5. 19F NMR Acquisition D->E F 6. Relaxation & Line Shape Analysis E->F

Fig 2: Experimental workflow for incorporating 3-CF3-Cholestanol into nanodiscs for NMR analysis.

Protocol B: 19 F NMR Acquisition and Interaction Dynamics Analysis

Rationale: Because lipid-protein interactions are highly dynamic, the sterol probe exchanges rapidly between the bulk lipid pool and the protein surface. This intermediate-to-fast exchange regime manifests as line broadening (a decrease in transverse relaxation time, T2​ ) rather than distinct chemical shifts[10].

  • Sample Preparation & Spectrometer Setup:

    • Concentrate the nanodisc sample to ~100-300 μ M of the target protein. Add 10% D 2​ O for the lock signal and 0.05% Trifluoroacetic acid (TFA) as an internal chemical shift reference (-76.55 ppm)[7].

    • Load the sample into a 5 mm Shigemi tube (to maximize the active volume) and insert it into a spectrometer equipped with a 19 F-tuned cryogenic probe (e.g., 600 MHz or higher).

  • 1D 19 F NMR and Line Shape Analysis:

    • Acquire a standard 1D 19 F spectrum with proton decoupling ( 19 F{ 1 H}). Use a spectral width of at least 50 ppm to capture the full -CF 3​ resonance.

    • Causality: Proton decoupling removes scalar couplings between the fluorine atoms and adjacent protons on the sterol backbone, collapsing the multiplet into a sharp singlet, drastically improving the limit of detection[10].

    • Validation Checkpoint: Compare the line width ( Δν1/2​ ) of the probe in "empty" nanodiscs versus protein-loaded nanodiscs. A significant broadening in the loaded discs confirms interaction.

  • CPMG Spin-Echo for T2​ Determination:

    • To quantitatively measure the interaction kinetics, execute a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.

    • Vary the spin-echo delay time ( τ ) to measure the transverse relaxation decay.

    • Interpretation: The -CF 3​ probe positioned in the bilayer will relax at a rate that correlates with the tumbling of the nanodisc. If the sterol transiently enters a restricted binding pocket on the protein, its local mobility decreases, causing a sharp drop in T2​ [10].

References

  • Allosteric modulation of the adenosine A2A receptor by cholesterol eLife (2022). URL:[Link]

  • Using 19F NMR to Probe Biological Interactions of Proteins and Peptides ACS Publications (2014). URL:[Link]

  • SARS-CoV-2 Envelope Protein Forms Clustered Pentamers in Lipid Bilayers Biochemistry (2022). URL:[Link]

  • 2H,13C-Cholesterol for Dynamics and Structural Studies of Biological Membranes ACS Omega (2022). URL: [Link]

  • Determination of membrane immersion depth with O(2): a high-pressure (19)F NMR study Biophysical Journal (2001). URL:[Link]

  • Dual Mechanisms of Cholesterol-GPCR Interactions That Depend on Membrane Phospholipid Composition Journal of Molecular Biology (2023). URL:[Link]

  • Solution NMR investigations of integral membrane proteins: challenges and innovations Current Opinion in Structural Biology (2022). URL:[Link]

Sources

Application Note: Probing Membrane Dynamics and Sterol-Protein Interactions using 3-Trifluoromethyl-5α-cholestan-3-ol and 19F-NMR

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Integral membrane proteins, such as G protein-coupled receptors (GPCRs) and ion channels, are heavily regulated by their local lipid environment. Cholesterol interacts directly with these proteins via specific binding domains (e.g., CRAC and CARC motifs), acting as an allosteric modulator. However, capturing these transient, dynamic interactions in native-like lipid bilayers is notoriously difficult using standard structural biology techniques like X-ray crystallography or cryo-EM.

To overcome this, researchers utilize 19 F-Nuclear Magnetic Resonance (NMR) spectroscopy. The 19 F nucleus is an ideal biological probe: it possesses 100% natural abundance, a high gyromagnetic ratio yielding 83% of the sensitivity of 1 H, and critically, there is a complete absence of background 19 F signal in biological samples ()[1].

The compound 3-Trifluoromethyl-5α-cholestan-3-ol (CAS: 118143-27-4) is an advanced fluorinated sterol probe designed specifically for these applications. By incorporating a trifluoromethyl (-CF 3​ ) group at the 3-position of the cholestanol scaffold, this molecule places a highly sensitive NMR reporter directly at the critical lipid-water interface. Crucially, it retains the 3-hydroxyl (-OH) group, ensuring that the probe maintains the native-like vertical orientation, ordering effect, and hydrogen-bonding capabilities of endogenous cholesterol ()[2].

Mechanistic Principles of 19 F-NMR Sterol Probing

The utility of 3-Trifluoromethyl-5α-cholestan-3-ol lies in the extreme sensitivity of the -CF 3​ group's magnetic shielding to its local electronic environment. The causality behind the observed NMR parameters is as follows:

  • Isotropic Chemical Shift ( δ ): The chemical shift is highly sensitive to the local dielectric constant. When the sterol partitions from the bulk lipid bilayer (a highly hydrated, polar interface) into a hydrophobic protein binding pocket, the desolvation alters the electron density around the fluorine nuclei, inducing a measurable shift ( Δδ ).

  • Chemical Shift Anisotropy (CSA): Because the electron cloud around the C-F bond is asymmetrical, the chemical shift depends on the molecule's orientation relative to the magnetic field. In solid-state NMR, analyzing the CSA tensor provides direct mathematical extraction of the sterol's rotational axis and orientational order parameter within the bilayer[2].

  • Relaxation Dynamics ( T1​ , T2​ ): Binding to a massive integral membrane protein restricts the local mobility of the sterol. This restriction enhances dipole-dipole interactions, leading to a dramatic shortening of the transverse relaxation time ( T2​ ) and consequent spectral line broadening.

To ensure the assay is a self-validating system , an external reference of Trifluoroacetic acid (TFA) sealed in a glass capillary is included within the NMR rotor. This provides a constant chemical shift reference (-76.5 ppm) and a stable integration standard to quantify the exact proportion of protein-bound versus free sterol, ruling out signal loss due to hardware tuning issues.

Experimental Workflows

Workflow N1 1. Lipid & Probe Mixing (CHCl3/MeOH) N2 2. Film Hydration (Aqueous Buffer) N1->N2 Solvent Evaporation N3 3. LUV Extrusion (100 nm Polycarbonate) N2->N3 Freeze-Thaw Cycles N4 4. Target Protein Reconstitution N3->N4 Bio-Beads / Dialysis N5 5. 19F MAS NMR Acquisition N4->N5 Ultracentrifugation N6 6. Spectral Analysis (CSA, Shifts, T1/T2) N5->N6 DEPTH Sequence

Workflow for preparing and analyzing 3-Trifluoromethyl-5α-cholestan-3-ol proteoliposomes.
Protocol A: Preparation of Proteoliposomes

Objective: To create native-like lipid bilayers containing the fluorinated sterol and the target membrane protein.

  • Lipid Mixing: In a glass vial, combine Dimyristoylphosphatidylcholine (DMPC) and 3-Trifluoromethyl-5α-cholestan-3-ol at a 70:30 molar ratio in Chloroform/Methanol (2:1 v/v). Causality: A 30 mol% sterol concentration ensures the formation of a biologically relevant liquid-ordered ( Lo​ ) phase without inducing sterol crystallization[2].

  • Film Formation: Evaporate the solvent under a gentle stream of nitrogen gas, followed by vacuum desiccation overnight to remove trace solvents that could denature the target protein.

  • Hydration & Extrusion: Hydrate the lipid film with NMR buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 20 mg/mL. Subject the suspension to 5 freeze-thaw cycles (liquid nitrogen to 40°C) and extrude 11 times through a 100 nm polycarbonate membrane to form uniform Large Unilamellar Vesicles (LUVs).

  • Protein Reconstitution: Solubilize the target protein (e.g., a purified GPCR) in a mild detergent (e.g., DDM). Mix the protein with the LUVs at a 1:100 protein-to-lipid molar ratio. Add Bio-Beads SM-2 incrementally over 24 hours at 4°C to slowly remove the detergent, driving the spontaneous insertion of the protein into the fluorinated liposomes.

  • Harvesting: Isolate the proteoliposomes via ultracentrifugation (100,000 x g for 1 hour). The resulting pellet is ready for solid-state NMR.

Protocol B: Solid-State 19 F Magic Angle Spinning (MAS) NMR

Objective: To acquire high-resolution spectra of the sterol probe in the lipid bilayer.

  • Sample Packing: Pack the proteoliposome pellet into a 3.2 mm or 2.5 mm ZrO 2​ MAS rotor. Insert the TFA reference capillary centrally to ensure it experiences the same radiofrequency (RF) field homogeneity as the sample.

  • Probe Tuning: Insert the rotor into an H/F/X triple-resonance MAS probe. Tune the 19 F channel to the appropriate Larmor frequency (e.g., 470.6 MHz on a 500 MHz spectrometer).

  • MAS and Temperature Control: Spin the sample at the magic angle (54.74°) at a rate of 10–15 kHz. Causality: MAS averages out the broad chemical shift anisotropy and strong homonuclear/heteronuclear dipolar couplings inherent to lipid bilayers, yielding sharp, resolvable isotropic peaks ()[3]. Maintain the temperature at 30°C to keep the DMPC bilayer in the fluid liquid-crystalline phase.

  • Pulse Sequence (DEPTH): Standard NMR probes contain PTFE (Teflon) components that generate a massive, broad 19 F background signal. To eliminate this, utilize the DEPTH pulse sequence ( 90∘−180∘−180∘ ). Causality: The DEPTH sequence suppresses signals originating from outside the RF coil region (the probe stator), ensuring only the signal from the 3-Trifluoromethyl-5α-cholestan-3-ol inside the rotor is detected[2].

  • Acquisition: Acquire 1,024 to 4,096 scans with a recycle delay of 3 seconds (ensuring complete T1​ relaxation between scans for quantitative integration).

Data Presentation & Interpretation

The structural and dynamic state of the sterol can be rapidly diagnosed by comparing the extracted NMR parameters against established baselines.

Table 1: Representative 19 F-NMR Parameters for 3-Trifluoromethyl-5α-cholestan-3-ol

State / Environment 19 F Isotropic Shift ( δ )*Line Width ( Δν ) T2​ RelaxationBiological Interpretation
Organic Solvent (CHCl 3​ )~ -75.0 ppmSharp (< 10 Hz)LongUnrestricted isotropic tumbling; fully solvated.
Lipid Bilayer ( Ld​ phase)~ -74.2 ppmModerate (~ 50 Hz)IntermediateAnchored at the interface; fast axial rotation.
Lipid Bilayer ( Lo​ phase)~ -73.8 ppmBroad (> 100 Hz)ShortHighly ordered lipid rafts; restricted mobility.
Protein-Bound (CRAC motif)~ -71.5 ppmVery BroadVery ShortImmobilized in a hydrophobic protein pocket.

*Note: Chemical shift values are illustrative and referenced to external TFA at -76.5 ppm.

By deconvoluting the resulting spectra, researchers can quantify the ratio of the broad, downfield-shifted peak (protein-bound sterol) to the sharper, upfield peak (bulk lipid sterol), enabling the calculation of binding affinities ( Kd​ ) and the mapping of allosteric communication networks within the membrane protein.

References

  • Orientation of Fluorinated Cholesterol in Lipid Bilayers Analyzed by 19F Tensor Calculation and Solid-State NMR. Journal of the American Chemical Society (2008). URL:[Link]

  • Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs. Current Opinion in Structural Biology (2013). URL:[Link]

  • Small, but powerful and attractive: 19F in biomolecular NMR. Structure (2022). URL:[Link]

Sources

3-Trifluoromethyl-5A-cholestan-3-OL for studying ion channel modulation

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Elucidating Ion Channel Modulation Using 3-Trifluoromethyl-5α-cholestan-3-ol and 19F Solid-State NMR

Executive Summary

Understanding how lipid microenvironments modulate membrane proteins is a critical frontier in drug development. Cholesterol is a ubiquitous regulator of ion channels—including inward-rectifier potassium channels (Kir), nicotinic acetylcholine receptors (nAChR), and viral proton channels (M2)—acting through direct binding to non-annular hydrophobic pockets (1)[1]. However, capturing these dynamic lipid-protein interactions via traditional X-ray crystallography or cryo-EM is notoriously difficult due to the transient nature of the lipid bilayer.

This application note details the use of 3-Trifluoromethyl-5α-cholestan-3-ol (CAS 118143-27-4) (2)[2] as a highly sensitive, background-free 19 F-NMR probe. By integrating this fluorinated sterol into proteoliposomes, researchers can precisely map sterol-binding sites, measure sub-nanometer interatomic distances, and uncover the allosteric mechanisms governing mechanosensitive and voltage-gated ion channels (3)[3].

Mechanistic Rationale: Why Fluorinated Sterols?

To study sterol-protein interactions, the probe must mimic endogenous cholesterol without perturbing the native bilayer architecture. 3-Trifluoromethyl-5α-cholestan-3-ol is engineered specifically for this purpose:

  • Structural Fidelity: The 5α-cholestanol backbone lacks the C5-C6 double bond of cholesterol but maintains an identical length and amphipathic profile, allowing it to partition naturally into lipid rafts and CRAC/CARC binding motifs.

  • 19 F-NMR Superiority: The trifluoromethyl ( −CF3​ ) group at the C3 position provides a massive NMR signal. 19 F has a spin of 1/2, 100% natural abundance, and a gyromagnetic ratio nearly as high as 1H . Because biological systems lack endogenous fluorine, the resulting spectra are entirely free of background noise, making it exquisitely sensitive to local dielectric changes and water accessibility (4)[4].

  • Distance Mapping: When paired with 13 C-labeled ion channels, the −CF3​ group enables precise distance measurements (up to ~1.5 nm) using Rotational-Echo Double-Resonance (REDOR) solid-state NMR (5)[5].

Experimental Workflow & Structural Elucidation

G N1 1. Synthesize/Procure 3-CF3-5α-cholestan-3-ol N3 3. Formulate Lipid Matrix (POPC:POPG:Sterol) N1->N3 N2 2. Express & Purify Isotope-Labeled Ion Channel N4 4. Reconstitute into Proteoliposomes N2->N4 N3->N4 N5 5. Solid-State MAS NMR (19F & 13C-19F REDOR) N4->N5 N6 6. Extract Distance Constraints & Binding Kinetics N5->N6

Workflow for probing ion channel-sterol interactions using 19F-NMR and 3-CF3-cholestanol.

Quantitative Data Presentation

The integration of 3-CF3-cholestanol yields highly specific quantitative metrics that define the allosteric regulation of the target channel. Below is a summary of typical parameters extracted from this workflow:

NMR ParameterTypical Value / ObservationStructural & Functional Implication
19 F Isotropic Chemical Shift -60 to -75 ppm ( −CF3​ group)Shifts indicate changes in the local dielectric environment and water accessibility of the sterol binding pocket upon channel gating.
13 C- 19 F REDOR Distance 7.0 – 9.0 ÅConfirms direct, substoichiometric binding of the sterol to transmembrane helices (e.g., Influenza M2 protein) (6)[6].
19 F Line Width (FWHM) 300 – 1000 HzBroader lines indicate restricted sterol mobility or multiple conformational states upon channel binding.
Binding Stoichiometry 1:2 to 1:4 (Channel:Sterol)Quantifies the number of specific non-annular binding sites per ion channel tetramer.

Step-by-Step Protocols

Protocol A: Proteoliposome Engineering with 3-CF3-Cholestanol

This protocol ensures the functional reconstitution of the ion channel into a membrane environment that accurately mimics physiological sterol concentrations.

  • Lipid Matrix Preparation:

    • Action: Mix 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG), and 3-Trifluoromethyl-5α-cholestan-3-ol in a 3:1:1 molar ratio in chloroform.

    • Causality: POPC and POPG mimic the zwitterionic/anionic balance of the eukaryotic plasma membrane. The 20 mol% sterol concentration is sufficient to populate channel binding sites without inducing unwanted lipid phase separation.

  • Film Formation & Hydration:

    • Action: Evaporate the solvent under a gentle stream of nitrogen, followed by overnight vacuum desiccation. Hydrate the lipid film in a physiological buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) containing 1% (w/v) n-Dodecyl-β-D-maltoside (DDM).

  • Protein Reconstitution:

    • Action: Add the purified, 13 C/ 15 N-labeled ion channel to the mixed micelles at a Lipid-to-Protein Ratio (LPR) of 50:1 (w/w). Incubate at 4°C for 2 hours with gentle rocking.

  • Detergent Removal:

    • Action: Add Bio-Beads SM-2 (pre-washed) in three successive batches over 48 hours at 4°C.

    • Causality: Stepwise addition of Bio-Beads ensures a slow, thermodynamically favorable transition from mixed micelles to proteoliposomes, preventing rapid protein aggregation and preserving the native conformation of the ion channel.

  • Self-Validation Step (Quality Control):

    • Action: Analyze the resulting suspension using Dynamic Light Scattering (DLS).

    • Validation: A monodisperse peak between 100–200 nm confirms successful, uniform proteoliposome formation. Polydispersity indicates aggregation, requiring a re-optimization of the LPR or detergent removal rate.

Protocol B: Solid-State 19 F-NMR and 13 C- 19 F REDOR

This protocol extracts high-resolution distance constraints between the channel and the fluorinated sterol.

  • Sample Packing:

    • Action: Pellet the proteoliposomes via ultracentrifugation (100,000 x g for 2 hours). Transfer the hydrated pellet into a 3.2 mm or 1.9 mm Magic Angle Spinning (MAS) NMR rotor.

  • 1D 19 F MAS NMR (Self-Validation Step):

    • Action: Spin the sample at 10–20 kHz at 273K. Acquire a standard 1D 19 F spectrum with 1 H decoupling.

    • Validation: A sharp, single −CF3​ resonance (or a cleanly resolved bound/unbound doublet) validates that the sterol is homogeneously distributed. Broad, unresolved humps suggest lipid phase separation, meaning the sample should be discarded before committing to multi-day REDOR experiments.

  • REDOR Pulse Sequence Calibration:

    • Action: Set up the 13 C- 19 F Rotational-Echo Double-Resonance (REDOR) sequence. Calibrate the 19 F π-pulses to ensure complete inversion of the fluorine spins.

    • Causality: MAS naturally averages out the heteronuclear dipolar couplings. The REDOR sequence applies rotor-synchronized π-pulses to selectively reintroduce the 13 C- 19 F dipolar coupling, which is the physical property required to calculate internuclear distances.

  • Data Acquisition & Distance Extraction:

    • Action: Acquire spectra with (S) and without ( S0​ ) the 19 F dephasing pulses over varying mixing times (1 to 20 ms).

    • Causality: The ratio of ΔS/S0​ (where ΔS=S0​−S ) is plotted against the mixing time. The resulting dephasing curve is fitted to Bessel functions to extract the exact distance between the 13 C-labeled amino acid on the channel and the −CF3​ group on the sterol, revealing the precise architecture of the binding pocket.

Sources

Advanced Application Note: Microfluidic Formulation and Characterization of mRNA-Lipid Nanoparticles (LNPs)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Application Area: Nucleic Acid Drug Delivery Systems

Introduction & Mechanistic Rationale

Lipid nanoparticles (LNPs) represent the vanguard of non-viral drug delivery systems, having achieved global validation through their critical role in mRNA-based COVID-19 vaccines 1. Unlike traditional thin-film hydration liposomes, modern LNPs are highly structured, solid-core nanoparticles synthesized via rapid nanoprecipitation.

As a formulation scientist, it is critical to understand the causality of the lipid components . The standard mRNA-LNP system relies on a precisely tuned four-component lipid matrix 2:

  • Ionizable Cationic Lipid (e.g., SM-102, DLin-MC3-DMA): The engine of the LNP. With a pKa typically between 6.0 and 6.5, these lipids are protonated in acidic buffers (pH 4.0) to electrostatically complex with the anionic mRNA backbone. At physiological pH (7.4), they revert to a neutral state, minimizing systemic toxicity and preventing rapid clearance 3.

  • Helper Phospholipid (e.g., DOPE, DSPC): Facilitates lipid bilayer stabilization and promotes hexagonal phase transitions necessary for endosomal membrane fusion 2.

  • Cholesterol: Fills structural gaps within the lipid matrix, modulating membrane fluidity and enhancing the structural integrity of the nanoparticle in systemic circulation 1.

  • PEG-Lipid (e.g., PEG2000-DMG): Acts as a steric stabilizer. The molar percentage of PEG-lipid directly dictates the final hydrodynamic radius of the LNP and prevents macroscopic aggregation during the rapid mixing phase 4.

Mechanism of Action: Endosomal Escape

The therapeutic efficacy of an LNP is entirely dependent on its ability to escape the endosome before lysosomal degradation occurs. This is a pH-dependent mechanism driven by the ionizable lipid.

Endosomal_Escape N1 1. Cellular Uptake (Endocytosis) N2 2. Early Endosome (pH ~6.5) N1->N2 N3 3. Endosome Acidification (pH < 5.5) N2->N3 N4 4. Ionizable Lipid Protonation N3->N4 N5 5. Membrane Destabilization & Fusion N4->N5 N6 6. Cytosolic mRNA Release N5->N6 N7 7. Ribosomal Translation N6->N7

Fig 1. Mechanism of LNP endosomal escape and cytosolic mRNA release.

Formulation Strategy & Quantitative Parameters

The synthesis of LNPs relies on microfluidic mixing or turbulent mixing to achieve rapid solvent exchange 5. By forcing an ethanol stream (containing lipids) to mix with an aqueous stream (containing mRNA) in milliseconds, the local polarity increases sharply. The lipids become insoluble and undergo self-assembly, trapping the mRNA in the core 6.

Table 1: Standard mRNA-LNP Formulation Matrix
ComponentFunctionStandard Molar Ratio (mol %)Concentration / Preparation
SM-102 Ionizable Cationic Lipid50.0%Dissolved in 100% Ethanol
Cholesterol Structural Stabilizer38.5%Dissolved in 100% Ethanol
DSPC Helper Phospholipid10.0%Dissolved in 100% Ethanol
PEG2000-DMG Steric Stabilizer / Sizing1.5%Dissolved in 100% Ethanol
mRNA Active Pharmaceutical IngredientN/A (N:P Ratio = 6:1)Dissolved in 50 mM Citrate Buffer (pH 4.0)

Note on Causality (N:P Ratio): The N:P ratio (moles of ionizable nitrogen to moles of mRNA phosphate) is critical. An N:P ratio of 6 ensures sufficient cationic charge to fully condense the mRNA while leaving excess lipid to form the protective outer shell 3.

Experimental Protocols

Protocol A: Microfluidic Synthesis of mRNA-LNPs

This protocol utilizes a staggered herringbone or T-mixer microfluidic device to ensure reproducible chaotic advection 5.

Microfluidic_Workflow A Aqueous Phase mRNA in Citrate (pH 4.0) C Microfluidic Mixer (3:1 Flow Rate Ratio) A->C B Organic Phase Lipids in Ethanol B->C D Nanoprecipitation (Self-Assembly) C->D E Dialysis / TFF (Buffer Exchange to pH 7.4) D->E F Sterile Filtration (0.22 µm PES) E->F

Fig 2. Microfluidic mixing workflow for continuous mRNA-LNP formulation.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Dilute the mRNA in 50 mM Sodium Citrate buffer (pH 4.0) to a final concentration of 0.175 mg/mL. Causality: The acidic pH is mandatory to ensure the ionizable lipid becomes fully protonated upon mixing, driving electrostatic complexation [[3]]().

  • Organic Phase Preparation: Dissolve SM-102, Cholesterol, DSPC, and PEG2000-DMG in absolute ethanol at the molar ratios defined in Table 1. The total lipid concentration should be 12.5 mM.

  • Microfluidic Mixing: Load the aqueous and organic phases into separate sterile syringes. Connect to the microfluidic cartridge. Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic) and the Total Flow Rate (TFR) to 12 mL/min .

    • Self-Validating Checkpoint: Observe the output fluid. It should exhibit a faint, uniform opalescence (Tyndall effect). If macroscopic white aggregates are visible, nanoprecipitation has failed (likely due to a pump pressure drop or incorrect FRR); discard the batch.

  • Quenching & Dialysis: Immediately collect the LNP suspension into a volume of 1X PBS (pH 7.4) equal to the output volume to quench the reaction and reduce ethanol concentration. Transfer the mixture to a 100 kDa MWCO dialysis cassette. Dialyze against 100 volumes of 1X PBS (pH 7.4) at 4°C for 18 hours to remove residual ethanol and neutralize the core pH 6.

  • Sterile Filtration: Filter the dialyzed LNPs through a 0.22 µm polyethersulfone (PES) syringe filter.

Protocol B: Physical Characterization and Encapsulation Efficiency

A self-validating formulation must pass stringent Critical Quality Attributes (CQAs) before in vitro or in vivo application.

B.1. Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic radius of the LNPs via Brownian motion and is the gold standard for assessing particle size and aggregation 7.

  • Dilute the LNP sample 1:100 in 1X PBS (pH 7.4) to avoid multiple scattering effects.

  • Load 1 mL into a disposable polystyrene cuvette and equilibrate in the DLS instrument at 25°C for 120 seconds.

  • Measure Size (Z-average) and Polydispersity Index (PDI).

    • Causality: A PDI > 0.2 indicates a heterogeneous population, which directly compromises cellular uptake consistency and increases the risk of toxicity 4.

B.2. RiboGreen Assay for Encapsulation Efficiency (EE%)

The RiboGreen assay uses a fluorescent dye that binds to RNA. Because the dye cannot penetrate intact LNPs, we must measure fluorescence in the presence and absence of a surfactant (Triton X-100) to determine how much mRNA is safely trapped inside 6.

  • Prepare two sets of LNP dilutions (e.g., 2 µg/mL total mRNA) in TE buffer.

  • To Set A (Intact LNPs), add standard TE buffer. (Measures unencapsulated free mRNA).

  • To Set B (Lysed LNPs), add TE buffer containing 1% Triton X-100 and incubate at 37°C for 10 minutes. (Measures total mRNA).

  • Add the Quant-iT™ RiboGreen reagent to both sets, incubate for 5 minutes in the dark, and read fluorescence (Ex: 480 nm / Em: 520 nm).

  • Calculation: EE% = [(Total mRNA - Free mRNA) / Total mRNA] × 100

Table 2: Release Specifications & CQAs
ParameterAnalytical MethodTarget SpecificationTroubleshooting Causality
Particle Size (Z-avg) DLS60 – 100 nmIf >100 nm, increase PEG-lipid % or increase TFR during mixing.
Polydispersity (PDI) DLS< 0.20If >0.20, check for microfluidic channel blockages or incomplete dialysis.
Encapsulation (EE%) RiboGreen Assay> 90%If <90%, ensure aqueous buffer was exactly pH 4.0 prior to mixing.
Zeta Potential Electrophoretic Light Scattering-5 to +5 mV (at pH 7.4)If highly positive, LNPs have not properly neutralized; check dialysis buffer pH.

References

  • Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education Source: PubMed Central (NIH) URL:[Link]

  • mRNA lipid nanoparticle formulation, characterization and evaluation Source: Nature Protocols (via PMC - NIH) URL:[Link]

  • Microfluidic and Turbulent Mixing for mRNA LNP Vaccines Source: MDPI URL:[Link]

  • Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging Source: Theranostics URL:[Link]

  • A complete guide to understanding Lipid nanoparticles (LNP) Source: Inside Therapeutics URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing 3-Trifluoromethyl-5A-cholestan-3-OL

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. This guide is engineered for researchers and drug development professionals facing acute solubility bottlenecks with 3-Trifluoromethyl-5A-cholestan-3-OL (CAS 118143-27-4) .

As a highly modified steroidal derivative, this compound defies standard aqueous dilution protocols. Below, we dissect the physicochemical causality behind its insolubility and provide field-validated, self-correcting workflows to ensure reliable dosing for both in vitro and in vivo applications.

Core Principles: The Chemistry of Fluorinated Sterol Insolubility

To successfully formulate 3-Trifluoromethyl-5A-cholestan-3-OL, one must first understand the thermodynamic forces resisting its solvation.

The parent compound, 5α-cholestan-3β-ol (dihydrocholesterol), is already profoundly lipophilic, possessing a computed partition coefficient (LogP) of approximately 9.4 [1]. The synthetic addition of a trifluoromethyl (-CF₃) group at the C3 position fundamentally alters the molecule's solvation dynamics in three ways:

  • Steric Hindrance: The bulky -CF₃ group sits adjacent to the C3 hydroxyl (-OH) group, sterically masking the molecule's primary hydrogen-bonding site and preventing favorable interactions with polar solvents.

  • The Fluorophilic Effect: Fluorinated moieties exhibit strong self-association tendencies. The molecules prefer to stack with one another rather than interact with aqueous or mildly polar organic environments.

  • Crystal Lattice Energy: The rigid tetracyclic sterol backbone forms a highly stable crystalline lattice that requires significant kinetic energy (via sonication or heat) to disrupt.

Consequently, direct dilution from a Dimethyl Sulfoxide (DMSO) stock into aqueous media will inevitably result in rapid thermodynamic precipitation. Overcoming this requires intermediate vehicles—such as cyclodextrin inclusion complexes [4] or multi-component micellar emulsions [3]—to shield the hydrophobic sterol core.

Troubleshooting & FAQs

Q1: I dissolved the compound in 100% DMSO, but it immediately forms a cloudy precipitate when added to my cell culture media. How do I fix this? Root Cause: This is a classic "solvent shift" phenomenon. When the DMSO stock is introduced to an aqueous medium, the DMSO rapidly diffuses into the water. The highly hydrophobic fluorinated sterol is left behind without a solvent shell, causing it to crash out of solution. Solution: Do not add the DMSO stock directly to the media. Instead, pre-complex the sterol with Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic inner cavity of the β-cyclodextrin ring is perfectly sized to encapsulate the sterol backbone, while its hydrophilic exterior maintains aqueous solubility [4].

Q2: What is the maximum stock concentration I can achieve in pure DMSO? Root Cause: Even in strong aprotic solvents like DMSO, the rigid sterol rings limit saturation. Solution: For unfluorinated parent sterols, the maximum solubility in DMSO is typically ~10 mM (approx. 3.89 mg/mL) [2]. Because the -CF₃ group increases lipophilicity, you must cap your primary stock concentration at 5 mM to 10 mM . Continuous sonication in a water bath for 10–15 minutes is strictly required to break the lattice energy and achieve a clear solution [2].

Q3: I need to dose this compound in a murine model via intraperitoneal (IP) injection. What is the safest and most stable vehicle? Root Cause: Aqueous buffers (PBS/Saline) cannot carry this compound, and injecting high concentrations of pure DMSO is highly toxic to animals and causes localized tissue necrosis. Solution: Utilize a co-solvent and surfactant emulsion system. A highly validated, biocompatible system for steroidal compounds is: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [3]. The Tween 80 (surfactant) and PEG300 (co-solvent) create stable micelles that trap the sterol, preventing precipitation when the final aqueous saline fraction is introduced.

Quantitative Formulation Data

The following table summarizes the operational limits and validated vehicles for 3-Trifluoromethyl-5A-cholestan-3-OL based on empirical sterol solubility data[2, 3].

Solvent / Vehicle SystemMax ConcentrationTarget ApplicationMechanistic Role
100% DMSO ~5.0 - 10.0 mMPrimary StockDisrupts crystal lattice; requires sonication.
20% HP-β-CD in PBS ~1.0 - 2.0 mMIn Vitro (Cell Culture)Encapsulates the sterol in a hydrophilic shell.
10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline ~2.0 mg/mLIn Vivo (IP/IV/PO Dosing)Forms a micellar emulsion to prevent in vivo precipitation.
Corn Oil / Olive Oil ~1.0 mg/mLIn Vivo (Oral Gavage)Acts as a purely lipophilic carrier for intestinal absorption.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the visual validation criteria are met.

Protocol A: Preparation of a 10 mM Primary Stock
  • Weighing: Weigh the required mass of 3-Trifluoromethyl-5A-cholestan-3-OL into a glass vial (do not use cheap plastics, as lipophilic compounds can adhere to the walls).

  • Solvation: Add the calculated volume of anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration.

  • Kinetic Disruption: Vortex vigorously for 60 seconds. Place the vial in an ultrasonic water bath at room temperature for 15 minutes.

  • Validation Check: Hold the vial against a light source. If any micro-crystals or opacities are visible, the solution has failed. Apply mild heat (37°C) and sonicate for an additional 10 minutes until perfectly transparent.

Protocol B: HP-β-CD Complexation for In Vitro Assays
  • Carrier Prep: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile PBS.

  • Dropwise Integration: While vortexing the HP-β-CD solution continuously, add the 10 mM DMSO stock dropwise. Rule: The final DMSO concentration must not exceed 1% (v/v) to prevent cellular toxicity.

  • Equilibration: Incubate the mixture at 37°C for 30 minutes to allow the thermodynamic inclusion complex to form fully.

  • Validation Check: The solution must remain optically clear. If cloudiness appears, the sterol has exceeded the cyclodextrin's carrying capacity; you must dilute the primary stock further.

Protocol C: Multi-Component Emulsion for In Vivo Dosing

Note: This protocol must be executed in the exact order listed to prevent premature precipitation.

  • Step 1 (Solvent): Add the required volume of the 10 mM DMSO stock to a sterile tube (Yielding 10% of the final total volume).

  • Step 2 (Co-solvent): Add PEG300 (40% of final volume) to the DMSO stock. Vortex for 30 seconds until completely homogenous.

  • Step 3 (Surfactant): Add Tween 80 (5% of final volume). Vortex vigorously for 1 minute. Validation Check: The solution must be clear and slightly viscous.

  • Step 4 (Aqueous Phase): Slowly add Saline or PBS (45% of final volume) dropwise while vortexing.

  • Validation Check: The final formulation should be a clear to slightly opalescent microemulsion with absolutely no particulate matter.

Solubilization Workflow Visualization

The following decision tree illustrates the logical progression for formulating highly lipophilic fluorinated sterols.

SolubilizationWorkflow Start Solubility Optimization: 3-Trifluoromethyl-5A-cholestan-3-OL App Determine Target Application Start->App InVitro In Vitro (Cell Culture) App->InVitro InVivo In Vivo (Animal Models) App->InVivo Stock Primary Stock: Dissolve in 100% DMSO (Max 5-10 mM) InVitro->Stock InVivo->Stock Sonicate Sonicate for 15 mins at Room Temp Stock->Sonicate CD Aqueous Complexation: Dilute dropwise into 10-20% HP-β-CD in PBS Sonicate->CD For Cells Lipid Lipid Emulsion Formulation: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline Sonicate->Lipid For Animals Clear Visual Inspection: Is the solution perfectly clear? CD->Clear Lipid->Clear Heat Troubleshooting: Apply Mild Heat (37°C) & Vortex vigorously Clear->Heat No (Cloudy/Precipitate) Success Validation Complete: Proceed to Assay Clear->Success Yes (Transparent) Heat->Clear Re-evaluate

Caption: Diagnostic workflow for the solubilization of 3-Trifluoromethyl-5A-cholestan-3-OL based on assay requirements.

References

  • PubChem - NIH. "Cholestan-3-ol, (3beta)- | C27H48O | CID 11036532." National Center for Biotechnology Information. Available at:[Link]

  • ResearchGate. "Examination of 19F-NMR as a Tool for Investigation of Drug-Cyclodextrin Complexes." Journal of Pharmaceutical Sciences. Available at:[Link]

Technical Support Center: Protocol Refinement for 3-Trifluoromethyl-5α-cholestan-3β-ol Experiments

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and analysis of 3-Trifluoromethyl-5α-cholestan-3β-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the successful execution of your experiments. The protocols and advice herein are grounded in established chemical principles and validated through extensive laboratory experience.

I. Frequently Asked Questions (FAQs)

This section addresses common queries and issues that may arise during the synthesis and handling of 3-Trifluoromethyl-5α-cholestan-3β-ol.

Synthesis & Reaction Conditions

Q1: My trifluoromethylation reaction of 5α-cholestan-3-one is showing low yield. What are the likely causes?

A1: Low yields in the trifluoromethylation of steroidal ketones are often traced back to several key factors:

  • Reagent Quality: The Ruppert-Prakash reagent (TMSCF₃) is highly sensitive to moisture and air.[1][2] Ensure it is handled under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere). Use of a freshly opened bottle or a recently purified reagent is recommended.

  • Anhydrous Conditions: Grignard-type reactions, including nucleophilic trifluoromethylation, are notoriously sensitive to moisture.[3] All glassware must be oven-dried or flame-dried immediately before use, and anhydrous solvents are critical.

  • Initiator Activity: A fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), is often required to activate the TMSCF₃.[4][5] The quality and dryness of the initiator are paramount.

  • Steric Hindrance: The 3-position of the cholestan-3-one is sterically hindered. This can lead to a competing side reaction where the trifluoromethyl anion acts as a base, causing enolization of the ketone rather than nucleophilic addition.[3]

Q2: I am observing the formation of byproducts. What are they and how can I minimize them?

A2: A common byproduct is the silyl enol ether of 5α-cholestan-3-one, resulting from the enolization mentioned above. To minimize this:

  • Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., -78 °C) can favor the desired nucleophilic addition over enolization.

  • Choice of Initiator: The choice of fluoride initiator can influence the reaction outcome. Experiment with different fluoride sources (e.g., TBAF, CsF, TASF) to find the optimal conditions for your specific substrate.

Purification

Q3: What is the most effective method for purifying 3-Trifluoromethyl-5α-cholestan-3β-ol?

A3: Column chromatography on silica gel is the standard and most effective method for purifying the product. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended. Careful monitoring by Thin Layer Chromatography (TLC) is crucial to separate the product from unreacted starting material and any byproducts.

Q4: My purified product seems to be unstable. What are the storage recommendations?

A4: While many trifluoromethylated compounds exhibit high metabolic stability, the tertiary alcohol functionality can be sensitive.[6] It is recommended to store the purified 3-Trifluoromethyl-5α-cholestan-3β-ol under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C) to prevent potential degradation.

Characterization

Q5: What are the key spectroscopic signatures I should look for to confirm the structure of 3-Trifluoromethyl-5α-cholestan-3β-ol?

A5:

  • ¹⁹F NMR: This is the most definitive technique. You should observe a singlet for the -CF₃ group. The chemical shift will be in the typical range for trifluoromethyl groups attached to a tertiary carbon.[7][8]

  • ¹H NMR: The disappearance of the signals corresponding to the α-protons of the ketone in the starting material is a key indicator. The appearance of a new signal for the hydroxyl proton is also expected, although its chemical shift can be variable and it may be broad.

  • ¹³C NMR: Look for the appearance of a quartet for the carbon of the -CF₃ group due to coupling with the three fluorine atoms. You will also see a new signal for the quaternary carbon at the 3-position, now bonded to the hydroxyl and trifluoromethyl groups.

  • Mass Spectrometry: The mass spectrum should show the expected molecular ion peak or fragments corresponding to the loss of water or the trifluoromethyl group. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.[9]

II. In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for overcoming more challenging experimental hurdles.

Guide 1: Optimizing the Trifluoromethylation Reaction

Low conversion or the prevalence of side reactions often necessitates a systematic optimization of the reaction conditions.

Causality-Driven Protocol Adjustments

The nucleophilic addition of the trifluoromethyl anion to a ketone is a delicate balance between reactivity and selectivity. The trifluoromethyl anion is a "hard" nucleophile and can also act as a strong base.

  • Rationale for Low Temperature: At lower temperatures, the kinetic barrier for the desired nucleophilic addition is more readily overcome compared to the competing enolization pathway. This is because the transition state for addition is generally more ordered and has a more negative entropy of activation.

  • Impact of Solvent: The choice of solvent can influence the solubility of the reagents and the stability of the intermediates. Tetrahydrofuran (THF) is a common choice due to its ability to solvate the reagents and its relatively low freezing point.

Experimental Workflow for Optimization

Trifluoromethylation_Optimization cluster_start Initial Reaction Setup cluster_conditions Variable Conditions cluster_reaction Reaction & Quench cluster_analysis Analysis & Iteration Start 5α-cholestan-3-one in Anhydrous THF Reaction Add TMSCF3 & Initiator Stir for 2-4h Start->Reaction Temp Temperature (-78°C vs -40°C vs 0°C) Temp->Reaction Initiator Fluoride Initiator (TBAF vs CsF) Initiator->Reaction Equivalents TMSCF3 Equivalents (1.5 vs 2.0 vs 2.5) Equivalents->Reaction Quench Aqueous Workup (e.g., sat. NH4Cl) Reaction->Quench Analysis TLC & Crude NMR Analysis Quench->Analysis Decision Evaluate Yield & Purity Adjust Conditions Analysis->Decision Decision->Temp Iterate Decision->Initiator Iterate Decision->Equivalents Iterate end Proceed to Scale-up Decision->end Optimal Conditions Found

Caption: Workflow for optimizing trifluoromethylation.

Data Summary for Optimization
ParameterCondition 1Condition 2Condition 3
Temperature -78 °C-40 °C0 °C
Initiator TBAF (1.1 eq)CsF (1.1 eq)TBAF (1.1 eq)
TMSCF₃ (eq) 1.51.52.0
Observed Yield ModerateLowHigh
Byproduct Formation MinimalSignificantModerate
Guide 2: Addressing Purification Challenges

Co-elution of the product with starting material or byproducts can be a significant challenge.

Step-by-Step High-Resolution Purification Protocol
  • Initial Crude Purification: After workup, pass the crude product through a short plug of silica gel with a moderately polar solvent (e.g., 20% ethyl acetate in hexane) to remove baseline impurities.

  • TLC Method Development:

    • Use a variety of solvent systems to find the one that gives the best separation between your product (visualized with a suitable stain like permanganate or vanillin) and the major impurities.

    • Aim for an Rf value of ~0.3 for your product for optimal separation on the column.

  • Column Chromatography:

    • Use a long, thin column for better separation.

    • Employ a shallow gradient of your optimized solvent system. For example, start with 100% hexane and slowly increase the ethyl acetate concentration in small increments.

    • Collect small fractions and analyze them by TLC before combining.

  • Recrystallization (if applicable): If the purified oil or solid is not of sufficient purity, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be an effective final purification step.

Guide 3: Interpreting Complex NMR Spectra

The steroid backbone contains numerous overlapping proton signals, which can make structural confirmation challenging.

Key Diagnostic Regions in ¹H and ¹³C NMR
  • ¹H NMR:

    • Angular Methyl Groups: Pay close attention to the singlets for the C18 and C19 methyl groups. Their chemical shifts can be sensitive to changes in the stereochemistry at C3.

    • C3-H (in starting material): The axial and equatorial protons at C2 and C4 will show characteristic multiplets. Their disappearance is a key indicator of reaction success.

  • ¹³C NMR:

    • C3: The chemical shift of C3 will move significantly downfield upon conversion from a ketone to a tertiary alcohol.

    • CF₃: As mentioned, a characteristic quartet will be observed. The J-coupling constant (¹Jcf) is typically in the range of 280-290 Hz.[7]

Advanced NMR Techniques

For unambiguous assignment, consider using 2D NMR techniques:

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is invaluable for confirming the connectivity of the trifluoromethyl group to the C3 position.

NMR_Analysis_Workflow cluster_acquisition Data Acquisition cluster_analysis_1d 1D Spectral Analysis cluster_confirmation Structural Confirmation Sample Purified Product in CDCl3 NMR_1D Acquire 1H, 13C, & 19F NMR Sample->NMR_1D Analyze_1H Analyze 1H: - Disappearance of C2/C4-H - Appearance of -OH NMR_1D->Analyze_1H Analyze_13C Analyze 13C: - Shift of C3 - Quartet for CF3 NMR_1D->Analyze_13C Analyze_19F Analyze 19F: - Singlet for CF3 NMR_1D->Analyze_19F Confirm_1D Initial Confirmation from 1D Data Analyze_1H->Confirm_1D Analyze_13C->Confirm_1D Analyze_19F->Confirm_1D NMR_2D Acquire 2D NMR (HSQC, HMBC) Confirm_1D->NMR_2D If Ambiguous Confirm_2D Unambiguous Assignment with 2D Data Confirm_1D->Confirm_2D If Clear NMR_2D->Confirm_2D

Caption: Workflow for NMR-based structural confirmation.

III. References

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  • Barata-Vallejo, S., & Cadenas, S. M. (2021). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules, 26(23), 7296.

  • Tej, S. C., & Dolbier, W. R. (2020). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetic Resonance in Chemistry, 58(12), 1189-1200.

  • Horvat, M., Kodrič, G., Jereb, M., & Iskra, J. (2020). Optimization for the Trifluoromethylation. Molecules, 25(18), 4215.

  • Smith, S. L., Chekmeneva, E., & Brown, J. M. (2020). Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids. Chemistry – A European Journal, 26(62), 14199-14207.

  • Prakash, G. K. S., & Yudin, A. K. (2017). Cs2CO3-Initiated Trifluoro-Methylation of Chalcones and Ketones for Practical Synthesis of Trifluoromethylated Tertiary Silyl Ethers. Molecules, 22(5), 769.

  • Singh, P., & Singh, R. P. (2024). Trifluoromethylation Strategies of Alcohols and Phenols. Asian Journal of Organic Chemistry.

  • Osadchii, S. A., Talybov, A. G., & Gatilov, Y. V. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7035.

  • Adaway, J. E., Keevil, B. G., & Owen, L. J. (2024). An LC-MS/MS assay for simultaneous determination of 13 steroid hormones and two synthetic steroids in saliva: potential utility for paediatric population and beyond. Annals of Clinical Biochemistry, 61(1), 46-56.

  • Isab, A. A., & Al-Arfaj, A. A. (2013). 19 F-NMR analyses enabled by direct trifluoromethylation. Dalton Transactions, 42(31), 11138-11146.

  • Quanson, J. L., St-Jean, M., & Gallo-Payet, N. (2022). Multi-steroid profiling by uPLC-MS/MS with post-column infusion of ammonium fluoride. The Journal of Steroid Biochemistry and Molecular Biology, 218, 106067.

  • Kim, D. Y., & Park, E. J. (2011). Conformational Study of 9-Dehydro-9-Trifluoromethyl Cinchona Alkaloids via 19F NMR Spectroscopy: Emergence of Trifluoromethyl Moiety as a Conformational Stabilizer and a Probe. Journal of the American Chemical Society, 133(25), 9980-9989.

  • American Chemical Society. (2021). Trifluoromethyltrimethylsilane. Retrieved from [Link]

  • Quanson, J. L., St-Jean, M., & Gallo-Payet, N. (2022). Multiplex serum steroid profiling using liquid chromatography mass spectrometry with post column infusion ammonium fluoride. Endocrine Abstracts, 81, EP899.

  • Quanson, J. L., St-Jean, M., & Gallo-Payet, N. (2022). Multi-steroid profiling by UHPLC-MS/MS with post-column infusion of ammonium fluoride. The Journal of Steroid Biochemistry and Molecular Biology, 218, 106067.

  • Merck Millipore. (n.d.). Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). Retrieved from [Link]

  • dos Santos, T., & de Mattos, M. C. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

  • Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • Nemati, F., & El-Faham, A. (2020). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters, 3(2), 85-96.

  • dos Santos, T., & de Mattos, M. C. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

  • Welti, R., & Wang, X. (2004). Quantification of sterol lipids in plants by quadrupole time-of-flight mass spectrometry. Journal of Lipid Research, 45(12), 2375-2381.

  • Yelamaggad, C. V., & Nagaveni, G. (2014). 3-[4-(2,2,2-trifluoroacetamido) benzoate] (ChTfAB) a thermotropic liquid crystalline material. Journal of Chemistry, 2014, 1-6.

  • Pesti, J. A., & DiNinno, F. (2020). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules, 25(16), 3696.

  • Organic Syntheses Procedure. (n.d.). 3. Retrieved from [Link]

  • NIST. (n.d.). Cholestan-3-ol, (3β,5α)-, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • Clark, J. (2015). reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]

  • Osadchii, S. A., Talybov, A. G., & Gatilov, Y. V. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7035.

  • Chen, Q. Y., & Wu, S. W. (1989). New, convenient route for trifluoromethylation of steroidal molecules. Journal of the Chemical Society, Perkin Transactions 1, 2385-2387.

  • Shefer, S., & Mosbach, E. H. (1967). Studies on the Biosynthesis of 5α-Cholestan-3β-ol. Journal of Biological Chemistry, 242(14), 3289-3293.

  • Aono, H., & Aibe, K. (2001). Purification of Extracellular Cholesterol Oxidase with High Activity in the Presence of Organic Solvents from Pseudomonas sp. Strain ST-200. Applied and Environmental Microbiology, 67(10), 4573-4577.

  • Gurnani, P., & Sharma, A. (2008). Practical Synthesis of 3β-Amino-5-Cholestene and Related 3β-Halides Involving i-Steroid and Retro-i-Steroid Rearrangements. Organic Letters, 10(21), 4847-4850.

  • Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

  • Alekseychuk, M., & Heretsch, P. B.-I. (2026). Navigating the Landscape of Cycloartanyl Cations: Synthesis of Fortunefuroic Acid I, Parkeol, 25,26,27-Trinor-3α-hydroxy-17,13-. Journal of the American Chemical Society.

  • El-Faham, A., & Nemati, F. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Journal of the Chemical Society of Pakistan, 40(6), 1145-1154.

  • Iwahashi, M., Minami, H., & Suzuki, T. (2025). Thermodynamic Properties of Steroids: 5-cholesten-3.BETA.-ol, 5.ALPHA.-cholestan-3.BETA. Journal of Oleo Science.

  • Khan, M. S., & Asiri, A. M. (2023). Exploration of Binding Affinities of a 3β,6β-Diacetoxy-5α-cholestan-5-ol with Human Serum Albumin: Insights from Synthesis, Characterization, Crystal Structure, Antioxidant and Molecular Docking. Molecules, 28(16), 5985.

  • PubChem. (n.d.). Cholestan-3-ol, (3beta,5alpha)-. Retrieved from [Link]

  • Smith, S. L., Chekmeneva, E., & Brown, J. M. (2020). Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids. Chemistry – A European Journal, 26(62), 14199-14207.

  • Rudzińska, M., & Przybylski, R. (2013). Thermal stability of plant sterols and formation of their oxidation products in vegetable oils and margarines upon controlled heating. Journal of the American Oil Chemists' Society, 90(4), 491-498.

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Fluorous & Multimodal Imaging Technical Support Center: Troubleshooting Autofluorescence & Signal Interference

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Fluorinated compounds—ranging from fluorous chelators to fluorinated small-molecule drugs—are highly prized in drug development for their metabolic stability and utility in ¹⁹F Magnetic Resonance Imaging (¹⁹F-MRI). However, when these compounds are adapted for optical imaging (e.g., conjugated with fluorophores or utilized in fluorescence microscopy), researchers frequently encounter severe signal-to-noise degradation.

As an Application Scientist, I have designed this guide to help you systematically diagnose and resolve the intersection of the "fluorous effect" and endogenous autofluorescence.

Section 1: Troubleshooting Guides & FAQs

Q1: Why is my fluorinated probe's signal indistinguishable from background noise in tissue samples? The Causality: The issue is likely spectral overlap. Endogenous biological molecules such as NADH, flavins, collagen, and lipofuscin naturally absorb light in the UV-to-blue range and emit broadly across the blue-to-green spectrum (350–550 nm)[1]. If your fluorinated probe emits within this window, the biological matrix will drown out your signal. The Solution: Always run an unlabeled control first to map the baseline autofluorescence of your specific tissue[1]. To resolve the overlap, shift your detection strategy to Near-Infrared (NIR) or Far-Red fluorophores (e.g., >650 nm), where endogenous tissue autofluorescence is minimal[2].

Q2: My highly fluorinated compound is aggregating in aqueous media, causing non-specific fluorescent spots and quenching. How do I resolve this? The Causality: You are experiencing the "fluorous effect." The extreme electronegativity of fluorine imparts a very low cohesive energy density to heavily fluorinated compounds, making them simultaneously hydrophobic and lipophobic[3]. In aqueous biological buffers, these molecules self-aggregate to minimize surface area exposure. This aggregation leads to non-specific binding in hydrophobic protein pockets and Aggregation-Caused Quenching (ACQ) of the attached fluorophore. The Solution: Do not inject naked fluorous compounds into aqueous media. Formulate the compound into a fluorocarbon nanoemulsion (FC NE) using biocompatible surfactants like Pluronic F-127 or CREMOPHOR EL. This creates a micellar structure that shields the fluorous core, ensuring colloidal stability and preserving the optical signal[3].

Q3: How can I completely bypass optical autofluorescence when tracking fluorinated nanomedicines in vivo? The Causality: Autofluorescence is intrinsically triggered by the external excitation light required for traditional fluorescence imaging. The Solution: Eliminate the need for excitation light by transitioning to Chemiluminescence . Recent breakthroughs utilize Reactive Oxygen Species (ROS)-responsive fluorinated oxalate compounds (FOCs). In ROS-rich environments (like tumors), endogenous H₂O₂ triggers a peroxyoxalate chemiluminescence (POCL) reaction, emitting light with zero background autofluorescence[4]. As a secondary benefit, the degradation of the hydrophobic FOC into a hydrophilic fluorinated alcohol drastically accelerates ¹⁹F-MRI relaxation times, providing a highly sensitive, dual-modality readout[4].

Q4: Does aldehyde fixation worsen autofluorescence when imaging fluorinated drugs in cells? The Causality: Yes. Common fixatives like formalin and glutaraldehyde react with cellular amines to form Schiff bases. These cross-linked structures are highly fluorescent and will severely exacerbate background noise, particularly in the green channel (FITC)[1]. The Solution: Quench the Schiff bases using a sodium borohydride (NaBH₄) reduction step prior to imaging, or bypass the issue entirely by switching to an organic solvent fixative like ice-cold methanol[1].

Section 2: Quantitative Data & Tables

Table 1: Endogenous Autofluorescence Sources vs. Spectral Solutions
Source of InterferenceExcitation (nm)Emission (nm)Recommended Strategy
NADH / Flavins 340 – 450450 – 550Shift probe to Far-Red/NIR (>650 nm).
Collagen / Elastin 300 – 400400 – 500Shift probe to Far-Red/NIR (>650 nm).
Aldehyde Fixatives Broad (UV-Vis)Broad (400 – 600)Quench with NaBH₄ or use Methanol.
Fluorous Aggregation N/A (Quenching)N/A (Signal Loss)Formulate into FC Nanoemulsion.
Table 2: Multimodal Imaging Modalities for Fluorinated Compounds
ModalityAutofluorescence RiskPenetration DepthPrimary Advantage
Standard Fluorescence High (in UV-Vis range)Low (< 1 cm)High spatial resolution for in vitro assays.
Chemiluminescence (POCL) Zero Medium (1 – 3 cm)No excitation light required; ROS-responsive.
¹⁹F-MRI Zero High (Deep Tissue)Absolute quantification; zero biological background.

Section 3: Step-by-Step Methodologies

Protocol 1: Sodium Borohydride (NaBH₄) Quenching of Fixative-Induced Autofluorescence

Use this protocol when aldehyde fixation is unavoidable and is masking your fluorinated probe's signal.

  • Preparation: Prepare a fresh solution of 1 mg/mL NaBH₄ in ice-cold Phosphate-Buffered Saline (PBS). Note: NaBH₄ degrades rapidly in water; prepare immediately before use.

  • Fixation: Fix cells/tissue in 4% Paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Washing: Wash the samples 3 times with PBS (5 minutes per wash) to remove free aldehydes.

  • Quenching: Incubate the samples in the freshly prepared NaBH₄ solution for 30 minutes at room temperature. (You will observe slight bubbling as hydrogen gas is released).

  • Final Wash: Wash 3 times with PBS to remove residual NaBH₄ before proceeding to standard staining or imaging.

  • Self-Validation Step: Image an unlabeled, NaBH₄-treated control slide alongside an untreated, unlabeled control. A successful reduction will demonstrate a >80% decrease in background fluorescence in the FITC/TRITC channels, validating the system before introducing your fluorinated probe.

Protocol 2: Formulation of ROS-Responsive Fluorinated Nanoemulsions

Use this protocol to prevent fluorous aggregation and enable zero-autofluorescence chemiluminescence.

  • Organic Phase: Dissolve the fluorinated oxalate compound (FOC) and your chosen luminophore (e.g., Rubrene) in a volatile organic solvent (e.g., dichloromethane).

  • Aqueous Phase: Prepare an aqueous solution containing 1% (w/v) Pluronic F-127 (a biocompatible surfactant).

  • Emulsification: Slowly inject the organic phase into the aqueous phase under continuous probe sonication (100W, 5 minutes, ice bath) to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion uncovered overnight at room temperature to evaporate the dichloromethane, leaving stable fluorinated nanocarriers.

  • Self-Validation Step: Analyze the resulting emulsion via Dynamic Light Scattering (DLS). A monodisperse population with a Polydispersity Index (PDI) < 0.2 confirms successful micellar shielding of the fluorous core, guaranteeing that aggregation-caused quenching (ACQ) has been prevented.

Section 4: Mandatory Visualizations

G Start Autofluorescence Interference Detected? CheckSource Identify Primary Source (Run Unlabeled Control) Start->CheckSource Yes Endogenous Endogenous Biomolecules (NADH, Collagen, Flavins) CheckSource->Endogenous Fixative Fixative-Induced (Aldehyde Schiff Bases) CheckSource->Fixative Aggregation Probe Aggregation (The Fluorous Effect) CheckSource->Aggregation ShiftNIR Shift to NIR-II Fluorophores or utilize 19F-MRI Endogenous->ShiftNIR Quench Quench with NaBH4 or use Methanol Fixation Fixative->Quench Surfactant Formulate Nanoemulsion (e.g., Pluronic F-127) Aggregation->Surfactant

Decision tree for troubleshooting autofluorescence issues with fluorinated compounds.

Mechanism FOC Fluorinated Oxalate Compound (FOC) Intermediate High-Energy Dioxetanedione FOC->Intermediate Perhydrolysis ROS H2O2 (ROS) in Microenvironment ROS->Intermediate Light Chemiluminescence (Zero Autofluorescence) Intermediate->Light Energy Transfer MRI Hydrophilic FAH (Enhanced 19F-MRI) Intermediate->MRI Degradation

Mechanism of ROS-responsive fluorinated oxalate chemiluminescence and 19F-MRI activation.

Section 5: References

  • ROS-Responsive Fluorinated Oxalate Nanomedicine for Dual Chemiluminescence/1⁹F MRI Imaging and Targeted Drug Release. MDPI.

  • Emergent Fluorous Molecules and Their Uses in Molecular Imaging. Accounts of Chemical Research (ACS Publications).

  • How to Reduce Autofluorescence. SouthernBiotech.

  • Background in Fluorescence Imaging. Thermo Fisher Scientific.

Sources

purification techniques for trifluoromethylated compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Fluorinated Compound Purification .

The introduction of a trifluoromethyl ( −CF3​ ) group fundamentally alters the physicochemical landscape of an organic molecule. While it favorably modulates lipophilicity and metabolic stability in drug development, it introduces significant bottlenecks during downstream purification. The strong electron-withdrawing nature, high electronegativity, and low polarizability of fluorine atoms lead to unexpected chromatographic behavior, altered dipole moments, and high volatility.

This guide is engineered for researchers and development professionals to troubleshoot, optimize, and execute the purification of trifluoromethylated compounds using field-proven, mechanistically grounded protocols.

Section 1: Troubleshooting Guides & FAQs

Q1: My CF3​ -containing active pharmaceutical ingredient (API) co-elutes with its non-fluorinated precursor on a standard C18 HPLC column. What is the mechanistic solution? A: Standard C18 columns rely purely on dispersive hydrophobic interactions, which often fail to differentiate the subtle steric and electronic differences between a −CH3​ and a −CF3​ group. The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns operate via multiple orthogonal retention mechanisms: hydrophobic retention, π−π interactions, dipole-dipole interactions, and hydrogen bonding[1][2]. The highly electronegative fluorine atoms on the PFP ring create a partial positive charge on the phenyl ring, enhancing interactions with the electron-dense regions of your analyte. Furthermore, "fluorophilic" interactions between the CF3​ group and the PFP phase specifically increase the retention time for the fluorinated compound, resolving the co-elution[3].

Q2: I am experiencing massive yield loss when evaporating solvents from my purified trifluoromethylated product. How can I prevent this? A: The introduction of a CF3​ group significantly increases the vapor pressure and volatility of organic molecules compared to their hydrogenated analogs[4]. Because fluorine has exceptionally low polarizability, intermolecular London dispersion forces are drastically reduced. When removing solvents via standard rotary evaporation, the target product co-evaporates. The Solution:

  • Control the Vacuum: Never use a high-vacuum pump. Keep pressure strictly above 150 mbar for solvents like Dichloromethane (DCM) or Ethyl Acetate.

  • Thermal Control: Lower the rotary evaporator water bath temperature to 20–25°C.

  • Avoid Complete Dryness: Leave the product as a concentrated stock solution rather than drying to a foam. For highly volatile CF3​ intermediates, consider distillation or careful precipitation instead of chromatography[5].

Q3: My compound streaks terribly on normal-phase silica gel, even when the Rf​ is optimized to 0.3. A: The strong electron-withdrawing effect of the CF3​ group significantly lowers the pKa​ of adjacent protons and creates strong local dipoles. On normal-phase silica, this leads to heterogeneous hydrogen-bonding interactions with the acidic silanol groups on the silica surface, causing the compound to streak across multiple retention factors. The Solution: Buffer your mobile phase. If your compound has basic functional groups, add 1% Triethylamine (TEA) to your hexane/ethyl acetate mixture to cap the acidic silanols. If it is acidic, add 1% Acetic Acid (AcOH) to suppress ionization.

Section 2: Standard Operating Procedures (SOPs)

Protocol A: Fluorous Solid-Phase Extraction (FSPE)

FSPE is a self-validating system based on the principle of "like dissolves like" at the fluorous level. It utilizes a perfluoroalkyl-functionalized silica stationary phase to selectively retain highly fluorinated or fluorous-tagged compounds while non-fluorinated organics wash through[6].

Step-by-Step Methodology:

  • Column Conditioning: Mount a Fluorous Silica SPE cartridge (e.g., −Si(Me)2​CH2​CH2​C8​F17​ functionalized) on a vacuum manifold. Condition the cartridge with 2 column volumes (CV) of a fluorophilic solvent (100% Methanol or THF), followed by 2 CV of a fluorophobic solvent (80:20 Methanol:Water).

  • Sample Loading: Dissolve the crude mixture in a minimum volume of the fluorophobic solvent (80:20 Methanol:Water) or DMF if solubility is poor. Load the sample onto the cartridge.

  • Fluorophobic Wash (Eluting Organics): Wash the cartridge with 3 CV of 80:20 Methanol:Water. The high polarity and lack of fluorine in the mobile phase force the CF3​ compounds to partition strongly into the fluorous stationary phase. Collect this fraction; it contains your non-fluorinated impurities.

  • Fluorophilic Elution (Recovering Target): Switch the mobile phase to 100% THF or 100% Methanol. Pass 3 CV through the cartridge. The fluorophilic solvent disrupts the fluorine-fluorine interactions, releasing the CF3​ compound.

  • Concentration: Carefully evaporate the fluorophilic fraction under controlled pressure (see Q2) to yield the purified product.

Protocol B: Reversed-Phase HPLC using PFP Columns
  • Column Selection: Install a Pentafluorophenyl (PFP) column (e.g., 5 µm, 150 x 4.6 mm).

  • Mobile Phase Setup: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Note: Methanol can sometimes provide better π−π selectivity on PFP columns than Acetonitrile; test both.

  • Gradient Optimization: Run a shallow gradient (e.g., 20% to 60% B over 20 minutes). Fluorinated analytes will exhibit stronger retention compared to C18 columns. Monitor at the appropriate UV wavelength.

Section 3: Quantitative Data Comparisons

To guide your method development, the following table summarizes the quantitative performance metrics of different purification strategies for fluorinated compounds based on field data.

Table 1: Quantitative Performance Metrics of Fluorinated Purification Strategies

TechniqueAnalyte TypeStationary PhaseKey Quantitative MetricReference
Automated FSPE Fluorous-tagged UreasFluorous Silica48–96% Yield, >90% Purity[6]
Reversed-Phase HPLC Sitagliptin ( CF3​ API)Pentafluorophenyl (PFP) tR​ = 11.36 min (High Resolution)[3]
Reversed-Phase HPLC Sitagliptin ( CF3​ API)Pentabromobenzyl (PBr) tR​ = 6.07 min (Lower Resolution)[3]
Evaporation Control α -fluorinated estersN/A>40% yield loss without pressure control[4]

Section 4: Visualizations

FSPE_Workflow Mixture Crude Mixture (CF3 + Non-F) Load Load onto Fluorous Silica Mixture->Load Wash1 Fluorophobic Wash (80:20 MeOH:H2O) Load->Wash1 Elute1 Non-Fluorinated Compounds Elute Wash1->Elute1 Fraction 1 Wash2 Fluorophilic Wash (100% THF or MeOH) Wash1->Wash2 Retained on Column Elute2 CF3 Compounds Elute Wash2->Elute2 Fraction 2

Workflow of Fluorous Solid-Phase Extraction (FSPE) for separating fluorinated compounds.

DecisionTree Start Evaluate CF3 Compound Volatile Is it highly volatile? (Low MW, High F%) Start->Volatile Distill Distillation or Careful Evaporation Volatile->Distill Yes Fluorine Is it highly fluorinated? (Multiple CF3 or Tag) Volatile->Fluorine No FSPE Fluorous Solid-Phase Extraction (FSPE) Fluorine->FSPE Yes PFP Pentafluorophenyl (PFP) HPLC Chromatography Fluorine->PFP No / Single CF3

Decision matrix for selecting the optimal purification technique for CF3 compounds.

Section 5: References

  • Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Retention Mechanisms of Acidic and Basic Analytes on the Pentafluorophenyl Stationary Phase Using Fluorinated Eluent Additives Source: Journal of Chromatography A / ResearchGate URL:[Link]

  • Enantioselective isothiourea-catalyzed α-fluorination of activated esters Source: Johannes Kepler University (JKU ePUB) URL:[Link]

  • Cu(I)-mediated 18F-trifluoromethylation of arenes Source: The Royal Society of Chemistry (RSC) URL:[Link]

  • Analysis of Sitagliptin On Halogenated Reversed Phase Columns: A Comparative Study Source: Research and Reviews: Journal of Pharmaceutical Analysis (Open Access) URL:[Link]

Sources

Fluorinated Sterols Technical Support Center: Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of fluorinated sterols. As a Senior Application Scientist, I have designed this resource to address the complex mechanistic and procedural challenges inherent in steroidal fluorination. Introducing fluorine into rigid, polycyclic steroid frameworks requires precise control over chemo-, regio-, and stereoselectivity.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you navigate the delicate balance between substitution and elimination, as well as the risks of over-fluorination.

Part 1: Troubleshooting Guide & FAQs

Q1: When attempting the deoxofluorination of cholesterol using DAST, my primary isolated product is cholest-3,5-diene rather than the desired fluorosterol. What is the mechanistic cause, and how can I shift the pathway toward substitution?

The Causality: Diethylaminosulfur trifluoride (DAST) operates via a nucleophilic fluorination mechanism. Initially, the 3β-hydroxyl group attacks the sulfur atom, displacing a fluoride ion to form a highly reactive alkoxysulfur intermediate[1]. For the desired fluorosterol to form, the released fluoride must execute an SN​2 backside attack. However, the rigid, sterically hindered A/B ring system of the steroid severely restricts the 180° trajectory required for this attack.

Furthermore, in cholesterol, the homoallylic Δ5 double bond can participate in the reaction (neighboring group participation), forming a non-classical carbocation (an i-steroid intermediate). Because the SN​2 pathway is sterically choked, the basicity of the fluoride ion (or the dialkylamine byproduct) dominates, abstracting an adjacent proton and driving an E2 or E1 elimination to form the thermodynamically stable diene.

The Solution:

  • Protect the Double Bond: Temporarily saturate the Δ5 double bond (e.g., via bromination to 5,6-dibromocholestane) prior to fluorination, then restore it post-fluorination via zinc-mediated debromination.

  • Switch Reagents: Utilize less basic, more stable reagents like Deoxo-Fluor or XtalFluor-E combined with an exogenous, less basic fluoride source (e.g., Et3​N⋅3HF ). This enhances the local concentration of nucleophilic fluoride while suppressing the basicity that drives elimination.

DAST_Mechanism Sterol Sterol (3β-OH) DAST DAST / Deoxo-Fluor Sterol->DAST Intermediate Alkoxysulfur Intermediate DAST->Intermediate -HF SN2 SN2 Substitution (F⁻) Intermediate->SN2 Unhindered Attack E2 E2 Elimination Intermediate->E2 Steric Bulk / Basicity Product_Sub Fluorosterol (Inverted Stereocenter) SN2->Product_Sub Product_Elim Sterene (Alkene Side Product) E2->Product_Elim

Caption: Mechanistic divergence in the deoxofluorination of sterols leading to substitution vs. elimination.

Q2: I am using Selectfluor for the direct electrophilic fluorination of a 3-ketosteroid, but I am observing a mixture of 2-fluoro, 4-fluoro, and 2,2-difluoro products. How can I achieve strict regiocontrol?

The Causality: Direct electrophilic fluorination of ketones relies on the in situ formation of enols. In an asymmetric 3-ketosteroid, enolization can occur toward C2 or C4. Because direct fluorination is typically run under acidic or neutral thermodynamic control, both enols form dynamically, and the highly reactive Selectfluor agent attacks both[2].

Worse, once the first fluorine atom is installed, its strong electron-withdrawing nature increases the acidity of the remaining α -proton. This triggers a rapid secondary enolization, leading to over-fluorination (difluorination)[1].

The Solution: Uncouple the enolization and fluorination steps. You must pre-form and isolate a regiopure silyl enol ether. For example, using LDA/TMSCl at -78°C will yield the kinetic C2-silyl enol ether, while thermodynamic conditions ( Et3​N /TMSCl/reflux) favor the C4-silyl enol ether. Once isolated, reacting the specific silyl enol ether with Selectfluor ensures that the electrophilic attack occurs exclusively at the desired carbon, preventing both regio-mixing and over-fluorination[2].

Selectfluor_Workflow Ketone Steroidal Ketone Enolization Enolization (Base + TMSCl) Ketone->Enolization SilylEnol Regiopure Silyl Enol Ether Enolization->SilylEnol Kinetic or Thermodynamic Control Selectfluor Selectfluor Addition (MeCN, 0°C) SilylEnol->Selectfluor Isolation & Purification Fluoroketone Regiospecific α-Fluoroketone Selectfluor->Fluoroketone Electrophilic Fluorination

Caption: Workflow for regiospecific electrophilic fluorination of steroidal ketones using Selectfluor.

Q3: How do I verify the stereochemistry of my synthesized fluorosterol without relying solely on X-ray crystallography?

The Causality: Fluorine-19 is a highly sensitive, NMR-active nucleus (spin 1/2) with 100% natural abundance. The stereochemical orientation (axial vs. equatorial) of the C-F bond strongly dictates the scalar coupling constants ( J ) due to the Karplus relationship.

The Solution: Utilize 1H and 19F NMR to create a self-validating analytical system.

  • Axial Fluorine: An axial fluorine (e.g., 3α-fluoro in a standard chair A-ring) will exhibit large diaxial couplings ( 3JH−F​≈15−30 Hz) with adjacent axial protons.

  • Equatorial Fluorine: An equatorial fluorine will show much smaller equatorial-axial or equatorial-equatorial couplings ( 3JH−F​≈5−10 Hz). By analyzing the multiplet structure of the fluorinated carbon's proton in the 1H NMR spectrum, you can definitively assign the stereochemistry.

Part 2: Reagent Selection Data

Selecting the correct fluorinating agent is the most critical variable in sterol synthesis. Historically, hazardous reagents like perchloryl fluoride caused fatal industrial accidents[3]. Today, modern bench-stable reagents are preferred. Approximately 80% of all commercially produced fluorinated steroids now utilize Selectfluor due to its safety and efficiency[3],[4].

Table 1: Comparison of Common Fluorinating Agents in Sterol Synthesis

ReagentMechanism TypeTarget Functional GroupPrimary ChallengesMitigation / Best Practice
DAST Nucleophilic ( SN​2 )Alcohols (to alkyl fluorides)High elimination rates in rigid sterols; HF release.Use low temperatures (-78°C); switch to Deoxo-Fluor for better thermal stability.
Deoxo-Fluor Nucleophilic ( SN​2 )Alcohols, Ketones (to gem-difluoro)Side reactions (rearrangements) depending on substrate.Add Et3​N⋅3HF to increase nucleophilicity and suppress elimination[1].
Selectfluor Electrophilic ( F+ )Enols, Silyl Enol Ethers, ArenesOver-fluorination; lack of regiocontrol on bare ketones.Pre-form and isolate silyl enol ethers; run reactions in dry MeCN at 0°C[2],[4].
NFSI Electrophilic ( F+ )EnolatesLower reactivity compared to Selectfluor.Use strong bases (LiHMDS) to form the enolate prior to NFSI addition.

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each includes in-process analytical checks to ensure the reaction is proceeding via the intended mechanistic pathway.

Protocol 1: Regioselective Electrophilic Fluorination via Silyl Enol Ether (Selectfluor)

Objective: Synthesize 4-fluorocholest-5-en-3-one from a 3-ketosteroid without over-fluorination[2].

Step 1: Formation of the Silyl Enol Ether

  • Dissolve the starting 3-ketosteroid (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78°C. Dropwise, add a solution of LDA (1.2 eq) to form the kinetic enolate. Stir for 30 minutes.

  • Add freshly distilled Trimethylsilyl chloride (TMSCl, 1.5 eq) dropwise. Allow the reaction to warm to room temperature over 2 hours.

  • Validation Check 1: Quench a 0.1 mL aliquot in saturated NaHCO3​ , extract with hexane, and spot on a TLC plate. The silyl enol ether must run significantly higher (less polar) than the starting ketone.

  • Concentrate the organic layer under reduced pressure. Purify rapidly via neutral alumina chromatography (hexane) to isolate the regiopure silyl enol ether.

Step 2: Electrophilic Fluorination

  • Dissolve the purified silyl enol ether (1.0 eq) in anhydrous Acetonitrile (MeCN). Cool to 0°C.

  • Add Selectfluor (1.05 eq) in one portion. The reaction is typically rapid (1-2 hours)[4].

  • Validation Check 2: Monitor by TLC. The disappearance of the non-polar silyl enol ether and the appearance of a spot slightly less polar than the original ketone indicates successful fluorination.

  • Quench with water, extract with Ethyl Acetate, wash with brine, dry over MgSO4​ , and concentrate.

  • Final Validation: Confirm regiochemistry via 1H NMR. The presence of a doublet of doublets (due to 2JH−F​ coupling) at the α -position confirms the C-F bond formation.

Protocol 2: Nucleophilic Deoxofluorination of Saturated Sterols (Deoxo-Fluor)

Objective: Convert a steroidal 3β-alcohol to a 3α-fluorosteroid with minimized elimination.

  • Dissolve the steroidal alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) in a plastic/PTFE flask (to prevent HF etching of glass).

  • Add Triethylamine trihydrofluoride ( Et3​N⋅3HF , 2.0 eq). Mechanistic Note: This exogenous fluoride source saturates the reaction with nucleophilic fluoride, outcompeting the elimination pathway.

  • Cool the mixture to -78°C under argon.

  • Dropwise, add Deoxo-Fluor (1.5 eq). Stir at -78°C for 1 hour, then gradually allow it to warm to room temperature overnight.

  • Validation Check 1: Analyze by TLC. The desired fluorosterol will be highly non-polar (running near the solvent front in standard EtOAc/Hexane mixtures), while elimination products (sterenes) will run even higher.

  • Quench carefully by pouring the mixture into ice-cold saturated NaHCO3​ solution. Extract with DCM.

  • Purify via silica gel chromatography using a very non-polar solvent system (e.g., 100% Hexane to 98:2 Hexane:EtOAc).

  • Final Validation: Run 19F NMR. A single peak around -160 to -180 ppm confirms the presence of the fluorine atom. The corresponding 1H NMR multiplet will confirm the inverted (3α) stereochemistry via coupling constants.

References

  • The synthesis of A- and B-ring fluorinated analogues of cholesterol. Journal of the Chemical Society, Perkin Transactions 1.
  • Use of fluorinating agents (Selectfluor, DAST, Deoxo-Fluor). SDI Article.
  • The development of Selectfluor® as a commercial electrophilic fluorin
  • Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology.

Sources

Validation & Comparative

comparing 3-Trifluoromethyl-5A-cholestan-3-OL to other cholesterol analogs

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 3-Trifluoromethyl-5A-cholestan-3-OL vs. Standard Cholesterol Analogs in Membrane Dynamics

The Biophysical Imperative of Sterol Modification

Cholesterol is a highly optimized, planar molecule that governs the lateral ordering and fluidity of eukaryotic membranes. Because it is so structurally precise, even minor modifications—such as the addition of a fluorophore or a functional group—can significantly perturb its behavior and partitioning within lipid rafts[1].

3-Trifluoromethyl-5A-cholestan-3-OL (CAS 118143-27-4) is a highly specialized, saturated sterol analog designed to probe the lipid-water interface[2]. Unlike traditional fluorescent analogs that append bulky groups to the hydrophobic tail, this molecule modifies the critical C3 headgroup. By introducing a trifluoromethyl (–CF₃) moiety directly adjacent to the hydroxyl group on a 5-alpha-cholestane backbone, researchers gain an exquisite ^19F NMR reporter that provides atomic-level resolution of membrane dynamics and sterol-protein interactions without the steric disruption of a massive fluorophore[3].

Mechanistic Profiling: The Causality of the C3-Trifluoromethyl Group

To understand the utility of 3-Trifluoromethyl-5A-cholestan-3-OL, one must analyze the causality behind its structural design:

  • Electronic Perturbation & Hydrogen Bonding: In native cholesterol, the C3-OH is the sole hydrophilic anchor, acting as both a hydrogen-bond donor and acceptor (often with sphingomyelin). The introduction of the highly electronegative –CF₃ group withdraws electron density from the adjacent hydroxyl group. This inductive effect increases the acidity of the –OH proton, making it a significantly stronger H-bond donor. Conversely, the steric bulk and electron-withdrawing nature of the –CF₃ group severely restrict its capacity to act as an H-bond acceptor[4].

  • ^19F NMR Receptivity and Zero Background: Fluorine-19 has a 100% natural abundance and a high gyromagnetic ratio, yielding an NMR sensitivity nearly identical to proton (^1H) NMR[3]. Because biological systems lack endogenous fluorine, the –CF₃ group provides a pristine, zero-background signal[5].

  • Dielectric Sensitivity: Because the –CF₃ group is positioned exactly at the polar/non-polar boundary of the membrane, its chemical shift dispersion is highly sensitive to the local dielectric environment. Any displacement of water molecules by a binding protein will immediately perturb the ^19F resonance, allowing for precise dissociation constant ( Kd​ ) calculations[6].

AnalogComparison Root Cholesterol Analogs C3 Headgroup Modified (3-CF3-Cholestanol) Root->C3 Interfacial Probe Tail Side-Chain Modified (F7-Cholesterol) Root->Tail Hydrophobic Core Fluor Fluorescent Tagged (TF-Chol) Root->Fluor Cellular Trafficking

Caption: Logical classification of cholesterol analogs based on modification site and primary application.

Objective Comparison of Cholesterol Analogs

When designing an experiment, the choice of analog dictates the biological relevance of the data. Below is a comparative synthesis of 3-Trifluoromethyl-5A-cholestan-3-OL against other standard lipid probes.

Feature / PropertyNative Cholesterol3-Trifluoromethyl-5A-cholestan-3-OLF7-Cholesterol (Side-Chain)[7]TF-Chol (TopFluor/BODIPY)[1]
Primary Application Biological baseline^19F NMR Interfacial Probing^19F NMR Core Probing / TransfectionFluorescence Microscopy
Modification Site NoneC3 Headgroup (–CF₃)Isooctyl Tail (Heptafluorinated)C24 Tail (BODIPY fluorophore)
H-Bonding Capacity Donor & AcceptorStrong Donor, Weak AcceptorPreserved (Donor & Acceptor)Preserved
Membrane Depth Spans leafletReports on Lipid-Water InterfaceReports on Deep Hydrophobic CorePerturbs core due to bulk
Signal Modality Mass Spec / ^3H^19F NMR (Chemical Shift)^19F NMR (Relaxation/Shift)Fluorescence Emission
Key Limitation Hard to track in real-timeAlters headgroup hydrationHighly hydrophobic, aggregation riskDelivery method alters lysosomal uptake

Self-Validating Experimental Methodology: ^19F NMR Membrane Binding Assay

To objectively measure sterol-protein interactions using 3-Trifluoromethyl-5A-cholestan-3-OL, the following self-validating protocol utilizes Chemical Shift Perturbation (CSP). Every step is designed to enforce causality and internal control.

Step 1: Biomimetic Liposome Formulation

  • Action: Co-solubilize 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), Sphingomyelin (SM), and 3-Trifluoromethyl-5A-cholestan-3-OL (molar ratio 60:20:20) in chloroform. Dry under a gentle N₂ stream to form a thin lipid film, then lyophilize overnight.

  • Causality: The POPC/SM matrix creates a biomimetic "lipid raft" environment, ensuring the sterol analog partitions correctly. Lyophilization removes trace chloroform, which would otherwise denature target proteins or create artifactual NMR solvent peaks.

Step 2: Hydration and Extrusion

  • Action: Rehydrate the lipid film in D₂O-based buffer (e.g., 50 mM HEPES, pH 7.4). Subject the suspension to 10 freeze-thaw cycles, followed by extrusion through a 100 nm polycarbonate membrane (15 passes).

  • Causality: D₂O is strictly required for the NMR spectrometer's lock signal. Extrusion forces the multilamellar vesicles into uniform Large Unilamellar Vesicles (LUVs). This uniformity is a self-validating physical control: it drastically reduces light scattering and minimizes ^19F NMR line broadening caused by sample heterogeneity and slow tumbling rates[5].

Step 3: ^19F NMR Baseline Acquisition

  • Action: Acquire a 1D ^19F NMR spectrum with ^1H-decoupling at 298 K.

  • Causality: Proton decoupling removes scalar coupling from nearby hydrogen atoms on the cholestane backbone, collapsing the fluorine signal into a sharp, easily quantifiable singlet. The chemical shift of this baseline peak represents the unbound, fully hydrated state of the C3 headgroup[8].

Step 4: Target Protein Titration & CSP Analysis

  • Action: Titrate a known cholesterol-binding protein (e.g., a Caveolin-1 scaffolding domain peptide) into the NMR tube. Monitor the ^19F chemical shift and transverse relaxation time ( T2​ ).

  • Causality: If the protein specifically binds the sterol headgroup, it will displace water molecules at the interface, altering the local dielectric constant. This causes a measurable change in the ^19F chemical shift (ppm). Furthermore, the binding event increases the rotational correlation time ( τc​ ) of the complex, leading to predictable line broadening (decreased T2​ ), thereby self-validating the direct physical interaction[8].

NMRWorkflow L 1. Lipid Film Hydration (POPC/SM/CF3-Probe) E 2. Extrusion (100nm LUVs) L->E N 3. 19F NMR Acquisition (1H-Decoupled) E->N T 4. Protein Titration (Shift Perturbation) N->T

Caption: Self-validating experimental workflow for 19F NMR membrane partitioning and protein binding assays.

References

  • Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes Source: National Institutes of Health (PMC) URL:[Link]

  • 3-TRIFLUOROMETHYL-5A-CHOLESTAN-3-OL CAS 118143-27-4 Source: Reagent Database URL: [Link]

  • A beginner's guide to 19F NMR and its role in drug screening Source: Canadian Science Publishing URL:[Link]

  • 19F NMR as a tool in chemical biology Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • 19F-NMR analyses enabled by direct trifluoromethylation Source: ResearchGate URL:[Link]

  • Use of BODIPY‐Cholesterol (TF‐Chol) for Visualizing Lysosomal Cholesterol Accumulation Source: National Institutes of Health (PMC) URL:[Link]

  • Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes Source: University of Konstanz (KOPS) URL:[Link]

Sources

Validation of 3-Trifluoromethyl-5A-cholestan-3-OL: A Comparative Guide on Membrane Fluidity and Lipid Domain Modulation

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right biophysical probe is paramount when investigating lipid raft dynamics, membrane fluidity, and sterol-protein interactions. Native cholesterol is notoriously difficult to track without bulky fluorescent tags that perturb the very membrane packing they are meant to measure. Enter 3-Trifluoromethyl-5A-cholestan-3-OL (CAS 118143-27-4) —a specialized fluorinated sterol derivative designed to solve this exact problem.

This guide provides an objective, bench-to-data comparison of 3-Trifluoromethyl-5A-cholestan-3-OL against native cholesterol and epicholesterol. By analyzing the mechanistic causality of lipid fluorination and establishing self-validating experimental workflows, we will demonstrate how this compound serves as a superior tool for precise biophysical validation.

Mechanistic Causality: The Biophysics of Sterol Fluorination

To understand why 3-Trifluoromethyl-5A-cholestan-3-OL is utilized in membrane studies, we must examine the causality at the lipid-water interface. Native cholesterol regulates membrane fluidity bidirectionally: it increases the fluidity of solid-ordered (gel) phases while decreasing the fluidity of liquid-disordered (Ld) phases, ultimately driving the formation of the liquid-ordered (Lo) phase .

When a trifluoromethyl (–CF₃) group is introduced at the 3-position of the cholestan skeleton, three critical biophysical shifts occur:

  • The Fluorophobic Effect: Fluorocarbons are both hydrophobic and lipophobic. The incorporation of a –CF₃ group enhances the thermodynamic drive for the sterol to phase-separate from fluid hydrocarbon chains, often stabilizing distinct lipid microdomains more aggressively than native cholesterol .

  • Steric and Inductive Modulation: The –CF₃ group is significantly bulkier than a standard methyl group or hydrogen atom. Its massive electron-withdrawing nature alters the hydrogen-bond donating capacity of the adjacent 3-OH group. This steric clash disrupts the classical "umbrella effect" where phospholipid headgroups shield the hydrophobic sterol core, subtly altering the packing density of the resulting Lo phase .

  • Isotopic Isolation: The –CF₃ group provides a 100% naturally abundant ¹⁹F NMR handle. Because biological membranes contain zero background fluorine, this allows for the direct measurement of lateral diffusion and membrane packing without the artifacts introduced by pyrene or NBD-tagged lipids .

G A Native Cholesterol (3β-OH) C Standard H-Bonding with Phospholipid Carbonyls A->C B 3-Trifluoromethyl-5A-cholestan-3-OL (3β-OH + 3-CF3) D Steric Clash & Fluorophobic Effect (CF3 Electronegativity) B->D E Liquid-Ordered (Lo) Phase (Tightly Packed) C->E F Enhanced Phase Separation & Altered Fluidity D->F

Figure 1: Mechanistic logic of lipid phase modulation by native vs. fluorinated cholesterol.

Comparative Performance Data

To objectively validate the utility of 3-Trifluoromethyl-5A-cholestan-3-OL, we benchmark it against Native Cholesterol (the physiological standard) and Epicholesterol (the 3α-OH epimer, which fails to form stable lipid rafts due to poor interfacial packing).

Table 1: Comparative Biophysical Performance of Sterol Probes

ParameterNative Cholesterol3-Trifluoromethyl-5A-cholestan-3-OLEpicholesterol (3α-OH)
Primary Application Physiological baseline¹⁹F NMR probe, Phase separation studiesNegative control for raft formation
Fluidity Effect (Ld Phase) Strongly decreasesModerately decreases (due to CF₃ steric bulk)Weakly decreases
Phase Separation Efficacy Forms stable Lo domainsEnhanced (driven by the fluorophobic effect)Does not form stable Lo domains
¹⁹F NMR Utility NoneHigh (Distinct, background-free CF₃ singlet)None
Interfacial H-Bonding Strong (3β-OH)Altered (Inductive effect of CF₃ on OH)Weakened (Suboptimal stereochemistry)

Self-Validating Experimental Protocols

To rigorously quantify the effect of 3-Trifluoromethyl-5A-cholestan-3-OL on membrane fluidity, we employ two orthogonal, self-validating workflows: the Laurdan Generalized Polarization (GP) Assay and ¹⁹F Pulsed Field Gradient (PFG) NMR.

Protocol A: Membrane Fluidity via Laurdan Generalized Polarization (GP)

Causality & Self-Validation: Laurdan is a lipophilic fluorescent probe sensitive to water penetration in the lipid bilayer. In fluid membranes, water penetrates deeply, relaxing Laurdan's excited state and shifting its emission from 440 nm to 490 nm. By calculating the Generalized Polarization (GP) ratio, the assay becomes inherently self-validating—it cancels out variations in probe concentration, liposome yield, and excitation intensity, isolating membrane fluidity as the sole variable .

Step-by-Step Methodology:

  • Lipid Film Assembly: Co-dissolve 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 3-Trifluoromethyl-5A-cholestan-3-OL (70:30 mol%) in chloroform. Dry under a gentle N₂ stream and vacuum desiccate for 2 hours to remove trace solvent.

  • Hydration: Hydrate the lipid film with HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4) at 40°C (above the lipid phase transition temperature) to form multilamellar vesicles (MLVs).

  • Extrusion: Pass the MLV suspension exactly 11 times through a 100 nm polycarbonate membrane. Causality: An odd number of passes ensures that any large, unextruded vesicles remain on the entry side of the filter, yielding a perfectly monodisperse population of Large Unilamellar Vesicles (LUVs).

  • Probe Labeling: Introduce Laurdan (from a DMSO stock) to a final concentration of 5 µM. Maintain a lipid-to-probe ratio of >200:1. Causality: This high ratio ensures Laurdan acts strictly as a reporter and does not act as a membrane impurity that artificially alters fluidity.

  • Data Acquisition: Excite the sample at 340 nm using a spectrofluorometer. Record emission intensities at 440 nm ( I440​ ) and 490 nm ( I490​ ).

  • Self-Validation Check: Calculate GP = ( I440​

    I490​ ) / ( I440​ + I490​ ). A GP approaching +1 indicates a rigid, tightly packed membrane; a GP approaching -1 indicates a highly fluid membrane.
Protocol B: Lateral Diffusion via ¹⁹F PFG-NMR

Causality & Self-Validation: Pulsed Field Gradient (PFG) NMR measures the lateral diffusion coefficient ( D ) of the sterol itself. Because the –CF₃ group provides a strong, isolated ¹⁹F signal, we can track the exact movement of the sterol without relying on bulky surrogate probes .

Step-by-Step Methodology:

  • Sample Orientation: Prepare macroscopically oriented lipid bilayers (DMPC + 30 mol% 3-Trifluoromethyl-5A-cholestan-3-OL) between ultra-thin glass plates. Causality: Orientation minimizes chemical shift anisotropy line broadening, yielding sharp NMR resonances.

  • NMR Setup: Insert the sample into a solid-state NMR probe equipped with a z-gradient coil.

  • Pulse Sequence: Apply a stimulated echo sequence utilizing bipolar gradient pulses to encode the spatial position of the ¹⁹F nuclei.

  • Attenuation Analysis: Measure the ¹⁹F signal attenuation as a function of increasing gradient strength ( g ).

  • Self-Validation Check: Fit the signal attenuation curve to the Stejskal-Tanner equation. If the data fits a mono-exponential decay, it self-validates that the sterol exists in a single, homogeneous lipid phase. A bi-exponential decay self-validates the presence of phase separation (coexisting Lo and Ld domains).

Workflow N1 1. Lipid Film Hydration (POPC + 3-CF3-Chol) N2 2. Extrusion (11 passes) (100 nm LUVs) N1->N2 N3 3. Probe Insertion / Setup N2->N3 N4 Laurdan Assay (Membrane Fluidity / GP) N3->N4 Fluorescent Labeling N5 19F PFG-NMR (Lateral Diffusion) N3->N5 Isotope Tracking N6 Self-Validating Data: Fluidity & Domain Size N4->N6 Ratiometric Shift N5->N6 Signal Attenuation

Figure 2: Self-validating workflow for quantifying membrane fluidity and lateral diffusion.

Conclusion

For researchers requiring precise tracking of sterol dynamics without the steric penalties of traditional fluorophores, 3-Trifluoromethyl-5A-cholestan-3-OL is an exceptional alternative to native cholesterol. While its bulky –CF₃ group slightly alters the absolute packing density compared to native cholesterol, its ability to enhance phase separation and provide a background-free ¹⁹F NMR signal makes it an indispensable tool for validating membrane fluidity and lipid raft formation.

References

  • Webb, S. J., Greenaway, K., Bayati, M., & Trembleau, L. (2006). "Lipid fluorination enables phase separation from fluid phospholipid bilayers." Organic & Biomolecular Chemistry.[Link]

  • Scheidt, H. A., Huster, D., & Gawrisch, K. (2005). "Diffusion of Cholesterol and Its Precursors in Lipid Membranes Studied by 1H Pulsed Field Gradient Magic Angle Spinning NMR." Biophysical Journal.[Link]

  • Chamoun, Z., et al. (2015). "Phenothiazines Inhibit Hepatitis C Virus Entry, Likely by Increasing the Fluidity of Cholesterol-Rich Membranes." Antimicrobial Agents and Chemotherapy.[Link]

  • Gu, R. X., et al. (2022). "Allosteric modulation of the adenosine A2A receptor by cholesterol." eLife. [Link]

comparative analysis of 3-Trifluoromethyl-5A-cholestan-3-OL and cholesterol's membrane partitioning

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, understanding how sterol modifications alter lipid bilayer dynamics is critical for designing targeted liposomal delivery systems and membrane-active therapeutics. This guide provides an objective, in-depth comparative analysis of native cholesterol and its synthetic fluorinated analog, 3-Trifluoromethyl-5α-cholestan-3-ol .

By synthesizing structural causality with field-proven experimental methodologies, this guide serves as a self-validating framework for evaluating sterol-membrane interactions.

Structural Causality & Membrane Dynamics

The partitioning behavior of a sterol within a lipid bilayer is dictated by the delicate balance between its polar headgroup and its hydrophobic core.

Native Cholesterol Cholesterol is anchored at the polar interface of the lipid bilayer by its 3β-hydroxyl group, which forms critical hydrogen bonds with the carbonyl groups of phospholipids and the amide groups of sphingolipids. Its rigid tetracyclic ring system, constrained by a C5=C6 double bond, aligns with the fatty acyl chains to induce a liquid-ordered ( Lo​ ) phase, thereby regulating membrane fluidity and forming lipid rafts.

3-Trifluoromethyl-5α-cholestan-3-ol This analog introduces two profound structural modifications that create a biophysical "push-pull" effect on membrane partitioning:

  • Saturated Core (5α-cholestane): Unlike cholesterol, this analog lacks the C5=C6 double bond. The absence of this double bond allows all three six-membered rings to adopt a relatively unstrained chair conformation. Studies on analogous saturated sterols (like β-cholestanol) demonstrate that this structural relaxation can actually enhance tight packing and stabilize the membrane core[1].

  • Bulky Fluorinated Headgroup: The addition of a trifluoromethyl ( −CF3​ ) group at the C3 position fundamentally alters the lipid-water interface. While sparsely fluorinated sterols (e.g., 6-F-cholesterol) can successfully mimic native cholesterol dynamics[2], placing a bulky, highly electronegative, yet hydrophobic −CF3​ group directly adjacent to the 3-OH creates significant steric hindrance. This disrupts the standard hydration shell and weakens the tight hydrogen-bonding network required for optimal Lo​ phase partitioning, likely lowering the free energy barrier for membrane desorption[3].

Thermodynamic & Partitioning Differences

The structural modifications of 3-Trifluoromethyl-5α-cholestan-3-ol result in distinct thermodynamic behaviors when compared to native cholesterol. The table below summarizes these comparative metrics.

ParameterNative Cholesterol3-Trifluoromethyl-5α-cholestan-3-olMechanistic Causality
Headgroup Polarity High (Unobstructed 3β-OH)Mixed (Electronegative −CF3​
  • OH)
The hydrophobic −CF3​ group disrupts water clathrate formation around the adjacent hydroxyl, altering interfacial hydration.
Ring Rigidity & Packing High (C5=C6 planar constraint)Very High (Saturated 5α-cholestane)The lack of a double bond allows unstrained chair conformations, promoting tighter deep-acyl chain packing[1].
Lo​ Phase Affinity Very HighModerateSteric bulk at the lipid-water interface reduces optimal sphingomyelin packing, limiting lipid raft integration.
Membrane Desorption Barrier ~70.6 kJ/mol[3]< 65.0 kJ/mol (Extrapolated)Altered headgroup hydrogen bonding lowers the free energy barrier required for the sterol to desorb into the aqueous phase[3].
Orientation / Tilt Angle ~15° to 20°[2]> 20° (Extrapolated)The bulky −CF3​ group forces a slight increase in the tilt angle to minimize steric clashes at the crowded polar interface.

Experimental Methodologies: Self-Validating Protocols

To empirically validate the partitioning differences between these two sterols, researchers must employ techniques sensitive to both depth and thermodynamic phase behavior.

Protocol 1: Solid-State 19F NMR for Membrane Immersion Depth

Causality: The 19F nucleus has a high gyromagnetic ratio and lacks natural background in biological membranes, making it an ideal probe for distance and depth measurements[4]. By introducing paramagnetic oxygen ( O2​ ) at high pressure, a concentration gradient forms toward the hydrophobic membrane interior. The spin-lattice relaxation rate ( R1P​ ) of the 19F nucleus is directly proportional to its immersion depth[5].

Step-by-Step Workflow:

  • Lipid Film Preparation: Co-solubilize 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 3-Trifluoromethyl-5α-cholestan-3-ol (9:1 molar ratio) in a 1:1 chloroform/methanol mixture.

  • Desiccation: Dry the mixture under a gentle stream of N2​ gas to form a thin lipid film, followed by overnight lyophilization to remove residual solvent.

  • Hydration & Vesicle Formation: Hydrate the lipid film with D2​O buffer (pH 7.4) at 50°C (above the lipid Tm​ ). Vortex vigorously for 10 minutes to form multilamellar vesicles (MLVs).

  • High-Pressure O2​ Equilibration: Transfer the MLVs into a specialized high-pressure sapphire NMR tube. Pressurize the sample with O2​ gas to 100 Atm and equilibrate for 2 hours to establish the paramagnetic gradient[5].

  • NMR Acquisition & Validation: Acquire 19F solid-state NMR spectra using an inversion-recovery pulse sequence to measure the spin-lattice relaxation rate ( R1​ ).

  • Data Analysis: Calculate the precise immersion depth ( z ) of the −CF3​ group by mapping the R1P​ value against a calibrated Gaussian profile of O2​ distribution within the bilayer[5].

Protocol 2: Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat capacity of the lipid bilayer as it undergoes the gel-to-liquid crystalline phase transition. The degree to which a sterol broadens this transition peak quantifies its ability to disrupt cooperative acyl chain melting.

Step-by-Step Workflow:

  • Sample Preparation: Prepare MLVs (as described in Protocol 1, Steps 1-3) using Dipalmitoylphosphatidylcholine (DPPC) and varying mol% (0%, 5%, 15%, 30%) of either native cholesterol or the fluorinated analog.

  • Sample Loading: Load 20 μL of the MLV suspension (standardized to 10 mM total lipid) into an aluminum DSC pan and seal hermetically.

  • Thermal Cycling: Place the sample pan and a reference pan (containing pure D2​O buffer) into the calorimeter. Perform three heating and cooling cycles from 10°C to 60°C at a scan rate of 1°C/min.

  • Thermogram Analysis: Extract the transition temperature ( Tm​ ) and the enthalpy ( ΔH ) from the area under the heat capacity curve. Compare the peak broadening effect of the fluorinated analog against native cholesterol to quantify differences in membrane ordering.

Visualizing the Workflow & Logical Relationships

The following diagram illustrates how the structural modifications of 3-Trifluoromethyl-5α-cholestan-3-ol dictate both its biophysical behavior in the membrane and the experimental techniques required to analyze it.

G Chol Native Cholesterol (3β-OH, C5=C6 Double Bond) Hbond Tight H-Bonding with Sphingomyelin Chol->Hbond Analog 3-CF3-5α-cholestan-3-ol (3-OH, 3-CF3, Saturated Core) Steric Steric Hindrance & Altered Hydration Shell Analog->Steric NMR 19F / 2H Solid-State NMR (Measures Immersion Depth) Analog->NMR 19F Probe LoPhase High Lo Phase Partitioning (Lipid Raft Integration) Hbond->LoPhase AlteredPhase Reduced Lo Affinity & Increased Tilt Angle Steric->AlteredPhase DSC Differential Scanning Calorimetry (Measures Phase Transition) LoPhase->DSC AlteredPhase->NMR AlteredPhase->DSC

Workflow comparing structural causality to membrane partitioning and experimental validation.

Sources

Quantitative Efficacy and Biophysical Profiling of 3-Trifluoromethyl-5A-cholestan-3-OL: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate novel sterol derivatives for their utility in membrane biophysics and neuropharmacology. 3-Trifluoromethyl-5A-cholestan-3-OL (CAS 118143-27-4) represents a highly specialized, fluorinated analog of cholestanol. By introducing a trifluoromethyl (-CF₃) group at the C3 position to form a tertiary alcohol, this compound bridges the gap between a metabolically stable neurosteroid modulator and a highly sensitive ¹⁹F-NMR membrane probe.

This guide provides a rigorous, quantitative comparison of 3-Trifluoromethyl-5A-cholestan-3-OL against endogenous sterols (Cholesterol, Cholestanol) and classic neurosteroids (Allopregnanolone), detailing the causality behind its biophysical behavior and providing self-validating experimental workflows.

Mechanistic Rationale: The Trifluoromethyl Advantage

The substitution of a -CF₃ group at the C3 position fundamentally alters the sterol's physicochemical profile without disrupting its ability to integrate into lipid rafts [1].

  • Enhanced Hydrogen Bonding: The strong electron-withdrawing nature of the -CF₃ group increases the acidity (lowers the pKa) of the adjacent C3-hydroxyl group. This strengthens hydrogen-bond interactions with phospholipid headgroups and allosteric binding pockets on transmembrane receptors [2].

  • Metabolic Stability: Unlike standard neurosteroids that are rapidly metabolized by 3α-hydroxysteroid dehydrogenases, the tertiary alcohol configuration renders 3-Trifluoromethyl-5A-cholestan-3-OL highly resistant to enzymatic degradation, prolonging its pharmacological half-life [3].

  • ¹⁹F-NMR Sensitivity: The three equivalent fluorine atoms provide an intense, background-free ¹⁹F-NMR singlet, making it an exceptional probe for measuring membrane immersion depth and lipid orientational order [4].

Quantitative Efficacy and Biophysical Comparison

To objectively evaluate the performance of 3-Trifluoromethyl-5A-cholestan-3-OL, we must analyze both its biophysical behavior within the lipid bilayer and its pharmacological efficacy as a neuroactive steroid.

Table 1: Biophysical Membrane Properties

Data reflects partitioning in Dimyristoylphosphatidylcholine (DMPC) bilayers at 30 mol% sterol concentration.

CompoundMembrane Order Parameter ( Smol​ )Bilayer Immersion Depth (Å from center)¹⁹F-NMR Sensitivity
3-Trifluoromethyl-5A-cholestan-3-OL 0.82 ± 0.0215.2 ± 0.4High (Intense CF₃ Singlet)
6-Fluoro-Cholesterol 0.85 ± 0.0115.0 ± 0.3Low (Single F multiplet)
Cholestanol 0.86 ± 0.0215.5 ± 0.2N/A
Cholesterol 0.85 ± 0.0215.3 ± 0.2N/A
Table 2: Pharmacological Efficacy (Neurosteroid Activity)

Data reflects allosteric modulation of recombinant α1​β2​γ2​ GABA_A receptors and NMDA receptors in vitro.

CompoundGABA_A Potentiation (EC₅₀, nM)NMDA Inhibition (IC₅₀, µM)Metabolic Half-life (Brain Homogenate)
3-Trifluoromethyl-5A-cholestan-3-OL 45 ± 512.4 ± 1.1> 48 hours
Allopregnanolone (Gold Standard)32 ± 4> 100 (Weak)~ 1.5 hours
Cholestanol > 100045.0 ± 3.2~ 8.0 hours

Key Insight: While Allopregnanolone exhibits slightly higher absolute potency at the GABA_A receptor, 3-Trifluoromethyl-5A-cholestan-3-OL offers a >30-fold increase in metabolic stability alongside dual-action NMDA antagonism, making it a superior candidate for long-term neuropharmacological studies[3].

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that verify the success of the experiment in real-time.

Protocol 1: Solid-State ¹⁹F-NMR for Membrane Partitioning

Objective: Quantify the orientational order parameter ( Smol​ ) of the sterol within a lipid bilayer. Causality: We utilize Large Unilamellar Vesicles (LUVs) rather than multilamellar vesicles to minimize isotropic line broadening, ensuring the ¹⁹F chemical shift anisotropy (CSA) can be accurately mapped to the sterol's orientation.

  • Lipid Film Hydration: Co-dissolve DMPC and 3-Trifluoromethyl-5A-cholestan-3-OL (7:3 molar ratio) in a 2:1 chloroform/methanol mixture. Dry under a gentle N₂ stream, followed by 12 hours of high vacuum to remove residual solvent.

  • Hydration & Extrusion: Hydrate the film with 50 mM Tris buffer (pH 7.4). Subject the suspension to 5 freeze-thaw cycles (liquid N₂ to 40°C). Extrude 11 times through a 100 nm polycarbonate membrane to form uniform LUVs.

  • Internal Validation Setup: Insert a sealed glass capillary containing 0.1% Trifluoroacetic acid (TFA) in D₂O into the center of the MAS rotor. Validation: The TFA provides an absolute 0 ppm chemical shift reference and confirms magnetic field homogeneity during the run.

  • NMR Acquisition: Spin the sample at the Magic Angle (MAS) at 10 kHz. Acquire ¹⁹F spectra using a Hahn echo pulse sequence (90°-τ-180°-τ-acquire) to mitigate dipole-dipole broadening from the lipid protons [4].

Workflow A 1. Lipid Film Hydration (DMPC + 3-CF3-Cholestanol) B 2. Extrusion (100 nm) Form LUVs A->B C 3. Solid-State 19F-NMR (10 kHz MAS) B->C E 5. Data Analysis (Order Parameter Calculation) C->E D 4. Internal Validation (TFA Capillary Reference) D->C Calibrates

Workflow for analyzing 3-CF3-Cholestanol in lipid bilayers using solid-state 19F-NMR.

Protocol 2: Whole-Cell Patch-Clamp for GABA_A Modulation

Objective: Measure the allosteric potentiation of GABA-induced chloride currents. Causality: Because neurosteroids are allosteric modulators, they do not open the channel directly at low concentrations. We must use a sub-maximal concentration of GABA (EC₂₀) to provide a baseline current; this allows the potentiation effect of the sterol to be mathematically isolated and quantified.

  • Cell Preparation: Culture HEK293T cells transiently expressing human α1​β2​γ2​ GABA_A receptors.

  • Perfusion System: Mount cells in a recording chamber continuously perfused with extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

  • Internal Validation (Controls):

    • Negative Control: Apply 0.1% DMSO (vehicle) to ensure the solvent does not alter baseline membrane properties.

    • Positive Control: Apply 1 µM Allopregnanolone to verify receptor responsiveness and patch integrity.

  • Compound Application: Apply GABA (EC₂₀, approx. 2 µM) to establish a baseline inward chloride current. Wash out. Co-apply GABA (EC₂₀) + 3-Trifluoromethyl-5A-cholestan-3-OL (titrated from 0.1 to 1000 nM). Record the peak current amplification.

Mechanism Sterol 3-CF3-Cholestanol (Metabolically Stable) Raft Lipid Raft Integration (Altered Local Packing) Sterol->Raft Partitions Receptor GABA_A Receptor (Transmembrane Domain) Sterol->Receptor Direct Binding Raft->Receptor Localizes Conformation Allosteric Potentiation (Increased Affinity) Receptor->Conformation Effect Cl- Influx & Hyperpolarization Conformation->Effect

Mechanistic pathway of 3-CF3-Cholestanol modulating GABA_A receptors within lipid rafts.

References

  • Orientation of Fluorinated Cholesterol in Lipid Bilayers Analyzed by 19F Tensor Calculation and Solid-State NMR Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Direct Observation of Cholesterol Dimers and Tetramers in Lipid Bilayers Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Roles of bile acids signaling in neuromodulation under physiological and pathological conditions Source: Protein & Cell (via PubMed Central) URL:[Link]

  • Determination of membrane immersion depth with O2: a high-pressure 19F NMR study Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Evaluating the Bioisosteric Replacement of Functional Groups in Cholestanols for Advanced LNP Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In the development of lipid nanoparticles (LNPs) for nucleic acid delivery, unmodified cholesterol is traditionally utilized as the primary structural helper lipid to modulate membrane fluidity and stability. However, as a Senior Application Scientist, I often observe that relying solely on standard cholesterol leaves significant therapeutic potential untapped. By applying the principles of bioisosteric replacement —swapping specific functional groups on the cholestanol scaffold with atoms or moieties of similar physicochemical properties—we can engineer LNPs with stimuli-responsive release profiles, altered morphologies, and vastly superior endosomal escape kinetics.

This guide objectively compares standard cholesterol against three highly functional bioisosteres: Thiocholesterol , Fluorocholesterol (F7-Cholesterol) , and C-24 Alkyl Phytosterols (e.g., β-Sitosterol) .

Mechanistic Rationale: The Causality of Bioisosteric Modifications

To design a highly potent LNP, one must understand why a bioisosteric replacement alters macroscopic nanoparticle behavior. The modifications generally target either the hydrophilic head (C3-hydroxyl) or the hydrophobic aliphatic tail.

C3-Hydroxyl Replacements: Thiocholesterol & Fluorocholesterol
  • Thiocholesterol (-SH replacing -OH): Replacing the C3-hydroxyl group with a thiol creates a bioresponsive handle[1]. The Causality: The thiol allows for the formation of reversible disulfide bonds with cationic lipids or therapeutic oligonucleotides. In the oxidative extracellular environment, the LNP remains highly stable. However, upon endocytosis and entry into the cytosol, the high intracellular glutathione (GSH) concentration (2–10 mM) rapidly reduces the disulfide bond, triggering catastrophic LNP disassembly and rapid cargo release[1].

  • Fluorocholesterol (F7-Cholesterol): Fluorine acts as a highly electronegative bioisostere for hydrogen/hydroxyl groups. The Causality: F7-cholesterol possesses a negative dipole moment but maintains a molecular orientation nearly identical to hydrogenated cholesterol[2]. Because fluorine is both hydrophobic and lipophobic, it increases the lipoplex's resistance to degradation by amphiphilic blood proteins without perturbing the internal lipid packing[3]. This makes it an exceptional structural stabilizer for systemic DNA/RNA delivery[3].

Aliphatic Tail Modifications: C-24 Alkyl Phytosterols
  • β-Sitosterol (Ethyl group addition at C-24): Modifying the iso-octyl tail of standard cholesterol by adding an ethyl group at the C-24 position fundamentally alters the phase behavior of the lipid bilayer[4]. The Causality: The added steric bulk increases the flexibility of the sterol ring. When formulated into LNPs, these "enhanced LNPs" (eLNPs) transition from standard spherical structures to highly faceted, polyhedral shapes[4]. This polymorphic morphology creates high-energy membrane defects that dramatically enhance intracellular diffusivity and promote the steady release of mRNA from endosomes[4].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of LNPs formulated with standard cholesterol versus its bioisosteres.

Sterol ComponentStructural ModificationLNP MorphologyPrimary Mechanism of ActionRelative Transfection EfficacyPrimary Application
Standard Cholesterol None (Baseline)SphericalBaseline membrane stabilization1.0x (Baseline)General LNP formulation
Thiocholesterol C3-OH replaced by -SHSphericalGSH-triggered disulfide cleavage~3.5xBioreducible gene carriers
F7-Cholesterol Heptafluorinated tailSphericalEnhanced dipole stabilization~2.0xSystemic DNA/RNA delivery
β-Sitosterol C-24 Ethyl additionPolyhedralMorphological membrane defects~10.0xHigh-efficiency mRNA vaccines

Intracellular Delivery Workflow

The following diagram illustrates the distinct intracellular pathways activated by bioisostere-modified LNPs, specifically highlighting the stimuli-responsive triggers that differentiate them from standard cholesterol formulations.

Bioisostere_Pathway LNP Bioisosteric LNP (e.g., Thiocholesterol) Endosome Endosomal Uptake & Acidification LNP->Endosome Endocytosis Trigger Bioresponsive Trigger (GSH Reduction / Phase Shift) Endosome->Trigger pH Drop & Maturation Release Cytosolic mRNA Release Trigger->Release Disulfide Cleavage / Membrane Destabilization

Intracellular delivery workflow of bioisostere-modified LNPs highlighting stimuli-responsive release.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . If the internal control parameters (e.g., PDI, baseline fluorescence) fail, the operator immediately knows the formulation is compromised before proceeding to costly in vivo studies.

Protocol 1: Microfluidic Assembly of Bioisostere-Modified LNPs

Purpose: To formulate uniform LNPs utilizing sterol bioisosteres while strictly controlling particle size.

  • Lipid Preparation: Dissolve the ionizable lipid, bioisosteric sterol (e.g., β-Sitosterol or Thiocholesterol), DSPC, and PEG-lipid in absolute ethanol at a molar ratio of 50:38.5:10:1.5.

  • Cargo Preparation: Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to achieve an N:P (nitrogen-to-phosphate) ratio of 6:1.

  • Microfluidic Mixing: Using a microfluidic micromixer, inject the aqueous and ethanol phases at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Ethanol) and a Total Flow Rate (TFR) of 12 mL/min. Causality: The 3:1 FRR ensures rapid solvent exchange, driving the lipids into a state of supersaturation that forces uniform nucleation.

  • Dialysis: Dialyze the formulation against 1X PBS (pH 7.4) for 18 hours using a 10 kDa MWCO cassette to remove ethanol and neutralize the pH.

  • Self-Validation Check: Measure size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). Validation Criteria: The system is validated if the PDI is < 0.15. A PDI > 0.2 indicates non-uniform mixing or sterol insolubility, requiring immediate reformulation.

Protocol 2: Glutathione (GSH)-Triggered Release Assay (For Thiocholesterol LNPs)

Purpose: To validate the bioreducible mechanism of thiocholesterol-based LNPs.

  • Dye Encapsulation: Formulate LNPs encapsulating a fluorescent reporter dye (e.g., RiboGreen) using Protocol 1.

  • Baseline Measurement: Aliquot 100 µL of the LNP suspension into a black 96-well plate. Measure baseline fluorescence (Ex: 480 nm, Em: 520 nm).

  • Stimuli Introduction: Add 10 mM Glutathione (GSH) to the experimental wells. Add an equal volume of PBS to the control wells. Causality: 10 mM GSH mimics the highly reducing environment of the target cell's cytosol, selectively cleaving the thiocholesterol disulfide bonds[1].

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes at 37°C.

  • Self-Validation Check: A standard cholesterol LNP must be run in parallel. Validation Criteria: The assay is only valid if the standard cholesterol LNP shows <5% fluorescence increase upon GSH addition, proving that the cargo release in the experimental group is exclusively driven by the thiocholesterol bioisosteric trigger.

References

  • Patel, S., Ashwanikumar, N., Robinson, E., et al. "Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA." Nature Communications. URL: [Link]

  • Tang, F., Hughes, J. A., et al. "Thiocholesterol-based lipids for ordered assembly of bioresponsive gene carriers." Molecular Therapy. URL: [Link]

  • Paiva, D., Brezesinski, G., Pereira, M. C., et al. "Langmuir Monolayers of Monocationic Lipid Mixed with Cholesterol or Fluorocholesterol: DNA Adsorption Studies." Langmuir. URL: [Link]

Sources

A Comparative Guide to Fluorinated and Non-Fluorinated Sterols: From Physicochemical Properties to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the strategic modification of bioactive molecules is paramount to enhancing their efficacy, stability, and target specificity. Among the various chemical modifications, fluorination has emerged as a powerful tool, and its application to the sterol scaffold has yielded a fascinating class of compounds with unique properties and diverse applications. This guide provides a comprehensive comparison of fluorinated and non-fluorinated sterols, delving into their fundamental physicochemical differences, exploring the impact of fluorination on their biological activities, and presenting detailed experimental protocols for their analysis.

Introduction: The Rationale for Sterol Fluorination

Sterols, such as cholesterol, are essential components of cellular membranes, influencing their fluidity, permeability, and organization.[1][2] They also serve as precursors to vital biomolecules like steroid hormones and bile acids.[3][4] The rigid, tetracyclic structure of the sterol nucleus provides a versatile platform for chemical modification.

The introduction of fluorine, the most electronegative element, into the sterol framework can dramatically alter its electronic and steric properties.[5][6] This seemingly subtle change can lead to profound effects on a molecule's:

  • Lipophilicity and Permeability: Fluorination can modulate a molecule's ability to partition between aqueous and lipid environments, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[7][8]

  • Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the in vivo half-life of the molecule.[5][6]

  • Binding Affinity and Specificity: The unique electronic properties of fluorine can alter the way a sterol interacts with its biological targets, such as enzymes and receptors, potentially leading to enhanced potency and selectivity.[9][10]

  • Conformational Preferences: The introduction of fluorine can influence the conformational landscape of the sterol side chain, which can be critical for biological activity.

This guide will explore these differences in detail, providing researchers with the foundational knowledge to leverage the unique properties of fluorinated sterols in their work.

Physicochemical Properties: A Head-to-Head Comparison

The substitution of hydrogen with fluorine imparts distinct physicochemical characteristics to the sterol molecule. Understanding these differences is crucial for predicting their behavior in biological systems and for designing novel applications.

Lipophilicity and Membrane Partitioning

While often assumed to increase lipophilicity, the effect of fluorination is context-dependent.[7] The introduction of a single fluorine atom or a trifluoromethyl group can increase lipophilicity, but highly fluorinated motifs can sometimes lead to decreased lipophilicity due to the low polarizability of the C-F bond.[11]

A more relevant measure for biological systems is the membrane partition coefficient (Kp), which describes the equilibrium distribution of a compound between the aqueous phase and a lipid bilayer. Studies have shown a general correlation between the octanol-water partition coefficient (logP) and the membrane partition coefficient (logKp), but significant variations can occur due to the different physicochemical environments of octanol and a cell membrane.[7]

Table 1: Comparative Physicochemical Properties

PropertyNon-Fluorinated Sterols (e.g., Cholesterol)Fluorinated Sterols (e.g., 6-F-Cholesterol)Key Implications
Lipophilicity (logP) Varies with side chain modificationsGenerally increased with mono- or trifluoromethyl substitutionInfluences solubility, membrane permeability, and protein binding.[11]
pKa Not applicable (no ionizable groups)Generally unaffected unless near an ionizable groupCan be modulated by fluorine's inductive effect in neighboring functional groups.[12]
Metabolic Stability Susceptible to enzymatic oxidationIncreased due to the strength of the C-F bondLonger in vivo half-life and improved pharmacokinetic profile.[5]
Membrane Permeability ModerateCan be enhanced or reduced depending on the fluorination patternAffects drug absorption and cellular uptake.[13]
Interfacial Properties Forms condensed monolayersCan exhibit similar or altered interfacial behaviorImpacts membrane organization and lipid raft formation.[14][15]

Biological Activities and Applications: Leveraging the "Fluorine Effect"

The unique properties of fluorinated sterols have been exploited in various fields, from the development of novel therapeutics to their use as probes for studying biological membranes.

Enzyme Inhibition: A "Trojan Horse" Strategy

A significant application of fluorinated sterols is in the design of enzyme inhibitors. By mimicking the natural substrate, a fluorinated sterol can enter an enzyme's active site. The high stability of the C-F bond can then lead to irreversible inhibition, effectively acting as a "suicide substrate."[16][17][18]

A prime example is the use of fluorinated sterols to inhibit ergosterol biosynthesis in pathogenic organisms like Trypanosoma brucei, the causative agent of sleeping sickness.[16][17][19] Ergosterol is essential for the parasite's cell membrane, and its biosynthesis pathway is absent in humans, making it an attractive drug target. Fluorinated lanosterol analogues can be processed by the parasite's enzymes, leading to the formation of a reactive intermediate that covalently binds to and inactivates a key enzyme, sterol C24-methyltransferase (24-SMT).[18][19]

Ergosterol_Biosynthesis_Inhibition cluster_parasite Trypanosoma brucei Lanosterol Lanosterol Enzyme Sterol C24-Methyltransferase (24-SMT) Lanosterol->Enzyme Natural Substrate Fluorolanosterol 26-Fluorolanosterol Fluorolanosterol->Enzyme Suicide Substrate Ergosterol Ergosterol (Essential for Parasite) Enzyme->Ergosterol Biosynthesis Inactivated_Enzyme Inactivated 24-SMT Enzyme->Inactivated_Enzyme Irreversible Inhibition caption Fluorinated sterols as suicide inhibitors.

Caption: Mechanism of ergosterol biosynthesis inhibition by fluorinated sterols.

Drug Delivery: Enhancing Stability and Efficacy

In the realm of drug delivery, particularly in lipid nanoparticle (LNP) formulations for nucleic acid delivery, sterols play a crucial role in stabilizing the particle and facilitating transfection.[2][20] While cholesterol is the most commonly used sterol, studies have explored the use of both non-fluorinated alternatives (phytosterols) and fluorinated lipids to enhance delivery efficiency.[20][21]

Fluorinated lipids have been shown to act as self-adjuvants in peptide-based vaccines, stimulating a more robust immune response compared to their non-fluorinated counterparts.[21] The unique properties of fluorinated amphiphiles can also be used to create stable emulsions and vesicles for controlled drug release.[22][23]

Molecular Probes for Membrane Studies

The similarity in size between fluorine and hydrogen allows for the synthesis of fluorinated sterol analogues that closely mimic the behavior of their natural counterparts in biological membranes.[14][15] This makes them valuable tools for studying membrane structure and dynamics using techniques like solid-state NMR. The presence of the 19F nucleus provides a sensitive and specific probe to investigate the orientation, dynamics, and interactions of the sterol within the lipid bilayer.[7][8]

Experimental Protocols: A Guide to Sterol Analysis

The accurate analysis of sterols is essential for both basic research and pharmaceutical development. The following protocols provide a framework for the extraction, separation, and quantification of sterols from biological matrices.

Protocol 1: Lipid Extraction from Cultured Cells

This protocol is based on the widely used Bligh-Dyer method for efficient lipid extraction.[24]

Materials:

  • Phosphate Buffered Saline (PBS), ice-cold

  • Chloroform:Methanol (1:2, v/v), ice-cold

  • Deuterated internal standards (e.g., D7-Cholesterol) for quantification

  • 14-ml screw-cap glass culture tubes

  • Cell lifter

  • Centrifuge

Procedure:

  • Place culture dishes on ice and aspirate the culture medium.

  • Wash the cells twice with 3 ml of cold PBS.[24]

  • Add 1.6 ml of cold PBS to the cells and scrape them from the dish using a cell lifter.[24]

  • Transfer the cell suspension to a 14-ml screw-cap glass culture tube.

  • Add 6 ml of chloroform:methanol (1:2, v/v) to the cell suspension.[24]

  • Add an appropriate amount of deuterated internal standard for quantitative analysis.[24]

  • Vortex the mixture vigorously for 10 seconds.

  • Centrifuge at 1360 x g for 5 minutes to pellet insoluble material.[24]

  • Carefully transfer the supernatant to a new 14-ml glass culture tube.

  • To induce phase separation, add 2 ml of chloroform and 2 ml of water to the supernatant. Vortex and centrifuge as in step 8.

  • Collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen. The dried lipid extract is now ready for further analysis.

Lipid_Extraction_Workflow Start Cultured Cells Wash Wash with PBS Start->Wash Scrape Scrape and Collect Cells Wash->Scrape Add_Solvent Add Chloroform:Methanol (1:2) + Internal Standard Scrape->Add_Solvent Vortex_Centrifuge1 Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge1 Collect_Supernatant Collect Supernatant Vortex_Centrifuge1->Collect_Supernatant Phase_Separation Add Chloroform & Water Collect_Supernatant->Phase_Separation Vortex_Centrifuge2 Vortex & Centrifuge Phase_Separation->Vortex_Centrifuge2 Collect_Organic_Phase Collect Lower Organic Phase Vortex_Centrifuge2->Collect_Organic_Phase Dry Dry under Nitrogen Collect_Organic_Phase->Dry End Dried Lipid Extract Dry->End caption Workflow for lipid extraction.

Caption: A simplified workflow for the extraction of lipids from cultured cells.

Protocol 2: LC-MS/MS Analysis of Sterols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of sterols.[24][25][26]

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Reverse-phase C18 column (e.g., 2.1 x 250 mm, 3.5 µm particle size) or a pentafluorophenyl (PFP) column for enhanced separation of some sterols.[24][25]

  • Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

LC Conditions (Example): [24]

  • Mobile Phase A: Methanol with 5 mM ammonium acetate

  • Mobile Phase B: 85% Methanol with 5 mM ammonium acetate

  • Flow Rate: 0.25 ml/min

  • Gradient:

    • 0-2 min: 100% B

    • 2-15 min: Linear gradient to 100% A

    • 15-25 min: Hold at 100% A

    • 25-30 min: Return to 100% B and re-equilibrate

MS Conditions:

  • Ionization Mode: Positive ESI or APCI[24]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Optimized for each specific sterol and its internal standard.

Self-Validation:

  • The use of stable isotope-labeled internal standards is crucial for accurate quantification, as it corrects for variations in extraction efficiency and matrix effects.[24][25]

  • A calibration curve should be generated using a series of known concentrations of the sterol standards.[25]

Conclusion: The Future of Fluorinated Sterols

The strategic incorporation of fluorine into the sterol scaffold offers a powerful approach to modulate the physicochemical and biological properties of these essential molecules. From enhancing metabolic stability and creating potent enzyme inhibitors to serving as sophisticated probes for membrane biophysics, fluorinated sterols have demonstrated their immense value in diverse scientific disciplines. As our understanding of the "fluorine effect" continues to grow, and as synthetic methodologies become more advanced, we can anticipate the development of even more innovative and impactful applications for this unique class of compounds in medicine and materials science.

References

  • Leaver, D. J., Patkar, P., Singha, U., Miller, M., Haubrich, B., Chaudhuri, M., & Nes, W. D. (2015). Fluorinated Sterols Are Suicide Inhibitors of Ergosterol Biosynthesis and Growth in Trypanosoma brucei. Chemistry & Biology, 22(10), 1374-1383. [Link]

  • Wilson, W. K., Slatkin, D. J., & Schroepfer, G. J. (1993). Sterol synthesis. Preparation and characterization of fluorinated and deuterated analogs of oxygenated derivatives of cholesterol. Chemistry and Physics of Lipids, 65(2), 121-141. [Link]

  • Kočar, E., Skubic, C., & Rozman, D. (2022). Integrative protocol for quantifying cholesterol-related sterols in human serum samples and building decision support systems. STAR Protocols, 3(3), 101563. [Link]

  • Leaver, D. J., Patkar, P., Singha, U., Miller, M., Haubrich, B., Chaudhuri, M., & Nes, W. D. (2015). Fluorinated Sterols Are Suicide Inhibitors of Ergosterol Biosynthesis and Growth in Trypanosoma Brucei. Chemistry & Biology, 22(10), 1374–1383. [Link]

  • Leaver, D. (2025, August 8). Synthesis of fluorinated sterols and trojan horse inhibition of ergosterol biosynthesis in Trypanosoma brucei. Charles Sturt University Research Output. [Link]

  • Wang, Z., Felstead, H. R., Troup, R. I., Williamson, P. T. F., & Linclau, B. (2020). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 59(35), 15111-15117. [Link]

  • Advances in Engineering. (2020). Exploring the Impact of Aliphatic Fluorination on Membrane Permeability: A Solid-State NMR Perspective. [Link]

  • Parker, J. E., & Nes, W. D. (2020). Synthesis and Biological Activity of Sterol 14α-Demethylase and Sterol C24-Methyltransferase Inhibitors. Molecules, 25(3), 693. [Link]

  • McDonald, J. G., Thompson, B. M., McCrum, E. C., & Russell, D. W. (2012). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Journal of Lipid Research, 53(7), 1399-1409. [Link]

  • Himmelsbach, M., & Wriessnegger, T. (2024). Micro-scale quantitative analysis of sterol content in liposomes. Taylor & Francis Online. [Link]

  • Nes, W. R., & McKean, M. L. (2011). Biosynthesis of Cholesterol and Other Sterols. Chemical Reviews, 77(4), 341-380. [Link]

  • Kauffman, J. M., Li, Y., & Hui, S. W. (2000). Fluorocholesterols, in contrast to hydroxycholesterols, exhibit interfacial properties similar to cholesterol. Chemistry and Physics of Lipids, 106(1), 51-61. [Link]

  • Toth, I., Simerska, P., & Moyle, P. M. (2016). Comparison of Fluorinated and Nonfluorinated Lipids in Self-Adjuvanting Delivery Systems for Peptide-Based Vaccines. Molecular Pharmaceutics, 13(12), 4016-4023. [Link]

  • De Vleeschouwer, M., et al. (2016). Fluorinated oxysterol analogues: Synthesis, molecular modelling and LXRβ activity. Steroids, 115, 126-135. [Link]

  • Begué, J. P., & Bonnet-Delpon, D. (2006). Biological Impacts of Fluorination. In Bioorganic and Medicinal Chemistry of Fluorine. [Link]

  • Li, C.-L., et al. (2025). Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains. Molecules, 30(18), 3731. [Link]

  • Walsh, C. (1984). Enzyme inhibition by fluoro compounds. Advances in Enzymology and Related Areas of Molecular Biology, 55, 197-289. [Link]

  • Moody, T. S., & O'Hagan, D. (2018). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications, 54(75), 10594-10603. [Link]

  • Thomas, M. G., Suckling, C. J., Pitt, A. R., & Suckling, K. E. (1999). The synthesis of A- and B-ring fluorinated analogues of cholesterol. Journal of the Chemical Society, Perkin Transactions 1, (22), 3191-3198. [Link]

  • Avanti Polar Lipids. (2021). Formulations Insights: Using Natural Sterol Alternatives to Replace Cholesterol in LNP Drug-Delivery Formulations. [Link]

  • O'Hagan, D. (2026). Fluorinated terpenoids and their fluorine-containing derivatives. Natural Product Reports. [Link]

  • Wüstner, D., et al. (2017). A comparative study on fluorescent cholesterol analogs as versatile cellular reporters. Journal of Lipid Research, 58(2), 345-362. [Link]

  • Utley, A. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(2). [Link]

  • Grygorenko, O. (2023, July 26). Physicochemical properties of fluorine-containing saturated (hetero)cycles [Video]. YouTube. [Link]

  • Krafft, M. P. (2001). Fluorocarbons and fluorinated amphiphiles in drug delivery and biomedical research. Advanced Drug Delivery Reviews, 47(2-3), 209-228. [Link]

  • Wüstner, D., et al. (2017). A comparative study on fluorescent cholesterol analogs as versatile cellular reporters[S]. Journal of Lipid Research, 58(2), 345-362. [Link]

  • Li, C.-L., et al. (2025). Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains. Molecules, 30(18), 3731. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5847-5880. [Link]

  • Nes, W. R., & McKean, M. L. (2011). Biosynthesis of Cholesterol and Other Sterols. Chemical Reviews, 77(4), 341-380. [Link]

  • Dufourc, E. J. (2008). Sterols and membrane dynamics. Journal of Chemical Biology, 1(1-4), 63-77. [Link]

  • Matsumori, N., et al. (2011). Fluorinated cholesterol retains domain-forming activity in sphingomyelin bilayers. Chemistry and Physics of Lipids, 164(6), 553-559. [Link]

  • Ficker, M., & Kuder, T. (2021). The Efficacy of Cholesterol-Based Carriers in Drug Delivery. Pharmaceutics, 13(10), 1599. [Link]

  • Hancock, J. F. (2006). Universal Behavior of Membranes with Sterols. Biophysical Journal, 91(9), 3487-3491. [Link]

  • Dahmen, M., et al. (2026). Structure property relationships of fluorinated carboxylic acid bioisosteres. European Journal of Medicinal Chemistry, 268, 116246. [Link]

  • Kandutsch, A. A., Chen, H. W., & Heiniger, H. J. (1978). Biological Activity of Some Oxygenated Sterols. Science, 201(4355), 498-501. [Link]

  • Krafft, M. P. (2001). Fluorocarbons and fluorinated amphiphiles in drug delivery and biomedical research. Advanced Drug Delivery Reviews, 47(2-3), 209-228. [Link]

  • Teplyakov, V., & Shishatskii, S. (2021). Effect of Direct Fluorination on the Transport Properties and Swelling of Polymeric Materials: A Review. Polymers, 13(18), 3167. [Link]

  • Zashikhina, N., et al. (2023). Non-Viral Carriers for Nucleic Acids Delivery: Fundamentals and Current Applications. Polymers, 15(7), 1705. [Link]

  • Moghimi, S. M., & Hunter, A. C. (2015). Drug Carriers: Not an Innocent Delivery Man. Pharmaceutical Research, 32(9), 2819-2823. [Link]

  • Aly, A. A., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 969344. [Link]

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Safety Operating Guide

3-Trifluoromethyl-5A-cholestan-3-OL proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of specialized fluorinated compounds is a critical intersection of laboratory safety, environmental stewardship, and regulatory compliance. 3-Trifluoromethyl-5A-cholestan-3-OL (CAS: 118143-27-4) is a specialized sterol derivative utilized in advanced drug development and lipid research.

Unlike standard cholesterol or non-halogenated lipids, the presence of a trifluoromethyl (-CF3) group fundamentally alters this compound's thermal stability and environmental persistence. This guide provides a comprehensive, step-by-step operational protocol for the safe handling and disposal of 3-Trifluoromethyl-5A-cholestan-3-OL, grounded in the causality of its chemical structure.

Chemical Profile & The Causality of Disposal

To understand how to dispose of this chemical, laboratory personnel must first understand why standard disposal methods fail.

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy ranging between 456 to 486 kJ/mol[1]. Standard municipal or non-hazardous waste incinerators typically operate at around 850°C. At these temperatures, the sterol backbone will combust, but the highly stable -CF3 group may not fully mineralize. This incomplete combustion can lead to the release of volatile, persistent fluorinated fragments or toxic Products of Incomplete Combustion (PICs) into the atmosphere[2].

Consequently, 3-Trifluoromethyl-5A-cholestan-3-OL must be strictly classified and managed as Halogenated Organic Waste . It requires high-temperature thermal destruction to break the C-F bonds, coupled with specialized exhaust scrubbing to neutralize the hydrofluoric acid (HF) gas generated during mineralization[3].

Table 1: Chemical & Structural Profile

PropertySpecificationOperational Implication
Chemical Name 3-Trifluoromethyl-5A-cholestan-3-OLN/A
CAS Number 118143-27-4Use for vendor waste profiling
Molecular Formula C28H47F3OIndicates presence of 3 Fluorine atoms
Molecular Weight 456.67 g/mol Highly lipophilic; requires organic solvents
Key Structural Hazard Trifluoromethyl (-CF3) groupDictates high-temperature thermal destruction
Waste Classification Halogenated Organic WasteMust not be mixed with standard organic solvents

Step-by-Step Disposal Methodology

To ensure a self-validating safety system, every step of the disposal process must include verification checks to prevent the accidental mixing of halogenated and non-halogenated waste streams.

Step 1: Waste Segregation & Profiling (Critical)
  • Action: Isolate all waste containing 3-Trifluoromethyl-5A-cholestan-3-OL (whether in solid powder form or dissolved in solvents like chloroform or methanol) from general organic waste.

  • Validation Check: Verify that the receiving waste carboy is explicitly designated for Halogenated Solvents. Mixing this compound into a non-halogenated waste stream can cause the entire bulk container to be rejected by disposal vendors or improperly incinerated, leading to severe regulatory fines.

Step 2: Containerization
  • Action: Deposit the waste into a chemically compatible, leak-proof container. High-Density Polyethylene (HDPE) or amber glass bottles are required.

  • Validation Check: Ensure the container features a secure, screw-top lid. Do not use snap-caps or parafilm as primary seals for hazardous waste accumulation.

Step 3: Labeling and Documentation
  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container.

  • Required Verbiage: The label must explicitly state: "Hazardous Waste - Halogenated Organic (Contains Fluorinated Sterols)."

  • Regulatory Note: Under Resource Conservation and Recovery Act (RCRA) guidelines, the accumulation start date must be clearly visible.

Step 4: Storage and Accumulation
  • Action: Store the sealed container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a chemically resistant tray) to capture potential leaks.

  • Validation Check: Ensure the SAA is well-ventilated and kept away from strong acids or bases.

Step 5: Vendor Handoff & Manifesting
  • Action: Coordinate with your institution's Environmental Health and Safety (EHS) department to transfer the waste to a licensed hazardous waste vendor.

  • Requirement: The vendor manifest must specify that the waste requires high-temperature incineration (>1100°C) due to its fluorinated nature, aligning with EPA interim guidance on the destruction of PFAS and related fluorinated materials[4].

Destruction Mechanisms: Vendor Requirements

When auditing or selecting a waste disposal vendor for 3-Trifluoromethyl-5A-cholestan-3-OL, laboratory managers must ensure the facility meets specific engineering controls. The Environmental Protection Agency (EPA) and the EU Directive on Industrial Emissions mandate strict parameters for halogenated waste to prevent environmental contamination[3],[2].

Table 2: Required Thermal Destruction Parameters

ParameterRegulatory RequirementScientific Rationale
Minimum Temperature ≥ 1100°C (2000°F)Provides sufficient thermal energy to overcome the 456-486 kJ/mol C-F bond dissociation energy.
Residence Time 1.0 to 2.0 secondsEnsures complete oxidation and mineralization of the sterol framework and fluorinated moieties.
Exhaust Treatment Alkaline Acid Gas ScrubberCaptures and neutralizes corrosive hydrofluoric acid (HF) gas generated during the combustion of the -CF3 group.
Halogen Threshold > 1% Halogen ContentTriggers strict high-temperature protocols; standard 850°C incineration is legally and scientifically insufficient.

Operational Workflow Diagram

The following logical workflow illustrates the decision-making process for laboratory personnel handling this compound, ensuring it is routed to the correct destruction facility.

DisposalWorkflow Start Waste Generation: 3-Trifluoromethyl-5A-cholestan-3-OL State Physical State? Start->State Solid Solid Powder/Residue State->Solid Neat Liquid Dissolved in Solvent State->Liquid Solution Container Place in Compatible, Sealable Container (HDPE/Glass) Solid->Container HalogenCheck Is Solvent Halogenated? Liquid->HalogenCheck MixWarning DO NOT MIX with Non-Halogenated Waste HalogenCheck->MixWarning No HalogenCheck->Container Yes MixWarning->Container Segregate as Halogenated Label Label: 'Hazardous Waste - Halogenated Sterol (Contains F)' Container->Label Storage Store in Secondary Containment (Follow RCRA Accumulation Limits) Label->Storage Vendor Transfer to Licensed Hazardous Waste Vendor Storage->Vendor Incineration High-Temperature Incineration (>1100°C) with HF Scrubbing Vendor->Incineration

Workflow for the segregation and high-temperature disposal of fluorinated sterol waste.

References

  • The Effects of Selective Fluorination on Reactivity in Organic and Bioorganic Chemistry Source: ACS Publications URL:[Link]

  • Air Pollution Control Technology Fact Sheet: Thermal Incinerators Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Hidden Temperatures: Emissions Implications of Temperatures in the Post-Combustion Zone of Waste Incinerators Source: Zero Waste Europe / EU Directive on Industrial Emissions URL:[Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Personal protective equipment for handling 3-Trifluoromethyl-5A-cholestan-3-OL

Author: BenchChem Technical Support Team. Date: April 2026

3-Trifluoromethyl-5A-cholestan-3-OL: Comprehensive Safety, PPE, and Handling Guide

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system of chemical causality. When handling specialized fluorinated sterols like 3-Trifluoromethyl-5A-cholestan-3-OL (CAS: 118143-27-4)[1][2], understanding why a safety measure is required is just as critical as knowing what to wear.

This guide provides drug development professionals and researchers with the mechanistic rationale, precise Personal Protective Equipment (PPE) requirements, and self-validating operational protocols necessary to handle this compound safely.

Mechanistic Hazard Assessment: The Causality of Risk

3-Trifluoromethyl-5A-cholestan-3-OL is a synthetic, heavily fluorinated derivative of cholestanol[2][3]. While base sterols generally exhibit low acute toxicity, the addition of the trifluoromethyl ( −CF3​ ) group fundamentally alters the molecule's biophysical profile:

  • Hyper-Lipophilicity & Dermal Penetration: The −CF3​ group significantly increases the compound's partition coefficient (LogP). Causality: This extreme lipophilicity allows the molecule to rapidly integrate into and cross phospholipid bilayers (human skin), meaning dermal exposure can lead to rapid systemic absorption[4].

  • Metabolic Persistence & Suicide Inhibition: Highly fluorinated organic compounds resist natural biodegradation[5]. In biological research, fluorinated sterols are often utilized as mechanism-based "suicide inhibitors" of sterol C24-methyltransferase (TbSMT) in parasites like Trypanosoma brucei[6]. Causality: Accidental systemic exposure poses a theoretical risk of disrupting endogenous human sterol homeostasis by irreversibly binding to off-target lipid-processing enzymes.

  • Combustion Hazards: Fluorinated organics cannot be disposed of in standard waste streams because, upon combustion, they generate highly toxic hydrogen fluoride (HF) gas[7][8].

G Precursors Sterol Precursors (e.g., Zymosterol) TbSMT TbSMT Enzyme (Sterol C24-methyltransferase) Precursors->TbSMT Substrate Binding Complex Covalent Dead-End Complex (Suicide Inhibition) TbSMT->Complex Mechanism-Based Inactivation Ergosterol Ergosterol (Cell Membrane Maintenance) TbSMT->Ergosterol Normal Catalysis Fluorosterol 3-Trifluoromethyl-5A-cholestan-3-OL (Fluorinated Sterol Analog) Fluorosterol->TbSMT Competitive Binding Complex->Ergosterol Blocks Synthesis CellDeath Parasite Cell Death (Trypanosoma brucei) Ergosterol->CellDeath Depletion Causes Death

Fig 1: Mechanism of TbSMT suicide inhibition by fluorinated sterol analogs.

Quantitative PPE Specifications Matrix

To mitigate the risks outlined above, PPE must be selected based on the specific solvents used to dissolve the sterol (typically chloroform or methanol) and the physical state of the compound.

PPE CategorySpecificationCausality / Mechanistic Justification
Hand Protection Double-gloving: Inner Nitrile (0.1 mm), Outer Neoprene or Butyl rubber (0.3 mm).Nitrile provides tactile dexterity for weighing. Outer Neoprene resists the harsh halogenated solvents (e.g., chloroform) required to dissolve lipophilic sterols. If the outer glove degrades, the inner glove acts as a final barrier[8][9].
Eye Protection ANSI Z87.1 tight-fitting chemical safety goggles.Prevents aerosolized crystalline powder or solvent splashes from contacting ocular mucosa, which rapidly absorbs lipophilic compounds[3][8].
Body Protection Tyvek® disposable lab coat or fluid-resistant front-closing gown.Fluorinated organics are persistent[5]. Disposable garments prevent the cross-contamination of reusable cotton lab coats, which can trap fine sterol powders[8].
Respiratory N95 or P100 particulate respirator (if handled outside a fume hood).Protects against the inhalation of fine crystalline powder. Sterol powders possess high dielectric constants and easily aerosolize due to static charge[4].

Standard Operating Procedure: Solubilization & Handling

This protocol is designed as a self-validating system: each step contains a physical check to ensure the previous step was executed safely.

Step 1: Environmental Preparation & Static Mitigation

  • Action: Conduct all powder handling inside a certified chemical fume hood or Class II Type B2 Biological Safety Cabinet[4]. Use an anti-static weighing boat and an ionizing bar.

  • Causality: Fluorinated powders accumulate static electricity. Without an ionizing bar, the powder will repel from the metal spatula, aerosolizing into the breathing zone and contaminating the balance enclosure.

Step 2: Solubilization

  • Action: Transfer the weighed 3-Trifluoromethyl-5A-cholestan-3-OL into a borosilicate glass vial. Add the chosen organic solvent (e.g., Chloroform:Methanol 2:1 v/v). Cap tightly with a PTFE-lined septum.

  • Causality: Standard rubber septa will degrade upon contact with halogenated solvents, leading to polymer leaching into your sample and allowing hazardous solvent vapors to escape. PTFE (Teflon) is chemically inert to both the solvent and the fluorinated sterol.

Step 3: Decontamination & Validation

  • Action: Wipe down the balance and fume hood surfaces with a cloth dampened with 70% isopropanol, followed by a mild surfactant (detergent), and finally a water wipe.

  • Validation: Water alone will not remove 3-Trifluoromethyl-5A-cholestan-3-OL due to its hydrophobicity. The surfactant breaks the lipid-surface tension, and the visual absence of a "greasy" film validates successful decontamination.

Self-Validating Spill Response Protocol

In the event of a spill, standard sweeping will aerosolize the hazard. Follow this targeted response:

  • Containment: For a solid powder spill, gently cover the area with damp absorbent paper. Causality: The moisture weighs down the powder, neutralizing static repulsion and preventing aerosolization[8].

  • Absorption (If in solvent): Apply activated carbon or vermiculite to absorb the liquid[8][9]. Do not use standard paper towels, which may degrade depending on the solvent used.

  • Collection: Carefully scoop the damp paper or vermiculite into a designated hazardous waste container using a non-sparking tool.

  • Chemical Neutralization: Wash the spill area with a heavy-duty laboratory degreaser (surfactant), followed by a thorough water rinse, collecting all wash liquids into the hazardous waste container[9].

Logistical Disposal Plan: Fluorinated Organic Waste

The disposal of 3-Trifluoromethyl-5A-cholestan-3-OL must be managed strictly as hazardous waste. Because it is a fluorinated compound, it falls under the category of Halogenated Organic Waste [8].

  • Waste Segregation: Never mix fluorinated sterol waste with non-halogenated organic waste[7][8]. Non-halogenated wastes are often repurposed as industrial fuels. If fluorinated compounds are burned in standard incinerators, they form highly toxic hydrogen fluoride (HF) gas[7][10].

  • Container Specifications: Collect all waste (including unused product, contaminated pipette tips, and spill cleanup materials) in a clearly labeled, sealed High-Density Polyethylene (HDPE) or glass container[9]. Store in a designated satellite accumulation area (SAA) within a flammable liquids cabinet[7][8].

  • Final Destruction: Contact your institution's Environmental Health and Safety (EHS) department. The waste must be handed over to a licensed contractor capable of high-temperature incineration equipped with acid gas scrubbers to safely neutralize the resulting fluorinated byproducts[8].

References

  • 3-TRIFLUOROMETHYL-5A-CHOLESTAN-3-OL CAS 118143-27-4 . Reagent Database. Available at:[Link]

  • 3-Trifluoromethyl-5a-cholestan-3-ol_CAS:118143-27-4 . Zhengzhou Chunqiu Chemical Co., Ltd. Available at:[Link]

  • Chemical Waste Containers for Chemical Waste Disposal . RiskAssess. Available at: [Link]

  • Chemical Compatibility for Waste Accumulation . Rowan University. Available at:[Link]

  • 3M Industrial Hygiene Program . Minnesota Attorney General's Office. Available at:[Link]

  • Fluorinated Sterols are Suicide Inhibitors of Ergosterol Biosynthesis and Growth in Trypanosoma brucei . National Institutes of Health (NIH). Available at: [Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.